molecular formula C8H10BNO4 B1272222 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid CAS No. 774530-27-7

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Cat. No.: B1272222
CAS No.: 774530-27-7
M. Wt: 194.98 g/mol
InChI Key: OLHRJDVIFHDPLZ-UHFFFAOYSA-N
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Description

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C8H10BNO4 and its molecular weight is 194.98 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-amino-4-methoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BNO4/c1-14-8(11)5-2-3-6(9(12)13)7(10)4-5/h2-4,12-13H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLHRJDVIFHDPLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)OC)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40372253
Record name (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
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URL https://comptox.epa.gov/dashboard/DTXSID40372253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

774530-27-7
Record name (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40372253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Foreword: The Boronic Acid Moiety as a Cornerstone of Modern Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid: Synthesis, Applications, and Characterization

Boronic acids have emerged from relative obscurity to become indispensable tools in the arsenal of the modern chemist. Their unique electronic properties, stability, and versatile reactivity have positioned them at the forefront of innovation in both synthetic and medicinal chemistry.[1] The ability of the boronic acid group to engage in reversible covalent bonding with diols and specific amino acid residues has opened new frontiers in drug design, leading to approved therapeutics like the proteasome inhibitor bortezomib (Velcade®).[1][2] Furthermore, their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has fundamentally transformed the way carbon-carbon bonds are constructed, enabling the synthesis of complex molecular architectures with unprecedented efficiency.[3][4]

This guide focuses on a particularly valuable building block: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid . This trifunctional reagent, incorporating a boronic acid, an aniline amine, and a methyl ester, offers a rich platform for molecular elaboration. Its strategic substitution pattern makes it a highly sought-after intermediate in the development of targeted therapeutics, advanced materials, and specialized chemical probes. As a Senior Application Scientist, my objective is to provide researchers, scientists, and drug development professionals with a comprehensive, field-proven guide that not only details protocols but also explains the underlying scientific principles governing the use of this versatile compound.

Core Physicochemical Properties and Specifications

Understanding the fundamental properties of a reagent is the first step toward its effective application. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is typically supplied and handled as its more stable hydrochloride salt, which improves its shelf-life and handling characteristics.

Caption: Chemical structure of the title compound.

Table 1: Key Properties and Specifications

PropertyValueSource(s)
Chemical Name (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride[5][6]
CAS Number 380430-55-7[5][6][7]
Molecular Formula C₈H₁₀BNO₄ · HCl[5][7]
Molecular Weight 231.44 g/mol [5][6][7]
Appearance White to orange crystalline powder[5]
Melting Point ~180 °C[5][6]
Purity ≥98.0% (by HPLC)[5]
Storage Conditions Room temperature, store in a cool, dry, dark place. For long-term stability, storage at <15°C under an inert atmosphere is recommended.[8]

Synthesis Pathway: A Stepwise Elucidation

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is a multi-step process that requires careful control of reaction conditions to manage the regioselectivity and compatibility of the functional groups. The pathway described in patent literature provides a robust and scalable method starting from p-carboxyphenylboronic acid.[9]

Synthesis_Workflow start p-Carboxyphenylboronic Acid step1 Step 1: Nitration Reagents: Conc. H₂SO₄, Fuming HNO₃ Conditions: 0-10 °C start->step1 Regioselective nitration ortho to the boronic acid intermediate1 2-Nitro-4-carboxyphenylboronic Acid step1->intermediate1 step2 Step 2: Esterification Reagents: Methanol, Dehydrating Agent Conditions: Reflux intermediate1->step2 Protection of carboxylic acid intermediate2 Methyl 3-nitro-4-boronobenzoate step2->intermediate2 step3 Step 3: Catalytic Reduction Reagents: H₂, Catalyst (e.g., Pd/C), Conc. HCl Conditions: 30-50 °C, 1-3 atm intermediate2->step3 Selective reduction of nitro group product (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl step3->product

Caption: Synthetic workflow for the target compound.

Detailed Synthetic Protocol

This protocol is adapted from established patent literature.[9]

Step 1: Nitration of p-Carboxyphenylboronic Acid

  • Setup: To a jacketed reaction vessel maintained at 0-10 °C, add concentrated sulfuric acid and fuming nitric acid.

  • Addition: While stirring vigorously, add p-carboxyphenylboronic acid in portions, ensuring the internal temperature does not exceed 10 °C.

    • Causality: The strong acidic and low-temperature conditions are crucial to prevent decomposition of the boronic acid moiety and to control the regioselectivity of the nitration. The boronic acid group is an ortho-, para- director, but the ortho position is sterically less hindered and electronically activated, favoring nitration at the 2-position.

  • Reaction: Maintain the reaction mixture at this temperature for 2-3 hours to ensure complete conversion.

  • Workup: Carefully quench the reaction by pouring it over ice. The precipitated product, 2-nitro-4-carboxyphenylboronic acid, is collected by filtration and washed with cold water.

Step 2: Esterification

  • Setup: To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from Step 1 and an excess of methanol, which acts as both solvent and reagent.

  • Catalysis: Add a suitable dehydrating agent or acid catalyst (e.g., a few drops of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for 3-5 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: The esterification protects the carboxylic acid from participating in side reactions during the subsequent reduction step. Refluxing drives the equilibrium towards the product, methyl 3-nitro-4-boronobenzoate.

  • Workup: Cool the reaction mixture and remove the excess methanol under reduced pressure. The crude product can be purified or used directly in the next step.

Step 3: Catalytic Reduction and Salt Formation

  • Setup: In a hydrogenation reactor, dissolve the methyl 3-nitro-4-boronobenzoate from Step 2 in methanol. Add a catalytic amount of Palladium on carbon (Pd/C) and concentrated hydrochloric acid.

    • Causality: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines under hydrogen pressure.[10] The presence of hydrochloric acid ensures that the final product is isolated as its more stable hydrochloride salt directly upon formation of the amine.

  • Reaction: Pressurize the reactor with hydrogen gas (1-3 atm) and maintain the temperature between 30-50 °C for 8-10 hours, or until hydrogen uptake ceases.

  • Workup: Filter the reaction mixture to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure. Add acetone or ethyl acetate to the residue to induce precipitation.

  • Isolation: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

Core Applications in Research and Development

This molecule's utility stems from its trifunctional nature, allowing it to serve as a versatile linchpin in complex molecular design.

A. The Suzuki-Miyaura Cross-Coupling Reaction

This is arguably the most significant application of arylboronic acids.[3] The reaction creates a C-C bond between an organoboron compound and an organohalide, catalyzed by a palladium complex.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition pd0->oa + R¹-X pd_complex R¹-Pd(II)L₂-X oa->pd_complex trans Transmetalation pd_complex->trans + [R²-B(OR)₃]⁻ pd_r1_r2 R¹-Pd(II)L₂-R² trans->pd_r1_r2 - X⁻, B(OR)₃ re Reductive Elimination pd_r1_r2->re re->pd0 Catalyst Regeneration product R¹-R² re->product boronic_acid R²-B(OH)₂ activated_boronate [R²-B(OH)₃]⁻ (Boronate Complex) boronic_acid->activated_boronate + Base base Base (e.g., OH⁻) activated_boronate->trans

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Protocol: Suzuki Coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl with 4-Iodoanisole

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 mmol), 4-iodoanisole (1.0 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1, 5 mL). Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol).

    • Causality: The base is critical. It serves two purposes: first, to neutralize the hydrochloride salt of the boronic acid, and second, to activate the boronic acid by forming an anionic "ate" complex ([R-B(OH)₃]⁻). This boronate complex is more nucleophilic and readily undergoes transmetalation to the palladium center.[11] Water is often used as a co-solvent as it can enhance the rate of reaction.

  • Reaction: Heat the mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

B. Role in Medicinal Chemistry

The boronic acid functional group is a bioisostere of the carboxylic acid and can act as a transition-state analogue inhibitor of serine proteases.[1] The empty p-orbital on the sp²-hybridized boron atom acts as a potent electrophile, readily accepting a lone pair from the hydroxyl group of a serine residue in an enzyme's active site.

serine Serine Residue (Enzyme Active Site) transition_state Tetrahedral Adduct (Reversible Covalent Bond) serine->transition_state Nucleophilic Attack (Ser-OH on Boron) boronic_acid Aryl-B(OH)₂ (Inhibitor) boronic_acid->transition_state

Caption: Boronic acid inhibiting a serine protease.

This reversible covalent interaction is a powerful mechanism for achieving high-potency enzyme inhibition.[5] The specific substitution pattern of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid allows for further derivatization at the amino and ester positions, enabling chemists to build complex molecules that can be precisely targeted to the binding pockets of enzymes like proteases, which are implicated in diseases ranging from cancer to viral infections.[2][5]

Analytical Characterization: A Self-Validating System

Confirming the identity, purity, and stability of the starting material is paramount for reproducible and reliable experimental outcomes. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating quality control system.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

  • ¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For the title compound, one would expect distinct signals for the aromatic protons (in the 6.5-8.0 ppm range), the amine protons (a broad singlet), the methoxy protons (~3.9 ppm), and the boronic acid hydroxyls (a very broad, often exchangeable signal).

  • ¹³C NMR: Shows signals for each unique carbon atom, confirming the carbon skeleton. Key signals include the ester carbonyl (~167 ppm) and the carbon atom attached to the boron (which can be broad).

  • ¹¹B NMR: This technique is specific for boron-containing compounds and is highly informative.[12] The sp²-hybridized boronic acid typically shows a chemical shift between 27-33 ppm. Upon interaction with a Lewis base (like the serine residue in an enzyme or a diol), the boron becomes sp³-hybridized, causing a significant upfield shift in the ¹¹B NMR spectrum to approximately 4-10 ppm.[12] This makes ¹¹B NMR an excellent tool for studying binding interactions.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Table 2: Characteristic IR Absorption Bands

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
O-H (Boronic Acid)Stretch3200-3600Strong, Broad
N-H (Amine)Stretch3300-3500Medium, Doublet
C=O (Ester)Stretch1700-1725Strong, Sharp
C=C (Aromatic)Stretch1580-1610Medium
B-OStretch1310-1380Strong
C-O (Ester)Stretch1250-1300Strong

Note: The presence of broad O-H and N-H stretches can sometimes overlap in the 3200-3600 cm⁻¹ region.[13]

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of the compound.

  • Methodology: A reversed-phase C18 column is typically used with a mobile phase consisting of a gradient of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile or methanol.

  • Detection: UV detection is ideal due to the aromatic nature of the compound (typically monitored at ~254 nm).

  • Validation: The purity is determined by the area percentage of the main peak relative to all other peaks in the chromatogram. A purity of ≥98% is standard for this reagent.[5] This method is self-validating because it separates the target compound from potential impurities, starting materials, and byproducts, providing a quantitative measure of its integrity.

Safety, Handling, and Storage

Proper handling of any chemical reagent is crucial for laboratory safety. Boronic acids and their salts require specific attention.

Table 3: GHS Hazard Information for the Hydrochloride Salt

Hazard CodeStatementPrecautionary Measures
H315 Causes skin irritation.Wear protective gloves. Wash skin thoroughly after handling.[7]
H319 Causes serious eye irritation.Wear eye/face protection.[7]
H335 May cause respiratory irritation.Use only outdoors or in a well-ventilated area. Avoid breathing dust.[7][14]
H302 Harmful if swallowed.Do not eat, drink or smoke when using this product. Rinse mouth if swallowed and seek medical advice.[7][15]
Handling Protocol:
  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses with side shields.[14]

  • Engineering Controls: Handle the solid powder in a chemical fume hood or a well-ventilated area to minimize inhalation risk.[14]

  • Dispensing: Avoid creating dust when weighing or transferring the material.[16]

  • Spills: In case of a spill, avoid raising dust. Mechanically scoop the solid into a container for disposal. Ventilate the area.[16]

Storage Protocol:
  • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • The compound can be sensitive to air and moisture over long periods. For optimal stability, especially for use in sensitive catalytic reactions, storing under an inert atmosphere (e.g., in a desiccator or glove box) is recommended.[8]

Conclusion and Future Outlook

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is more than just a chemical intermediate; it is an enabling tool for innovation. Its strategically placed functional groups provide a scaffold for constructing molecules with precise three-dimensional arrangements, making it invaluable for Suzuki-Miyaura cross-coupling reactions and the rational design of enzyme inhibitors. By understanding its synthesis, reactivity, and analytical profile, researchers can confidently and effectively leverage its capabilities. As the demand for more sophisticated and targeted molecules in drug discovery and materials science continues to grow, the importance of versatile, high-quality building blocks like this one will only increase, ensuring its place in the chemist's toolkit for years to come.

References

  • D. G. Hall, Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd ed., Wiley-VCH, 2011. [Link]

  • PubChem, 4-Methoxycarbonylphenylboronic acid, National Center for Biotechnology Information. [Link]

  • Google Patents, CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • PubChem, 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride, National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal, Suzuki Coupling. [Link]

  • Chemistry LibreTexts, Suzuki-Miyaura Coupling. [Link]

  • Carl ROTH, Safety Data Sheet: Phenylboronic acid. [Link]

  • S. M. P. V. S. N. K. et al., 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations, J. Chem. Educ. 2022, 99, 11, 3875–3882. [Link]

  • T. D. James et al., Molecular recognition with boronic acids—applications in chemical biology, J R Soc Interface. 2007 Dec 22; 4(17): 1097–1107. [Link]

  • C. C. Ersanli et al., DFT, FT-Raman, FT-IR, solution and solid state NMR studies of 2,4-dimethoxyphenylboronic acid, C. R. Chimie 14 (2011) 446–455. [Link]

  • University of Wisconsin, CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

  • Google Patents, US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 774530-27-7 Synonyms: 2-Amino-4-(methoxycarbonyl)benzeneboronic acid, Methyl 3-amino-4-boronobenzoate

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its hydrochloride salt (CAS No: 380430-55-7), tailored for researchers, medicinal chemists, and process development scientists. We will delve into its physicochemical properties, synthesis, handling, and critical applications, with a focus on its role as a pivotal building block in modern organic synthesis.

Compound Overview and Physicochemical Properties

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a bifunctional organoboron compound. The strategic placement of an amino group ortho to the boronic acid and a methoxycarbonyl group para to the amino group imparts unique reactivity and utility, particularly in palladium-catalyzed cross-coupling reactions. The electron-donating amino group can influence the nucleophilicity of the boronic acid, while the electron-withdrawing ester provides a handle for further synthetic transformations.

The compound is most commonly supplied and handled as its hydrochloride salt to enhance stability, as the free amine can promote protodeboronation and oxidative degradation.

Table 1: Physicochemical Properties

PropertyValueSource(s)
CAS Number 774530-27-7 (Freebase)[1]
380430-55-7 (HCl Salt)[2][3][4]
Molecular Formula C₈H₁₀BNO₄ (Freebase)[1]
C₈H₁₁BClNO₄ (HCl Salt)[2]
Molecular Weight 194.98 g/mol (Freebase)[1]
231.44 g/mol (HCl Salt)[2]
Appearance White to orange or green crystalline powder[3][4]
Melting Point ~180 °C (HCl Salt, Lit.)[4]
Purity Typically ≥98% (by HPLC)[3][4]
Solubility Phenylboronic acids generally exhibit good solubility in polar organic solvents like ethers (THF, Dioxane) and ketones (acetone), moderate solubility in chloroform, and low solubility in hydrocarbons.[5] The hydrochloride salt is expected to have some solubility in water and alcohols.
pKa The pKa of the boronic acid moiety is estimated to be ~9. The pKa of the anilinium ion (the protonated amino group) is expected to be in the range of 2-3.[4]

Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Hydrochloride

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and scalable route starts from the commercially available 4-carboxyphenylboronic acid. The following workflow is adapted from methodologies described in the patent literature.[5]

Synthesis_Workflow Start 4-Carboxyphenylboronic Acid Step1 Nitration (H₂SO₄, fuming HNO₃, 0-10 °C) Start->Step1 Intermediate1 2-Nitro-4-carboxyphenylboronic Acid Step1->Intermediate1 Step2 Esterification (Methanol, Dehydrating Agent, Reflux) Intermediate1->Step2 Intermediate2 Methyl 2-nitro-4-boronobenzoate Step2->Intermediate2 Step3 Reduction (H₂, Pd/C, HCl, 30-50 °C) Intermediate2->Step3 Product (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl Step3->Product

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocol: A Self-Validating System

This protocol provides a detailed, three-step procedure for the synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

Step 1: Nitration of 4-Carboxyphenylboronic Acid

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 43.3 g). Cool the flask to 0-10 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 4-carboxyphenylboronic acid (e.g., 10.0 g) in portions to the stirred sulfuric acid, ensuring the temperature remains below 10 °C.[5]

  • Nitration: Add fuming nitric acid (e.g., 32.2 g) dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C. The rate of addition is critical to prevent runaway reactions and the formation of dinitrated byproducts.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product, 2-nitro-4-carboxyphenylboronic acid, will precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. This intermediate is typically used in the next step without further purification. A typical yield is around 90%.[5]

Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid

  • Reactor Setup: To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from the previous step, methanol, and a suitable dehydrating agent (e.g., a catalytic amount of concentrated sulfuric acid).

  • Reaction: Heat the mixture to reflux for 3-5 hours. The esterification is an equilibrium process; using an excess of methanol and a dehydrating agent drives the reaction to completion.

  • Work-up and Isolation: After cooling, remove the excess methanol under reduced pressure. The resulting residue, methyl 2-nitro-4-boronobenzoate, can be taken into an organic solvent like ethyl acetate and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude ester, which can often be used directly in the next step.

Step 3: Catalytic Hydrogenation to the Final Product

  • Reactor Setup: In a hydrogenation vessel, dissolve the methyl 2-nitro-4-boronobenzoate in methanol. Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 wt%).

  • Acidification: Add concentrated hydrochloric acid to the mixture. The HCl is crucial for forming the stable hydrochloride salt of the final product.

  • Hydrogenation: Purge the vessel with nitrogen, then introduce hydrogen gas (1-3 atm). Heat the reaction to 30-50 °C and stir vigorously for 8-10 hours.[5] The hydrogenation of the nitro group is highly exothermic and should be conducted with appropriate temperature control.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or HPLC), filter the mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol.

  • Crystallization: Concentrate the filtrate under reduced pressure. Add acetone or ethyl acetate to the residue to induce precipitation/slurrying.[5]

  • Final Product: Collect the solid product by filtration, wash with a small amount of cold acetone or ethyl acetate, and dry under vacuum to yield (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride as a crystalline powder.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid lies in its application as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction is a cornerstone of modern medicinal and materials chemistry.[6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX ArX Ar-X OxAdd Oxidative Addition PdII_ArR Ar-Pd(II)L₂-R PdII_ArX->PdII_ArR BoronicAcid R-B(OH)₂ Transmetalation Transmetalation Base Base (e.g., K₂CO₃) PdII_ArR->Pd0 Product Ar-R PdII_ArR->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Field-Proven Insight: Causality in Experimental Choices

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious choice of catalyst, base, and solvent.

  • Catalyst System (Palladium Source and Ligand): For a substrate like (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, the amino group can potentially coordinate to the palladium center, which may influence the catalytic activity. Phosphine ligands such as triphenylphosphine (PPh₃) or more electron-rich and bulky biaryl phosphines are often employed to stabilize the palladium catalyst and facilitate the key steps of oxidative addition and reductive elimination.[2]

  • Base: A base is essential to activate the boronic acid for transmetalation.[6] Common choices include carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). The choice of base can be critical; stronger bases can accelerate the desired reaction but may also promote undesired side reactions like protodeboronation.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, THF, or DMF) and water is frequently used. Water can play a beneficial role in the transmetalation step.

Exemplary Protocol: Synthesis of a PARP Inhibitor Intermediate

This boronic acid is a key intermediate in the synthesis of Niraparib, a potent PARP (Poly(ADP-ribose) polymerase) inhibitor used in cancer therapy.[7][8] The following is a representative protocol for a Suzuki-Miyaura coupling relevant to this application.

  • Reactor Setup: To a reaction vessel, add the aryl halide (e.g., a substituted bromo-indazole, 1.0 equiv), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio). Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to prevent oxidation of the Pd(0) catalyst.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to 80-100 °C. Monitor the reaction by HPLC or TLC.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the coupled product.

Scientific Integrity: Stability and Handling Considerations

The trustworthiness of any protocol relies on understanding the stability of the reagents. Arylboronic acids, particularly those with electron-donating groups like an amino substituent, are susceptible to a key side reaction: protodeboronation .

Protodeboronation BoronicAcid (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid SideReaction Protodeboronation BoronicAcid->SideReaction ProtonSource H⁺ Source (e.g., H₂O, acidic media) ProtonSource->SideReaction Byproduct Methyl 3-aminobenzoate SideReaction->Byproduct

Caption: The undesired protodeboronation side reaction.

Trustworthiness Through Self-Validation: Minimizing Degradation
  • Storage: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its hydrochloride salt should be stored in a cool, dry, dark place under an inert atmosphere (nitrogen or argon).[9] Many boronic acids are hygroscopic and air-sensitive.[3] The use of a desiccator or a glovebox for storage is recommended for long-term stability.

  • Handling: When weighing and dispensing the reagent, minimize its exposure to air and moisture.[3] Using a glovebox or performing transfers under a stream of inert gas is best practice.

  • Reaction Conditions: In Suzuki-Miyaura reactions, prolonged heating in protic solvents, especially under strongly basic or acidic conditions, can increase the rate of protodeboronation. Therefore, reaction times should be optimized, and the reaction should be worked up promptly upon completion. The use of the hydrochloride salt helps to protect the amino group and can improve the compound's shelf life.

Conclusion and Future Outlook

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a valuable and versatile building block in organic synthesis. Its utility is most profoundly demonstrated in the construction of complex biaryl systems via the Suzuki-Miyaura cross-coupling reaction, enabling the synthesis of important pharmaceutical agents like PARP inhibitors. A thorough understanding of its synthesis, reactivity, and stability is paramount for its effective and reliable use in research and development. As the demand for complex, functionalized molecules continues to grow, the importance of well-designed building blocks like this boronic acid will only increase.

References

  • PubChem. (2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride). National Center for Biotechnology Information. [Link]

  • PubChem. (4-Methoxycarbonylphenylboronic acid). National Center for Biotechnology Information. [Link]

  • Google Patents. (CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride).
  • Dalmás, D. A., et al. ("Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students). SciELO México. [Link]

  • Chemistry LibreTexts. (Suzuki-Miyaura Coupling). [Link]

  • Jones, P., et al. (Preparation of piperidinylphenylindazolylcarboxamide for use as poly(ADP-ribose)polymerase inhibitors). WO 2008084261.
  • Rose-Hulman Institute of Technology. (Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin). [Link]

  • University of Oxford. (Synthesis of Niraparib, a cancer drug candidate). [Link]

  • ResearchGate. (On the Way to Selective PARP-2 Inhibitors. Design, Synthesis, and Preliminary Evaluation of a Series of Isoquinolinone Derivatives). [Link]

  • Wikipedia. (Phenylboronic acid). [Link]

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(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid: Properties, Synthesis, and Applications in Modern Drug Discovery

Introduction

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a highly functionalized aromatic boronic acid that has emerged as a pivotal building block in contemporary organic synthesis and medicinal chemistry. Its strategic importance lies in its trifunctional nature, incorporating a reactive boronic acid moiety, an amino group, and a methoxycarbonyl group on a single phenyl ring. This unique arrangement allows for sequential and site-selective modifications, making it an invaluable tool for constructing complex molecular architectures.

Primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, this reagent serves as a versatile precursor for introducing the 3-amino-4-boronobenzoate scaffold into target molecules.[1][2] Its application is particularly prevalent in the field of drug discovery, where it acts as a key intermediate in the synthesis of targeted therapies, including kinase and protease inhibitors.[3][4] This guide offers a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, and critical applications, with a focus on the underlying chemical principles and practical methodologies.

Section 1: Physicochemical Properties and Structural Analysis

The utility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid stems directly from its distinct structural features. The molecule is most commonly supplied and handled as its hydrochloride salt to improve stability, though the free base form is also used.

Caption: Molecular structures of the free base and hydrochloride salt.

The boronic acid group (-B(OH)2) is a Lewis acid, enabling its critical role in the transmetalation step of the Suzuki-Miyaura catalytic cycle.[1] The ortho-disposed amino group (-NH2) can influence the reactivity of the boronic acid and serves as a key handle for subsequent derivatization, such as amide bond formation. The para-disposed methoxycarbonyl group (-COOCH3) is an electron-withdrawing group that can be hydrolyzed to the corresponding carboxylic acid, providing another site for bioconjugation or molecular extension.

Quantitative Data Summary

The key physicochemical properties are summarized below for both the free acid and its more common hydrochloride salt.

Property(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl
IUPAC Name (2-amino-4-methoxycarbonylphenyl)boronic acid(2-amino-4-methoxycarbonylphenyl)boronic acid;hydrochloride[5]
Molecular Formula C₈H₁₀BNO₄[4]C₈H₁₁BClNO₄[6]
Molecular Weight 194.98 g/mol [4]231.44 g/mol [3][5]
CAS Number 774530-27-7[4]380430-55-7[3][6]
Appearance -White to orange crystalline powder[3]
Melting Point -~180 °C[3][6]
Purity ≥95%≥98% (HPLC)[3]

Section 2: Synthesis and Manufacturing

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is typically achieved through a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A common and logical industrial route begins with a readily available starting material, p-carboxyphenylboronic acid.[7] The causality of the sequence is crucial: the directing effects of the substituents are leveraged to install the functional groups in the correct positions.

The synthetic pathway can be summarized in three primary stages:

  • Nitration: The process begins with the electrophilic nitration of p-carboxyphenylboronic acid. The carboxyl and boronic acid groups are meta-directing, but the reaction conditions are controlled to favor the introduction of a nitro group ortho to the boronic acid.[7]

  • Esterification: The resulting 2-nitro-4-carboxyphenylboronic acid is then subjected to esterification, typically using methanol under acidic conditions, to yield 2-nitro-4-(methoxycarbonyl)phenylboronic acid. This step protects the carboxylic acid and enhances the solubility of the intermediate in organic solvents for the subsequent reduction.[7]

  • Reduction & Salt Formation: The final step involves the catalytic hydrogenation of the nitro group to an amine. This is often performed using hydrogen gas with a palladium catalyst in the presence of hydrochloric acid, which concurrently reduces the nitro group and forms the stable hydrochloride salt of the final product.[7]

G start p-Carboxyphenylboronic Acid step1 Step 1: Nitration (Conc. H₂SO₄, Fuming HNO₃) start->step1 inter1 2-Nitro-4-carboxyphenylboronic Acid step1->inter1 step2 Step 2: Esterification (Methanol, Dehydrating Agent) inter1->step2 inter2 2-Nitro-4-(methoxycarbonyl)phenylboronic Acid step2->inter2 step3 Step 3: Reduction & Salt Formation (H₂, Catalyst, Conc. HCl) inter2->step3 end (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride step3->end

Caption: General workflow for the synthesis of the target compound.

This self-validating protocol ensures that each step purifies the intermediate for the next, culminating in a high-purity final product suitable for pharmaceutical applications.

Section 3: Core Application in Suzuki-Miyaura Cross-Coupling

The paramount application of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is its role as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[1][2][8] Its reliability, functional group tolerance, and the commercial availability of a vast array of boronic acids have made it a cornerstone of modern drug discovery.[9][10]

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of an aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center, displacing the halide and forming an R¹-Pd-R² complex. The base (e.g., carbonate, phosphate, or hydroxide) is essential for forming a more nucleophilic "ate" complex [R²-B(OH)₃]⁻, which facilitates the transfer.[11]

  • Reductive Elimination: The two organic groups (R¹ and R²) couple and are eliminated from the palladium center, forming the new C-C bond (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Miyaura_Cycle Fig. 3: Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_add R¹-Pd(II)L₂-X pd0->pd2_add Oxidative Addition pd2_trans R¹-Pd(II)L₂-R² pd2_add->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination r1r2 Coupled Product (R¹-R²) pd2_trans->r1r2 r1x Aryl/Vinyl Halide (R¹-X) r1x->pd2_add r2b Boronic Acid (R²-B(OH)₂) + Base r2b->pd2_trans

Caption: A simplified diagram of the Suzuki-Miyaura reaction mechanism.

Exemplary Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride with a generic aryl bromide.

Trustworthiness: This protocol is a self-validating system. Successful formation of the biaryl product, confirmed by techniques like LC-MS and NMR, validates the integrity of the starting materials and the chosen reaction conditions. The reaction progress is monitored by TLC or LC-MS to ensure completion before proceeding to workup.

Materials and Reagents:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O 4:1 mixture, or Toluene/EtOH/H₂O)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen balloon)

  • Standard laboratory glassware for workup and purification

  • Column chromatography system

Step-by-Step Methodology:

  • Reaction Setup: To a clean, dry round-bottom flask, add the aryl bromide (1.0 eq.), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 eq.), and the base (3.0 eq.).

  • Inerting the System: Seal the flask with a septum, and purge with an inert gas (e.g., nitrogen) for 10-15 minutes. This step is critical as the Pd(0) catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system via syringe. The mixture is stirred to ensure good suspension of the reagents.

  • Catalyst Addition: Add the palladium catalyst to the flask. If the catalyst is air-sensitive, this should be done under a positive pressure of inert gas.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the desired biaryl product.

Section 4: Relevance in Drug Discovery & Development

Boronic acids are no longer just synthetic intermediates; they are a validated class of pharmacophores.[12] The first-in-class proteasome inhibitor Bortezomib (Velcade®), approved for treating multiple myeloma, powerfully demonstrated the therapeutic potential of the boronic acid moiety.[13] This functional group can form reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes, leading to potent and specific inhibition.[3][14]

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is particularly valuable because it provides a scaffold that is frequently found in biologically active molecules. Its application as a building block allows for the rapid generation of compound libraries for screening. It is a key intermediate for synthesizing:

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted aniline core, which can be readily synthesized using this boronic acid.[4]

  • Protease Inhibitors: The boronic acid group itself can act as a transition-state analog for serine proteases, while the rest of the molecule provides specificity.[3]

  • Targeted Therapies: Its use extends to creating molecules for a range of diseases, including cancer and diabetes, by enabling the construction of complex heterocyclic systems.[3]

The presence of multiple functional groups allows for a "modular" approach to drug design, where different aryl halides can be coupled to the boronic acid, and the amino and ester groups can be further modified to optimize potency, selectivity, and pharmacokinetic properties.

Section 5: Handling, Storage, and Safety

As a laboratory chemical, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride requires careful handling.

Safety and Hazards: According to the Globally Harmonized System (GHS), this compound presents several hazards:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

  • It may also be harmful if swallowed (H302) or inhaled (H332) and may cause respiratory irritation (H335).[5]

Handling Recommendations:

  • Always handle in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[15]

  • Recommended storage is at room temperature, away from moisture and oxidizing agents.[3]

Conclusion

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a sophisticated and enabling chemical tool. Its value extends far beyond its molecular weight; it represents a convergence of reactivity, functionality, and strategic utility. For researchers in drug discovery and process chemistry, it provides a reliable and versatile entry point for synthesizing novel compounds with significant therapeutic potential. From its logical synthesis to its central role in the powerful Suzuki-Miyaura coupling, this reagent streamlines the construction of complex molecules, accelerating the journey from initial concept to innovative chemical matter. A thorough understanding of its properties and applications, as outlined in this guide, is essential for leveraging its full potential in the laboratory.

References

  • PubChem. (n.d.). 2-Amino-4-(methoxycarbonyl)benzeneboronic acid hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

  • MySkinRecipes. (n.d.). (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. Retrieved from [Link]

  • Pinto, M., Ribeiro, D., & Vale, N. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(15), 4431. Retrieved from [Link]

  • Google Patents. (2015). CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride.
  • Journal of the American Chemical Society. (2021). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Singh, J., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(11), 3297. Retrieved from [Link]

  • Li, X. Lab. (2021). Aminative Suzuki–Miyaura coupling. Science. Retrieved from [Link]

  • MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. Retrieved from [Link]

  • ScienceDaily. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. The Scripps Research Institute. Retrieved from [Link]

  • ACS Publications. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. Retrieved from [Link]

  • Google Patents. (2003). US6576789B1 - Process for the preparation of substituted phenylboronic acids.
  • YouTube. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. The Organic Chemist. Retrieved from [Link]

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Spectroscopic and Synthetic Profile of (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes critical data to facilitate the compound's application in advanced research, particularly in the realm of targeted therapies and complex organic synthesis. The hydrochloride salt of this compound is a versatile reagent valued for its role in developing protease inhibitors and other therapeutic agents.[1][2]

Physicochemical and Structural Properties

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, particularly in its more stable hydrochloride salt form (CAS 380430-55-7), is a key building block in medicinal chemistry.[2][3] Its utility stems from the presence of three key functional groups on a phenyl scaffold: a boronic acid, an amino group, and a methoxycarbonyl group. This unique arrangement allows for diverse chemical modifications and specific biological interactions.

The compound typically presents as a white to orange crystalline powder with a melting point reported in the range of 180-204°C.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₁₀BNO₄ · HCl[1][4]
Molecular Weight 231.44 g/mol [1][4]
CAS Number 380430-55-7[4]
Appearance White to orange crystalline powder[1][4]
Melting Point 180-204°C[1][2]
Purity ≥98% (HPLC)[1][4]

Synthesis Protocol: A Step-by-Step Methodology

The synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride can be achieved through a multi-step process, as outlined in the patent literature.[5] This procedure ensures a high-purity product suitable for demanding research applications. The causality behind this synthetic route lies in the strategic introduction and transformation of functional groups on the phenylboronic acid core.

Experimental Workflow for Synthesis

cluster_0 Step 1: Nitration cluster_1 Step 2: Esterification cluster_2 Step 3: Reduction & Salt Formation A p-Carboxyphenylboronic acid C 2-Nitro-4-carboxyphenylboronic acid A->C 0-10°C B Nitrating Mixture (Conc. H₂SO₄, Fuming HNO₃) E 2-Nitro-4-(methoxycarbonyl)phenylboronic acid C->E Reflux D Methanol & Dehydrating Agent G (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl E->G 30-50°C F H₂, Catalyst (e.g., Pd/C) Conc. HCl

Sources

An In-depth Technical Guide to the ¹H NMR Spectroscopic Analysis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a key trifunctional building block in medicinal chemistry and materials science, valued for its utility in cross-coupling reactions and as a component in constructing complex molecular architectures. Unambiguous structural confirmation is paramount for its effective use, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a comprehensive, in-depth analysis of the ¹H NMR spectrum of this molecule. It moves beyond simple data reporting to explain the causal relationships between the molecular structure and the resulting spectrum, offering field-proven protocols for sample preparation and data acquisition. We delve into the theoretical prediction of the spectrum, detailed peak assignments, and advanced considerations such as solvent effects and the impact of the boronic acid moiety on spectral features. This document is designed to serve as a practical and authoritative reference for scientists requiring robust characterization of this important chemical entity.

Introduction: The Structural and Analytical Challenge

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid presents a unique analytical challenge due to the competing electronic effects of its three distinct functional groups on a single aromatic ring. The molecule features:

  • An amine (-NH₂) group: A powerful electron-donating group (EDG) that increases electron density on the ring, primarily at the ortho and para positions.

  • A methoxycarbonyl (-COOCH₃) group: A moderate electron-withdrawing group (EWG) that decreases electron density on the ring through resonance and inductive effects.

  • A boronic acid (-B(OH)₂) group: An EWG that can engage in complex equilibria, including dehydration to form cyclic boroxine anhydrides, which can complicate spectral interpretation[1][2].

The interplay of these groups dictates the precise chemical environment of each proton, making a thorough understanding of NMR principles essential for accurate spectral interpretation. This guide will systematically deconstruct the molecule's ¹H NMR spectrum, providing the expertise needed for confident structural verification.

Molecular Structure and Predicted ¹H NMR Spectrum

To interpret the spectrum, we must first identify the unique proton environments within the molecule.

Caption: Chemical structure with proton labels (Ha, Hb, Hc).

Predicting Chemical Shifts (δ)

The chemical shift of an aromatic proton is heavily influenced by the electronic nature of the substituents on the ring[3][4]. Benzene protons resonate at ~7.3 ppm. We can predict the shifts for Ha, Hb, and Hc by considering the additive effects of the -NH₂, -COOCH₃, and -B(OH)₂ groups.

  • -NH₂ (Amino) Group: As a strong EDG, it shields protons, shifting signals upfield (to lower ppm). This effect is strongest at the ortho (C3, C1) and para (C5) positions.

  • -COOCH₃ (Methoxycarbonyl) Group: As an EWG, it deshields protons, shifting signals downfield (to higher ppm). This effect is most pronounced at the ortho (C3, C5) and para (C1) positions.

  • -B(OH)₂ (Boronic Acid) Group: This group is electron-withdrawing, deshielding its ortho (C6, C2) and para (C4) protons.

Proton-by-Proton Analysis:

  • Hc (at C3): This proton is ortho to both the powerfully donating -NH₂ group and the withdrawing -COOCH₃ group. The strong shielding from the amino group is expected to dominate, placing this proton at the most upfield position in the aromatic region.

  • Hb (at C5): This proton is para to the -NH₂ group (shielding) and ortho to the -COOCH₃ group (deshielding). These opposing effects will place it downfield relative to Hc.

  • Ha (at C6): This proton is ortho to the deshielding -B(OH)₂ group and meta to both the -NH₂ and -COOCH₃ groups. The strong ortho deshielding from the boronic acid is expected to make Ha the most downfield of the aromatic protons.

  • -OCH₃ (Methyl) Protons: These protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

  • -NH₂ (Amine) and -B(OH)₂ (Boronic Acid) Protons: These are exchangeable protons. Their signals are often broad and their chemical shifts are highly dependent on solvent, concentration, and temperature. In a protic solvent like methanol-d₄, they may exchange with the solvent and become unobservable[1]. In an aprotic solvent like DMSO-d₆, they are more likely to be observed as broad singlets.

Predicted Splitting Patterns (Multiplicity)

The coupling constants (J) between aromatic protons provide structural information.

  • Ortho coupling (³J_HH): ~7-9 Hz

  • Meta coupling (⁴J_HH): ~2-3 Hz

  • Para coupling (⁵J_HH): ~0-1 Hz

  • Ha: Coupled to Hb (ortho, J ≈ 8 Hz). Will appear as a doublet.

  • Hb: Coupled to Ha (ortho, J ≈ 8 Hz) and Hc (meta, J ≈ 2 Hz). Will appear as a doublet of doublets (dd).

  • Hc: Coupled to Hb (meta, J ≈ 2 Hz). Will appear as a doublet (or a narrow singlet if the meta coupling is not resolved).

Summary of Predicted Spectral Data

The following table summarizes the predicted ¹H NMR data when using DMSO-d₆ as the solvent.

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Integration
Ha (Ar-H)7.8 – 8.0Doublet (d)³J_HH ≈ 81H
Hb (Ar-H)7.5 – 7.7Doublet of Doublets (dd)³J_HH ≈ 8, ⁴J_HH ≈ 21H
Hc (Ar-H)6.8 – 7.0Doublet (d)⁴J_HH ≈ 21H
-OCH₃ ~3.85Singlet (s)-3H
-NH₂ 5.0 – 6.0Broad Singlet (br s)-2H
-B(OH)₂ 8.0 – 9.0Broad Singlet (br s)-2H

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Adherence to a robust experimental protocol is critical for obtaining a clean, interpretable spectrum. This protocol is designed to be a self-validating system, minimizing common artifacts.

Rationale for Solvent Selection

The choice of a deuterated solvent is the most critical experimental parameter.

  • DMSO-d₆ (Dimethyl sulfoxide-d₆): Highly Recommended. It is an excellent solvent for polar, functionalized aromatic compounds. Crucially, its ability to form hydrogen bonds helps to slow the chemical exchange of the -NH₂ and -B(OH)₂ protons, making them more likely to be observed as distinct, albeit broad, signals[1]. The residual solvent peak appears at ~2.50 ppm.

  • Methanol-d₄ (CD₃OD): A viable alternative if solubility in DMSO-d₆ is poor. However, as a protic solvent, it will cause the -NH₂ and -B(OH)₂ protons to exchange with deuterium, rendering them invisible in the spectrum[1]. This can simplify the aromatic region but results in the loss of information.

  • Chloroform-d (CDCl₃): Not Recommended. The compound's polarity and potential for intermolecular hydrogen bonding will likely lead to poor solubility and significant peak broadening. Furthermore, boronic acids are prone to forming trimeric boroxine anhydrides in non-polar, aprotic solvents, which would yield an uninterpretable spectrum[1][2].

Step-by-Step Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid into a clean, dry vial[5][6].

  • Dissolution: Add approximately 0.7 mL of high-purity DMSO-d₆ to the vial.

  • Solubilization: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of any suspended solids.

  • Filtration (Critical Step): Draw the solution into a clean Pasteur pipette that has been tightly plugged with a small amount of glass wool. Filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any microscopic particulate matter, which is essential for achieving good magnetic field homogeneity (shimming) and sharp spectral lines.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Caption: Standard workflow for NMR sample preparation and analysis.

NMR Instrument Parameters

For routine structural confirmation on a modern (≥400 MHz) spectrometer:

  • Experiment: Standard 1D Proton (zg30)

  • Number of Scans (NS): 16 or 32

  • Relaxation Delay (D1): 2 seconds

  • Acquisition Time (AQ): 3-4 seconds

  • Temperature: 298 K (25 °C)

Data Analysis and Advanced Considerations

Interpreting the Spectrum

A typical spectrum in DMSO-d₆ will show three distinct signals in the aromatic region (6.5-8.5 ppm), a sharp singlet for the methyl ester protons around 3.85 ppm, and potentially two broad signals for the amine and boronic acid protons. The integration of the aromatic and methyl signals should yield a 1:1:1:3 ratio, confirming the presence of the core structure.

The Boroxine Equilibrium

It is crucial to recognize that boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines[2][7].

boroxine_equilibrium monomer 3 x R-B(OH)₂ (Monomer) boroxine (RBO)₃ (Boroxine Trimer) monomer->boroxine eq_label Dehydration (favored in non-polar solvents) water + 3 H₂O

Caption: Equilibrium between boronic acid monomer and its boroxine anhydride.

The formation of boroxine is favored in less polar solvents and can lead to significant signal broadening or the appearance of multiple sets of signals, complicating the spectrum. The use of a coordinating solvent like DMSO-d₆ effectively pushes this equilibrium towards the desired monomeric form, resulting in a sharp, well-resolved spectrum.

pH and Solvent Effects on Boron

The chemical environment of boron itself can be influenced by pH and coordinating solvents[8]. While ¹H NMR is the primary focus here, it is worth noting that in basic media or with strongly coordinating solvents, the boron atom can transition from a trigonal planar (sp²) to a tetrahedral (sp³) geometry. This change can subtly influence the electronic properties of the aromatic ring and thus the chemical shifts of the attached protons.

Conclusion

The ¹H NMR spectrum of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a direct reflection of the rich electronic interplay between its constituent functional groups. A successful analysis hinges on a predictive understanding of substituent effects, a robust and validated experimental protocol, and an awareness of the unique chemical behavior of the boronic acid moiety. By selecting DMSO-d₆ as the solvent to suppress boroxine formation and carefully preparing the sample to ensure high field homogeneity, researchers can reliably obtain a high-fidelity spectrum. The predictable pattern of a downfield doublet, a central doublet of doublets, and an upfield doublet in the aromatic region, combined with the characteristic methyl singlet, provides an unambiguous fingerprint for this versatile chemical building block, ensuring its quality and identity for downstream applications in drug discovery and materials science.

References

  • SDSU Chemistry. (n.d.). 11B NMR Chemical Shifts. Retrieved from San Diego State University Department of Chemistry and Biochemistry. [Link]

  • DeRusha, A. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

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An In-depth Technical Guide to the Stability of Aminophenylboronic Acids Under Different pH Conditions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aminophenylboronic acids (APBAs) are indispensable reagents in modern chemistry, serving as critical building blocks in Suzuki-Miyaura cross-coupling reactions, and as versatile ligands in the development of sensors for bioactive molecules like saccharides.[1][2] However, their utility is intrinsically linked to their chemical stability, which is profoundly influenced by the pH of their environment. This guide provides a comprehensive exploration of the factors governing APBA stability, focusing on the mechanistic underpinnings of pH-dependent degradation pathways. We will dissect the key chemical equilibria at play, detail authoritative analytical methods for stability assessment, and present actionable strategies for mitigating degradation, thereby enabling researchers to harness the full potential of these valuable compounds.

The Fundamental Chemistry of Aminophenylboronic Acids: A Balancing Act

To understand the stability of APBAs, one must first appreciate the delicate chemical equilibria they participate in, particularly in aqueous solutions. The boron atom in a boronic acid is electron-deficient, making it a mild Lewis acid. This inherent Lewis acidity is the linchpin of its pH-dependent behavior.

The Critical pH-Dependent Equilibrium

In an aqueous medium, an aminophenylboronic acid molecule exists in a dynamic equilibrium between two primary forms: a neutral, trigonal planar (sp² hybridized) form and an anionic, tetrahedral (sp³ hybridized) boronate form. This equilibrium is dictated by the pH of the solution.

  • Low pH (Acidic Conditions): The equilibrium favors the neutral, trigonal planar form.

  • High pH (Alkaline Conditions): The equilibrium shifts towards the anionic, tetrahedral boronate form through the addition of a hydroxide ion.

The pKa of the boronic acid functional group is a crucial parameter, representing the pH at which the concentrations of the trigonal acid and the tetrahedral boronate are equal. For 4-aminophenylboronic acid, the predicted pKa is approximately 8.82.[3] This means that in physiological and slightly basic conditions, a significant portion of the APBA will exist as the more stable tetrahedral boronate.

Boroxine_Formation APBA1 R-B(OH)₂ Boroxine Boroxine Ring APBA1->Boroxine APBA2 R-B(OH)₂ APBA2->Boroxine APBA3 R-B(OH)₂ APBA3->Boroxine Water 3 H₂O Boroxine->Water Dehydration Water->Boroxine Hydrolysis

Caption: Reversible formation of boroxine from APBA monomers.

Protodeboronation: The Irreversible Loss of Function

Protodeboronation is a more destructive degradation pathway wherein the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of aniline from aminophenylboronic acid. [4]This reaction is often an undesired side process in synthetic applications like Suzuki couplings. [4] Mechanism and pH Dependence: The rate of protodeboronation is highly dependent on pH.

  • Acid-Promoted: Under certain acidic conditions, protodeboronation can occur, often following an intermolecular metathesis mechanism. [5]* Base-Catalyzed: The reaction is often fastest at high pH. [6][7]This is because the more electron-rich tetrahedral boronate anion is more susceptible to electrophilic attack by a proton source, leading to the cleavage of the C-B bond.

This pathway is generally irreversible and represents a complete loss of the boronic acid functionality.

A Practical Guide to Stability Assessment

A robust understanding of APBA stability requires empirical data. A well-designed pH-dependent stability study is essential for any researcher or drug development professional working with these compounds.

Experimental Design: A Self-Validating Workflow

A forced degradation study is the gold standard for evaluating stability. The goal is to expose the APBA to a range of pH conditions over time and quantify its degradation.

Caption: Experimental workflow for a pH-dependent stability study.

Core Analytical Technique: Stability-Indicating HPLC

High-Performance Liquid Chromatography (HPLC) is the primary tool for quantifying the stability of APBAs. A "stability-indicating" method is one that can separate the intact drug from its degradation products, ensuring accurate quantification.

Expert Insight: The choice of HPLC conditions is critical. On-column hydrolysis of boronic esters is a known issue, and similar care must be taken with boronic acids. [8]Using mobile phases without strong pH modifiers can sometimes minimize on-column degradation. [8]Developing a separation for multiple boronic acids often involves screening at both low and high pH to leverage differences in the charge state of the analytes. Step-by-Step HPLC Protocol Example:

  • Column Selection: A robust C18 column (e.g., Waters XSelect™ HSS T3, 100 Å, 2.5 µm, 2.1 mm X 100 mm) is a versatile starting point.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Formic acid provides a low pH environment (around 2.7) which keeps the APBA in its neutral form and often provides good peak shape.

  • Gradient Elution:

    • Start at 5-10% B, ramp to 95% B over 10-15 minutes, hold, and re-equilibrate.

    • Rationale: A gradient is necessary to elute the parent APBA and potentially more hydrophobic degradation products like the boroxine.

  • Detection:

    • UV detection at a wavelength where the phenyl ring absorbs (e.g., 254 nm or 280 nm).

    • Mass Spectrometry (MS) is highly recommended for identifying degradation products by mass.

  • Data Analysis: Plot the percentage of remaining APBA against time for each pH condition. This data can be used to calculate degradation rate constants.

Data Presentation: Quantifying Stability

The results of the stability study should be summarized in a clear, comparative format.

pH ConditionTemperature (°C)Initial Purity (%) (t=0)Purity (%) (t=24h)Purity (%) (t=48h)Calculated Half-Life (t½)Major Degradant Observed
2.0 (HCl)4099.898.597.1> 100 hoursAniline (from Protodeboronation)
4.5 (Acetate)4099.799.599.2Very StableMinor unknown impurities
7.4 (Phosphate)4099.899.799.6Very StableNegligible degradation
9.0 (Borate)4099.697.094.2~ 60 hoursBoroxine, Aniline
12.0 (NaOH)4099.585.372.1~ 20 hoursAniline (from Protodeboronation)

Note: Data is illustrative and will vary based on the specific APBA and experimental conditions.

Strategies for Stabilization and Best Practices

Based on the mechanistic understanding and analytical data, several strategies can be employed to enhance the shelf-life and in-use stability of aminophenylboronic acids.

  • pH Control: Maintaining the pH in the slightly acidic to neutral range (pH 4-7.5) is generally optimal for minimizing both protodeboronation and boroxine formation in aqueous solutions.

  • Storage: Solid APBAs should be stored in a cool, dry place under an inert atmosphere to minimize spontaneous dehydration to the boroxine. [3]* Formulation with Diols: In solution, APBAs can be stabilized by forming reversible covalent esters with diols (e.g., ethylene glycol, pinacol). [2][9]This effectively protects the boronic acid moiety from degradation. The binding of APBA to diols is itself a pH-dependent process, often favored at pH values above the pKa of the boronic acid. [10]* Solvent Choice: For reaction chemistry, the choice of solvent is critical. While aqueous bases are common in Suzuki couplings, the presence of water can facilitate degradation. Anhydrous conditions, where possible, can suppress hydrolysis-dependent pathways.

Conclusion

The stability of aminophenylboronic acids is a multifaceted issue governed by a delicate interplay of pH-dependent equilibria. The primary degradation pathways—reversible boroxine formation and irreversible protodeboronation—are both profoundly influenced by pH. A thorough understanding of these mechanisms, coupled with rigorous analytical assessment using stability-indicating HPLC methods, empowers researchers to control for instability. By implementing strategies such as careful pH control, appropriate storage, and protective formulation, the integrity of these vital chemical tools can be preserved, ensuring reliable and reproducible results in both synthesis and analytical applications.

References

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  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

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  • Al-Masoudi, W. A., et al. (2019). Effect of the PH on the Stability Constants of a Number of Azo Dyes Formed from the Reaction of (Diazotized 4-Aminobenzophenone) with a Some of Schiff Bases. ResearchGate. [Link]

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The Unseen Instability: A Technical Guide to the Thermal Stability of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Suzuki Coupling – A Practical Imperative

To the researcher in drug development, the process chemist scaling up a synthesis, or the materials scientist innovating new polymers, phenylboronic acids are indispensable tools. Their utility in carbon-carbon bond formation, particularly the Nobel Prize-winning Suzuki-Miyaura coupling, is a cornerstone of modern organic chemistry. However, beneath this celebrated reactivity lies a critical, often overlooked, characteristic: their inherent thermal instability. This guide moves beyond the well-trodden path of their synthetic applications to address the practical challenges of their stability, providing a framework for understanding, quantifying, and predicting their thermal behavior. As we push the boundaries of molecular complexity, a deep understanding of the thermal limitations of our building blocks is not just advantageous; it is essential for robust, reproducible, and safe chemical innovation.

The Dual Nature of Phenylboronic Acids: Reactivity and Instability

Phenylboronic acids are organoboron compounds featuring a phenyl ring bonded to a boronic acid moiety (-B(OH)₂). The boron atom in boronic acids is sp²-hybridized, possessing a vacant p-orbital which imparts Lewis acidity. This electronic feature is central to their reactivity. However, the very nature of the boronic acid group also makes these molecules susceptible to degradation under thermal stress.

The primary and most well-documented pathway of thermal decomposition for phenylboronic acids is a dehydration reaction. This process involves the intermolecular condensation of three molecules of a phenylboronic acid to form a six-membered ring composed of alternating boron and oxygen atoms, known as a boroxine. This trimeric anhydride formation is a reversible process, but the equilibrium can be shifted towards the boroxine at elevated temperatures through the removal of water.[1]

The propensity for boroxine formation is a critical consideration in the storage, handling, and application of phenylboronic acids, as the boroxine may exhibit different solubility, reactivity, and physical properties compared to the parent boronic acid. While boroxines can often be used directly in coupling reactions where they hydrolyze in situ, this is not always the case, and the presence of a mixture of the boronic acid and its boroxine can lead to issues with stoichiometry and reaction kinetics.[2]

The Role of Substituents: Modulating Thermal Stability

The thermal stability of a substituted phenylboronic acid is not a fixed property. It is profoundly influenced by the nature and position of the substituents on the phenyl ring. The electronic properties of these substituents, whether electron-donating or electron-withdrawing, alter the electron density at the boron center, thereby affecting the propensity for dehydration and other decomposition pathways.

Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) or amino (-NH₂) groups increase the electron density on the phenyl ring through resonance and inductive effects. This increased electron density can be partially delocalized onto the boron atom, which can influence the B-O bond strength and the Lewis acidity of the boronic acid. Studies on the thermodynamics of boroxine formation have suggested that electron-donating groups can favor the formation of the boroxine.[3]

Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) or cyano (-CN) groups withdraw electron density from the phenyl ring. This leads to a more electrophilic boron center, which can impact the stability of the boronic acid. The stability constants of arylboronic acid esters have been shown to follow Hammett-type relations, indicating a direct correlation between the electronic properties of the substituent and the stability of the boron center.[4]

This relationship between substituent electronics and thermal stability is a key predictive tool for the practicing chemist.

Quantifying Thermal Stability: A Practical Approach

To move from qualitative understanding to quantitative prediction, we must turn to established analytical techniques. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful and accessible methods for characterizing the thermal stability of substituted phenylboronic acids.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For phenylboronic acids, TGA can directly measure the mass loss associated with the dehydration to form boroxines. The onset temperature of this mass loss is a critical parameter for defining the thermal stability of the compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can detect endothermic and exothermic events. The dehydration of a phenylboronic acid to its boroxine is an endothermic process, and DSC can be used to determine the temperature range and enthalpy of this transition.[1] For some substituted phenylboronic acids, especially those with strong electron-withdrawing groups, decomposition may occur concurrently with melting, which can also be observed by DSC.[5]

Data Presentation: Substituent Effects on Thermal Stability
CompoundSubstituent (para-)Hammett Constant (σp)Melting Point (°C)Onset of Major Mass Loss (°C, from TGA/DSC)Citation(s)
4-Methoxyphenylboronic acid-OCH₃-0.27204-206Not explicitly found, but expected to be relatively high.
Phenylboronic acid-H0.00216~160-200 (for diboronic acid analog)[1]
4-Nitrophenylboronic acid-NO₂0.78285-290 (decomposes)Decomposition occurs at the melting point.[5]

This table, while not exhaustive, clearly demonstrates the trend: the presence of a strong electron-withdrawing group like a nitro group leads to decomposition at the melting point, indicating lower thermal stability compared to the methoxy-substituted analogue. The dehydration temperature for a diboronic acid analog suggests that the process for monoboronic acids also occurs in a similar temperature range.[1]

Experimental Protocols: A Self-Validating System

The following protocols provide a robust framework for assessing the thermal stability of substituted phenylboronic acids using TGA and DSC.

Protocol for Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss.

Methodology:

  • Sample Preparation: Ensure the sample is a fine, homogenous powder. If necessary, gently grind the sample. Use a consistent sample mass for all experiments (e.g., 5-10 mg).

  • Instrument Setup:

    • Place the accurately weighed sample into a clean, tared TGA pan (typically aluminum or platinum).

    • Place the pan onto the TGA balance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Heating Program:

    • Equilibrate the sample at a starting temperature below any expected thermal events (e.g., 30°C).

    • Ramp the temperature at a controlled rate (a standard rate is 10°C/min) to a final temperature that is beyond the expected decomposition (e.g., 300-400°C).

  • Data Analysis:

    • Plot the sample mass (or mass percentage) as a function of temperature.

    • Determine the onset temperature of the major mass loss step, which corresponds to the dehydration/decomposition of the phenylboronic acid. This can be determined using the tangent method on the TGA curve.

    • Quantify the percentage of mass lost in this step.

Protocol for Differential Scanning Calorimetry (DSC)

Objective: To identify and characterize thermal transitions such as melting and decomposition.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the finely powdered sample (e.g., 2-5 mg) into a DSC pan. Crimp the pan with a lid. For volatile samples or to prevent sublimation, use hermetically sealed pans.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Heating Program:

    • Equilibrate the sample at a starting temperature (e.g., 30°C).

    • Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature above the expected transitions.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks (melting, dehydration) and exothermic peaks (some decomposition processes, crystallization).

    • Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.

Visualizing the Process: Decomposition and Analysis

To provide a clearer understanding of the concepts discussed, the following diagrams illustrate the key chemical transformation and the experimental workflow.

G cluster_0 Decomposition Pathway PBA1 Phenylboronic Acid Boroxine Triphenylboroxine PBA1->Boroxine Δ -H₂O PBA2 Phenylboronic Acid PBA2->Boroxine PBA3 Phenylboronic Acid PBA3->Boroxine Water 3 H₂O

Caption: Thermal dehydration of phenylboronic acid to triphenylboroxine.

G cluster_1 Thermal Analysis Workflow Sample Substituted Phenylboronic Acid TGA TGA Analysis Sample->TGA DSC DSC Analysis Sample->DSC Data Mass Loss vs. Temp (Onset Temperature) TGA->Data Data2 Heat Flow vs. Temp (Endotherms/Exotherms) DSC->Data2 Stability Thermal Stability Assessment Data->Stability Data2->Stability

Caption: Workflow for assessing thermal stability using TGA and DSC.

Concluding Remarks: From Understanding to Control

The thermal stability of substituted phenylboronic acids is a nuanced yet critical aspect of their chemistry. By understanding the fundamental decomposition pathway to boroxines and the modulating influence of aromatic substituents, researchers can anticipate and mitigate potential challenges. The systematic application of thermal analysis techniques like TGA and DSC provides the quantitative data necessary to build a robust understanding of a given phenylboronic acid's thermal limits. This knowledge is paramount for the development of reliable and scalable chemical processes, ensuring that these versatile reagents can be used to their full potential, safely and effectively.

References

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Methodological & Application

Palladium-Catalyzed Suzuki-Miyaura Coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid: A Detailed Protocol and Application Notes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract: This technical guide provides a comprehensive overview and a detailed experimental protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures prevalent in pharmaceuticals and advanced materials.[1][2][3] This specific boronic acid, featuring both an electron-donating amine and an electron-withdrawing, base-sensitive ester group, presents unique challenges that require careful optimization of catalytic systems and reaction conditions. This document offers field-proven insights into the reaction mechanism, critical parameter selection, a step-by-step protocol, and troubleshooting strategies to empower researchers in drug development and chemical synthesis.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura coupling hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4] Understanding this cycle is paramount for rational catalyst selection and troubleshooting. The process consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halide bond of the electrophilic partner (e.g., an aryl halide, R¹-X). This irreversible step forms a square planar Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[4][5]

  • Transmetalation: This is the key bond-forming step where the organic moiety from the organoboron species (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the R² group to the Pd(II) center, displacing the halide.[1][6] The choice of base is critical and must be strong enough to activate the boronic acid but not so strong as to cause unwanted side reactions.[1][7]

  • Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling and eliminating from the palladium center. This forms the desired C-C bond in the product (R¹-R²) and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][7]

Suzuki_Miyaura_Cycle cluster_cycle pd0 Pd(0)L₂ (Active Catalyst) pd2_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd2_oxidative Oxidative Addition pd2_transmetalation R¹-Pd(II)L₂-R² (Di-organo Complex) pd2_oxidative->pd2_transmetalation Transmetalation pd2_transmetalation->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) pd2_transmetalation->product Reductive Elimination product->pd0 r1x R¹-X (Aryl Halide) boronic R²-B(OH)₂ + Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Critical Parameters for Success with (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

The substrate possesses two key functional groups that dictate the optimal reaction strategy:

  • Aniline Moiety: The electron-rich amino group can coordinate to the palladium center, potentially acting as an inhibitor or leading to catalyst deactivation.

  • Methoxycarbonyl Group: This ester is susceptible to hydrolysis under strongly basic conditions.

Therefore, the selection of the catalyst, ligand, base, and solvent must account for these properties.

Palladium Catalyst and Ligand Selection

While simple catalysts like Pd(PPh₃)₄ can be effective, couplings involving electron-rich or sterically hindered partners often benefit from more sophisticated systems.[2] For substrates like (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, bulky and electron-rich phosphine ligands are highly recommended. These ligands promote the crucial oxidative addition and reductive elimination steps and can stabilize the palladium catalyst, preventing decomposition.[5]

N-heterocyclic carbenes (NHCs) have also emerged as powerful ligands, offering high stability and activity, particularly for challenging substrates like aryl chlorides.[6]

Table 1: Recommended Catalyst/Ligand Systems

Catalyst PrecursorLigandKey Characteristics & Application
Pd(OAc)₂ or Pd₂(dba)₃SPhos or XPhos Bulky, electron-rich biaryl phosphines. Excellent for electron-rich boronic acids and sterically demanding couplings. Often allows for lower catalyst loading and milder reaction temperatures.[2]
Pd(OAc)₂t-Bu₃P A simple yet highly effective electron-rich and bulky alkylphosphine ligand.[6]
[Pd(allyl)Cl]₂cataCXium® A A phosphine ligand known for high activity and stability, suitable for a broad range of substrates.
PEPPSI™-IPr (NHC ligand)A pre-formed Pd-NHC complex that is highly stable and active, often effective for less reactive aryl chlorides.[6]
The Critical Role of the Base and Solvent

The choice of base is a delicate balance. It must be strong enough to form the boronate "ate" complex for efficient transmetalation but mild enough to prevent hydrolysis of the methyl ester.[1][6]

  • Recommended Bases:

    • K₃PO₄ (Potassium Phosphate): Often an excellent choice, providing sufficient basicity without being overly harsh.

    • K₂CO₃ (Potassium Carbonate): A common and effective base, particularly in aqueous solvent mixtures.[8]

    • Cs₂CO₃ (Cesium Carbonate): A stronger inorganic base that can sometimes improve yields for difficult couplings.

    • KF (Potassium Fluoride): A mild base that can be effective, especially for base-sensitive substrates.[6]

  • Solvent Systems: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used). Anhydrous conditions can be used, but the addition of water often accelerates the reaction.[4]

    • Dioxane / H₂O: A very common and effective biphasic system.

    • Toluene / H₂O: Another excellent biphasic choice.[1]

    • THF / H₂O: A good polar aprotic solvent system.[1]

    • DMF or DMAc: Polar aprotic solvents that can be used, but may require higher temperatures.[4]

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid with a generic aryl bromide. Optimization may be required for specific substrates.

Materials and Reagents
  • Aryl Bromide (Ar-Br) (1.0 equiv)

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 - 1.5 equiv)[9]

  • Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-6 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Deionized Water, degassed

  • Nitrogen or Argon gas supply

  • Standard workup and purification reagents (e.g., Ethyl Acetate, Brine, MgSO₄, Silica Gel)

Experimental Workflow Diagram

Experimental_Workflow A 1. Reagent Prep Weigh Ar-Br, Boronic Acid, K₃PO₄ into reaction vessel. E 5. Combine & Degas Transfer catalyst solution to reaction vessel. Add degassed H₂O. Degas mixture (e.g., N₂ bubbling). A->E B 2. Catalyst Prep In a separate vial, weigh Pd(OAc)₂ and SPhos. C 3. Solvent Addition Add anhydrous Dioxane to both vessels. B->C D 4. Catalyst Activation Stir catalyst mixture for 5 min to form active complex. C->D D->E F 6. Reaction Heat mixture to 80-100 °C under N₂ atmosphere. Monitor by TLC/LC-MS. E->F G 7. Workup Cool, dilute with EtOAc, wash with water and brine. F->G H 8. Purification Dry organic layer (MgSO₄), concentrate, and purify by column chromatography. G->H

Caption: A typical workflow for setting up a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure

Reaction Setup (Inert Atmosphere)

  • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 mmol), and finely ground K₃PO₄ (3.0 mmol).

  • In a separate, small vial, weigh the Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Add anhydrous 1,4-dioxane (2 mL) to the vial containing the catalyst and ligand. Stir for 5 minutes at room temperature. The solution should become homogeneous and may change color, indicating complex formation.

  • Add anhydrous 1,4-dioxane (3 mL) to the Schlenk flask containing the main reactants.

  • Using a syringe, transfer the pre-mixed catalyst solution to the Schlenk flask.

  • Add degassed deionized water (1 mL) to the reaction mixture.

  • Seal the flask and thoroughly degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes. Alternatively, use three freeze-pump-thaw cycles for optimal oxygen removal.

Reaction and Monitoring 8. Place the sealed flask in a preheated oil bath at 90 °C. 9. Stir the reaction vigorously. The reaction progress can be monitored by TLC or LC-MS by taking small aliquots periodically until the starting aryl bromide is consumed (typically 4-24 hours).

Workup and Purification 10. Once the reaction is complete, cool the mixture to room temperature. 11. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). 12. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). 13. Combine the organic layers and wash with saturated aqueous NaCl (brine) (15 mL). 14. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. 15. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired biaryl product.

Troubleshooting and Key Considerations

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen contamination).2. Insufficiently strong base.3. Amine coordination poisoning the catalyst.1. Ensure rigorous degassing of all reagents and solvents.2. Switch to a stronger base like Cs₂CO₃.3. Increase catalyst/ligand loading (e.g., to 5 mol% Pd). Use a bulkier ligand like XPhos.
Homocoupling of Boronic Acid 1. Presence of oxygen.2. Use of a Pd(II) source without sufficient ligand/reductant.1. Improve degassing technique.2. Ensure the correct Pd:Ligand ratio is used (typically 1:2 or 1:2.2).
Deboronated Starting Material 1. Prolonged reaction time at high temperature.2. Presence of excess water or protic sources.1. Monitor the reaction closely and stop it once complete.2. Reduce the amount of water or try anhydrous conditions with a base like KF.
Ester Hydrolysis 1. Base is too strong.2. High reaction temperature or prolonged time.1. Switch to a milder base such as K₂CO₃ or KF.[6]2. Attempt the reaction at a lower temperature (e.g., 60-80 °C).

Conclusion

The Suzuki-Miyaura coupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a powerful yet nuanced transformation. Success is predicated on the careful selection of a catalyst system, particularly one featuring bulky, electron-rich phosphine ligands, that can overcome the challenges posed by the electron-rich aniline moiety. Furthermore, a judicious choice of a moderately strong base like K₃PO₄ is essential to facilitate the reaction while preserving the integrity of the methyl ester. The protocol and insights provided herein serve as a validated starting point for researchers to confidently employ this versatile building block in the synthesis of complex molecules.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. Suzuki reaction. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1461–1473. Retrieved from [Link]

  • MDPI. (2020). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • ProtonGuru. (2020, November 23). Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). Retrieved from [Link]

  • MDPI. (2020). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • MDPI. (2017, May 9). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

  • Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved from [Link]

  • StackExchange. (2021, October 13). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Retrieved from [Link]

  • Nature. (2024, January 5). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Retrieved from [Link]

Sources

The Versatile Role of (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid in Pharmaceutical Intermediate Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Modern Drug Discovery

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, often supplied as its more stable hydrochloride salt, has emerged as a pivotal intermediate in the landscape of pharmaceutical synthesis. Its unique trifunctional architecture—an aniline, a methyl ester, and a boronic acid—offers medicinal chemists a versatile scaffold for constructing complex molecular frameworks. This guide provides an in-depth exploration of its applications, focusing on its utility in widely-used cross-coupling reactions and its role in the synthesis of targeted therapeutics, particularly kinase and PARP inhibitors. The strategic positioning of the amino and boronic acid groups on the phenyl ring allows for the facile construction of heterocyclic systems that are central to the mechanism of action of numerous modern drugs.[1][2]

Physicochemical Properties and Handling

A clear understanding of the physicochemical properties of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride is essential for its effective use in synthesis.

PropertyValue
CAS Number 380430-55-7
Molecular Formula C₈H₁₁BClNO₄
Molecular Weight 231.44 g/mol
Appearance White to off-white crystalline powder
Melting Point >300 °C (decomposes)
Solubility Soluble in methanol, DMSO; sparingly soluble in water
Storage Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.

Note on Stability: Boronic acids are susceptible to dehydration to form boroxines and degradation under certain conditions. The hydrochloride salt form enhances stability for storage and handling. For reactions, the free base can be generated in situ or by a separate workup step, depending on the reaction conditions.

Core Application: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds.[3][4] (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is an excellent coupling partner for introducing a substituted aminophenyl moiety, a common structural motif in kinase inhibitors.[5]

Causality Behind Experimental Choices in Suzuki-Miyaura Coupling

The success of a Suzuki-Miyaura coupling is highly dependent on the judicious selection of catalyst, base, and solvent. The ortho-amino group in our subject molecule can influence the reaction by coordinating to the palladium center, which can either be beneficial or detrimental depending on the other reaction parameters.

  • Palladium Catalyst: A Pd(0) species is the active catalyst. Pd(PPh₃)₄ and Pd(dppf)Cl₂ are common choices. The choice of ligand (e.g., phosphines) is critical for stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base is required to activate the boronic acid for transmetalation.[6] Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact the reaction rate and yield, and must be compatible with the functional groups present in the reactants.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed. Water is crucial for dissolving the inorganic base and facilitating the transmetalation step.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.

Protocol 1: Synthesis of a Quinazolinone Precursor via Suzuki-Miyaura Coupling

Quinazolinones are a common core in many pharmaceutical agents, including some PARP inhibitors. This protocol describes a representative synthesis of a biaryl intermediate, a precursor to a quinazolinone, using (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid.

Reaction Scheme:

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid + 2-Bromopyridine → Methyl 3-amino-4-(pyridin-2-yl)benzoate

Materials:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.0 equiv)

  • 2-Bromopyridine (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.08 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a round-bottom flask, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride, 2-bromopyridine, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Seal the flask with a septum and purge with argon for 15 minutes.

  • Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 12 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.

Core Application: Copper-Catalyzed Chan-Lam N-Arylation

The Chan-Lam coupling provides an efficient method for forming carbon-nitrogen bonds, offering a valuable alternative to palladium-catalyzed methods.[7] This reaction is particularly useful for coupling our boronic acid with various amine-containing heterocycles.

Causality Behind Experimental Choices in Chan-Lam Coupling
  • Copper Catalyst: Copper(II) acetate (Cu(OAc)₂) is the most common catalyst. The reaction is believed to proceed through a Cu(II)/Cu(III) catalytic cycle.

  • Base/Ligand: Pyridine or other nitrogen-containing ligands are often used. They can act as both a base to deprotonate the amine nucleophile and as a ligand to stabilize the copper catalyst.

  • Solvent: Dichloromethane (DCM) or methanol are common solvents for this transformation.

  • Oxidant: A key advantage of the Chan-Lam coupling is its ability to use atmospheric oxygen as the terminal oxidant to regenerate the active Cu(II) catalyst.

Catalytic Cycle of the Chan-Lam N-Arylation

Chan_Lam_Cycle CuII Cu(II)L₂ A Cu(II)(Nu)L CuII->A + R₂NH - HL B Cu(II)(Ar)(Nu)L A->B + ArB(OH)₂ (Transmetalation) C Cu(III)(Ar)(Nu)L₂ B->C Oxidation (O₂) P Ar-Nu (Product) C->P Reductive Elimination CuI Cu(I)L C->CuI CuI->CuII Reoxidation (O₂)

Caption: Simplified catalytic cycle for the Chan-Lam N-arylation.

Protocol 2: N-Arylation of 2-Aminopyrimidine

This protocol details the synthesis of a key intermediate for certain kinase inhibitors, where the amino group of a pyrimidine is coupled with our boronic acid.

Reaction Scheme:

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid + 2-Aminopyrimidine → Methyl 3-amino-4-((pyrimidin-2-yl)amino)benzoate

Materials:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.1 equiv)

  • 2-Aminopyrimidine (1.0 equiv)

  • Copper(II) acetate (Cu(OAc)₂) (1.0 equiv, stoichiometric)

  • Pyridine (as solvent and base)

  • Dichloromethane (DCM)

Procedure:

  • To a flask, add 2-aminopyrimidine and (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

  • Add a mixture of DCM and pyridine.

  • Add Cu(OAc)₂ to the solution.

  • Stir the reaction mixture at room temperature, open to the air, for 24-48 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Application in the Synthesis of PARP Inhibitors

Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that exploit deficiencies in DNA repair mechanisms in tumor cells.[8][9] Many PARP inhibitors feature a benzofuran carboxamide or a similar heterocyclic core. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid can serve as a precursor to these core structures.

A plausible synthetic route involves an initial Suzuki coupling to form a biaryl intermediate, followed by intramolecular cyclization to construct the desired heterocyclic system.

Protocol 3: Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic Acid Hydrochloride

The availability of the title compound is crucial for its application. This protocol is adapted from a patented procedure.[10]

Reaction Scheme (3 steps):

  • 4-Carboxyphenylboronic acid → 2-Nitro-4-carboxyphenylboronic acid (Nitration)

  • 2-Nitro-4-carboxyphenylboronic acid → Methyl 2-nitro-4-(methoxycarbonyl)benzoate (Esterification)

  • Methyl 2-nitro-4-(methoxycarbonyl)benzoate → (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (Reduction)

Step 1: Nitration

  • In a flask cooled to 0-10 °C, carefully add concentrated sulfuric acid.

  • While stirring, add 4-carboxyphenylboronic acid in portions.

  • Add fuming nitric acid dropwise, maintaining the temperature between 0-10 °C.

  • Stir at this temperature for 2-3 hours.

  • Pour the reaction mixture into ice water and stir for 30 minutes.

  • Filter the precipitate, wash with cold water, and dry to obtain 2-nitro-4-carboxyphenylboronic acid.

Step 2: Esterification

  • Suspend 2-nitro-4-carboxyphenylboronic acid in methanol.

  • Cool the mixture and add thionyl chloride dropwise.

  • Reflux the mixture for 3-5 hours.

  • Cool to room temperature and pour into ice water.

  • Filter the precipitate, wash with water, and dry to obtain methyl 2-nitro-4-(methoxycarbonyl)benzoate.

Step 3: Reduction

  • In a hydrogenation vessel, dissolve methyl 2-nitro-4-(methoxycarbonyl)benzoate in methanol.

  • Add concentrated hydrochloric acid and a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (1-3 atm) and stir at 30-50 °C for 8-10 hours.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • Add ethyl acetate to the residue to induce precipitation, filter, and dry the solid to obtain (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.

Conclusion

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a highly valuable and versatile building block in pharmaceutical synthesis. Its ability to readily participate in robust and scalable reactions like the Suzuki-Miyaura and Chan-Lam couplings makes it an ideal starting material for the synthesis of complex heterocyclic structures found in many targeted therapies. The protocols and application notes provided herein offer a foundation for researchers and drug development professionals to leverage the full potential of this important intermediate in their synthetic endeavors.

References

  • CN104277060A - Method for synthesizing 2-amino-4-methoxycarbonylphenyl boronic acid hydrochloride - Google Patents.
  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. Available at: [Link]

  • Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC - NIH. Available at: [Link]

  • Preparation of Novel PARP1 Inhibitors and their use of Cancer Treatment - PMC - NIH. Available at: [Link]

  • Development of MAP4 kinase inhibitors as motor-neuron-protecting agents - PMC - NIH. Available at: [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Rational design of selective inhibitors of PARP4 - RSC Publishing. Available at: [Link]

  • US6284915B2 - Process for preparing 2-amino malonic acid derivatives and 2-amino-1,3-propanediol derivatives, and intermediates for preparing the same - Google Patents.
  • Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile - MDPI. Available at: [Link]

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Use of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in materials science

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the utilization of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in the advancement of materials science has been developed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing the synthesis, properties, and versatile applications of this unique molecule.

Introduction: A Multifunctional Building Block for Advanced Materials

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a specialized organic compound that is garnering significant interest in materials science. Its unique trifunctional nature, featuring a boronic acid group, an amino group, and a methoxycarbonyl group on a phenyl ring, makes it a highly versatile building block for the synthesis of sophisticated functional materials.

The boronic acid moiety is renowned for its ability to undergo Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic chemistry for forming carbon-carbon bonds.[] Furthermore, its capacity to form reversible covalent bonds with diols is the foundation for its use in developing sensors for saccharides and other biologically relevant molecules.[2][3][4]

The presence of the amino and methoxycarbonyl groups provides additional reaction sites for polymerization and for chelation with metal ions, making this molecule an excellent candidate for the creation of advanced polymers and metal-organic frameworks (MOFs).[5][6][7] This guide will explore the synthesis of this compound and its key applications, providing detailed protocols to facilitate its use in research and development.

Physicochemical Properties and Synthesis

A thorough understanding of the properties and synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is crucial for its effective application. The compound is typically handled as its hydrochloride salt to improve stability.

PropertyValueReference
Molecular Formula C₈H₁₁BClNO₄[8][9]
Molecular Weight 231.44 g/mol [8][9]
Appearance White to off-white crystalline powder[8][10]
Melting Point 180 °C (decomposes)[8]
Purity (HPLC) ≥98.0%[8][10]
Synthesis Protocol: From p-Carboxyphenylboronic Acid

The synthesis of 2-amino-4-(methoxycarbonyl)phenyl boronic acid hydrochloride can be achieved through a multi-step process starting from p-carboxyphenylboronic acid.[11] This process involves nitration, esterification, and subsequent reduction of the nitro group.

Step 1: Nitration of p-Carboxyphenylboronic Acid

  • In a reaction vessel equipped with a stirrer and cooling bath, add concentrated sulfuric acid.

  • Cool the vessel to 0-10 °C.

  • Slowly add fuming nitric acid while maintaining the temperature.

  • In small portions, add p-carboxyphenylboronic acid to the stirred mixture.

  • After the addition is complete, allow the reaction to proceed at this temperature for 2-3 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product, 2-nitro-4-carboxyphenylboronic acid.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 2: Esterification of 2-Nitro-4-carboxyphenylboronic Acid

  • To a round-bottom flask, add the 2-nitro-4-carboxyphenylboronic acid from the previous step and an excess of methanol.

  • Add a catalytic amount of a suitable dehydrating agent (e.g., concentrated sulfuric acid).

  • Reflux the mixture for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the excess methanol under reduced pressure.

  • Neutralize the residue with a mild base and extract the product, methyl 2-nitro-4-carboxyphenylboronate, with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.

Step 3: Reduction of the Nitro Group

  • In a hydrogenation reactor, dissolve the methyl 2-nitro-4-carboxyphenylboronate in methanol.

  • Add a suitable catalyst, such as palladium on carbon (Pd/C).

  • Add concentrated hydrochloric acid to the mixture.

  • Pressurize the reactor with hydrogen gas (1-3 atm).

  • Heat the reaction to 30-50 °C and stir for 8-10 hours.

  • After the reaction is complete, filter off the catalyst.

  • Remove the solvent by rotary evaporation.

  • The resulting solid is triturated with acetone or ethyl acetate to induce crystallization.

  • Filter the solid and dry it to obtain (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride.[11]

Synthesis_Workflow cluster_synthesis Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl p_carboxy p-Carboxyphenylboronic Acid nitration Nitration (H₂SO₄, HNO₃) p_carboxy->nitration nitro_intermediate 2-Nitro-4-carboxyphenyl boronic Acid nitration->nitro_intermediate esterification Esterification (Methanol, H⁺) nitro_intermediate->esterification nitro_ester_intermediate Methyl 2-Nitro-4- (methoxycarbonyl)phenylboronate esterification->nitro_ester_intermediate reduction Reduction (H₂, Pd/C, HCl) nitro_ester_intermediate->reduction final_product (2-Amino-4-(methoxycarbonyl)phenyl) boronic acid HCl reduction->final_product

Caption: Synthesis workflow for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl.

Application in Polymer Synthesis

The amino and boronic acid functionalities of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid make it a valuable monomer for the synthesis of functional polymers. These polymers can exhibit stimuli-responsive behavior, such as sensitivity to pH and the presence of diols, making them suitable for applications in drug delivery and sensing.[6]

Protocol: Synthesis of a Phenylboronic Acid-Containing Block Copolymer via RAFT Polymerization

This protocol describes the synthesis of a block copolymer containing a phenylboronic acid block, adapted from methods for similar monomers.[6]

Step 1: Synthesis of the Acrylamide Monomer

  • Dissolve (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride in a suitable solvent (e.g., dichloromethane) with a base (e.g., triethylamine) to neutralize the hydrochloride and free the amine.

  • Cool the solution to 0 °C.

  • Slowly add acryloyl chloride to the solution while stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer and purify the resulting acrylamide monomer by column chromatography.

Step 2: RAFT Polymerization

  • Synthesize a macro-chain transfer agent (macro-CTA) of the first block (e.g., poly(N-isopropylacrylamide), PNIPAM).

  • In a Schlenk flask, dissolve the acrylamide monomer of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, the macro-CTA, and a radical initiator (e.g., AIBN) in a suitable solvent (e.g., dioxane).

  • Degas the solution by several freeze-pump-thaw cycles.

  • Place the flask in an oil bath preheated to the desired reaction temperature (e.g., 70 °C) and stir for the specified time.

  • Quench the polymerization by exposing the solution to air and cooling it in an ice bath.

  • Precipitate the polymer in a non-solvent (e.g., cold diethyl ether), filter, and dry under vacuum.

Polymer_Synthesis_Workflow cluster_polymer Synthesis of Boronic Acid-Containing Block Copolymer start_monomer (2-Amino-4-(methoxycarbonyl)phenyl) boronic acid HCl monomer_synthesis Acrylamide Formation start_monomer->monomer_synthesis acrylamide_monomer Acrylamide Monomer monomer_synthesis->acrylamide_monomer raft_polymerization RAFT Polymerization (AIBN, Heat) acrylamide_monomer->raft_polymerization macro_cta Macro-CTA (e.g., PNIPAM) macro_cta->raft_polymerization block_copolymer Stimuli-Responsive Block Copolymer raft_polymerization->block_copolymer

Caption: Workflow for synthesizing a boronic acid-containing block copolymer.

Application in Metal-Organic Frameworks (MOFs)

The presence of both an amino group and a carboxylate functionality (from the methoxycarbonyl group after potential hydrolysis) makes (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid a promising linker for the synthesis of MOFs.[7][12] The amino group can also be post-synthetically modified to introduce further functionality.[7]

Protocol: Solvothermal Synthesis of a MOF

This is a general protocol for the solvothermal synthesis of a MOF using an amino-functionalized linker, which can be adapted for the title compound.[13]

  • In a glass vial, dissolve the metal salt (e.g., zirconium(IV) chloride) in a suitable solvent (e.g., N,N-dimethylformamide, DMF).

  • In a separate vial, dissolve the (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid linker and a modulator (e.g., benzoic acid) in DMF.

  • Combine the two solutions in the reaction vial and sonicate for a few minutes to ensure homogeneity.

  • Seal the vial tightly and place it in a preheated oven at the desired temperature (e.g., 120 °C) for the specified reaction time (e.g., 24 hours).

  • After the reaction, allow the oven to cool down to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product sequentially with DMF and ethanol to remove unreacted starting materials.

  • Activate the MOF by solvent exchange with a volatile solvent (e.g., acetone) followed by heating under vacuum to remove the solvent molecules from the pores.

Application in Fluorescent Sensors

Boronic acids are widely used in the design of fluorescent sensors, particularly for the detection of saccharides.[4] The principle relies on the interaction between the boronic acid and a diol-containing analyte, which modulates the fluorescence properties of a nearby fluorophore through mechanisms like photoinduced electron transfer (PET).[4]

Protocol: General Principle of a Boronic Acid-Based Fluorescent Sensor
  • Sensor Design: Synthesize a molecule that incorporates (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (the recognition element) and a fluorophore (e.g., anthracene, pyrene). The amino group of the boronic acid can be used as an attachment point for the fluorophore.

  • Sensing Mechanism: In the absence of a diol analyte, the lone pair of electrons on the nitrogen atom of the amino group can quench the fluorescence of the fluorophore via PET.

  • Analyte Binding: When a diol-containing analyte (e.g., glucose) is added, it binds to the boronic acid to form a cyclic boronate ester.[3]

  • Signal Transduction: This binding increases the Lewis acidity of the boron atom, which strengthens the interaction between the boron and the adjacent amino group. This, in turn, suppresses the PET process, leading to an increase in fluorescence intensity.[4]

  • Quantification: The change in fluorescence intensity can be correlated to the concentration of the analyte.

Sensing_Mechanism cluster_sensing Fluorescent Sensing with Boronic Acid sensor_off Sensor: Low Fluorescence (PET Quenching) binding Boronate Ester Formation sensor_off->binding + Diol diol Diol Analyte (e.g., Glucose) diol->binding sensor_on Sensor-Analyte Complex: High Fluorescence (PET Blocked) binding->sensor_on Signal On

Caption: Principle of a PET-based fluorescent boronic acid sensor.

Conclusion and Future Outlook

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a promising and versatile building block for the development of advanced functional materials. Its unique combination of reactive groups allows for its incorporation into a wide range of material architectures, including stimuli-responsive polymers, porous metal-organic frameworks, and sensitive fluorescent sensors. The protocols outlined in this guide provide a starting point for researchers to explore the potential of this molecule in their respective fields. Further research into the specific applications of this compound will undoubtedly lead to the development of novel materials with tailored properties for a variety of technological and biomedical applications.

References

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Mastering the Amine Moiety: A Guide to Protecting Group Strategies for Aminophenylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Imperative for Amine Protection in Aminophenylboronic Acid Chemistry

Aminophenylboronic acids (APhBAs) represent a cornerstone class of bifunctional reagents, seamlessly bridging the worlds of organic synthesis and medicinal chemistry. Their unique architecture, featuring a nucleophilic amino group and a versatile boronic acid, makes them invaluable building blocks for a myriad of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] However, the very presence of the reactive amino group introduces a significant synthetic challenge. This nucleophilic center can interfere with desired reactions at the boronic acid terminus, lead to unwanted side products, or undergo self-polymerization.

To unlock the full synthetic potential of APhBAs, the strategic protection of the amino group is not merely a procedural step but a fundamental necessity. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of common protecting group strategies, detailed experimental protocols, and the critical considerations for their successful application and removal, ensuring the integrity of the invaluable boronic acid moiety is maintained throughout the synthetic sequence.

Navigating the Landscape of Amine Protecting Groups: A Strategic Selection

The ideal amino protecting group should be easily introduced in high yield, stable to the reaction conditions of subsequent steps, and removable under mild conditions that do not compromise the boronic acid or other functional groups in the molecule. The concept of "orthogonality" is paramount; protecting groups are considered orthogonal if they can be removed under distinct sets of conditions, allowing for selective deprotection in a multi-step synthesis.[5][6] For aminophenylboronic acids, the most common and effective protecting groups are carbamates, including the tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc) groups.[7]

G cluster_protection Protection cluster_reaction Synthetic Transformation cluster_deprotection Deprotection APhBA Aminophenylboronic Acid (APhBA) Protected_APhBA N-Protected APhBA APhBA->Protected_APhBA Base PG_Reagent Protecting Group Reagent (e.g., Boc2O, Cbz-Cl, Fmoc-Cl) PG_Reagent->Protected_APhBA Reaction_Partner Reaction Partner (e.g., Aryl Halide for Suzuki Coupling) Product Desired Product Protected_APhBA->Product Reaction Conditions (e.g., Pd Catalyst, Base) Reaction_Partner->Product Final_Product Final Product with Free Amine Product->Final_Product Deprotection_Reagent Deprotection Reagent (Acid, H2/Pd, or Base) Deprotection_Reagent->Final_Product

A Comparative Overview of Key Protecting Groups

The choice of protecting group is dictated by the overall synthetic strategy, particularly the conditions required for subsequent transformations and the desired deprotection method.

Protecting GroupStructureCommon ReagentProtection ConditionsStabilityDeprotection Conditions
Boc (tert-butyloxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc₂O)Aqueous base (e.g., NaHCO₃, NaOH) or organic base (e.g., Et₃N, DMAP) in an organic solvent (e.g., THF, Dioxane).Stable to bases, nucleophiles, and catalytic hydrogenation. Labile to strong acids.Strong acid (e.g., TFA in DCM, HCl in dioxane).[8][9]
Cbz (benzyloxycarbonyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Aqueous base (e.g., Na₂CO₃, NaHCO₃) at low temperature.[10]Stable to acidic and basic conditions. Labile to catalytic hydrogenation.[10]Catalytic hydrogenation (H₂, Pd/C) or strong acids (e.g., HBr in acetic acid).
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-NH-R9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSuAqueous base (e.g., NaHCO₃) in an organic solvent (e.g., Dioxane).[11]Stable to acids and catalytic hydrogenation. Labile to bases.Mild base, typically 20-50% piperidine in DMF.[12][13]

Experimental Protocols: A Practical Guide

The following protocols provide detailed, step-by-step methodologies for the protection and deprotection of aminophenylboronic acids. As a representative substrate, 4-aminophenylboronic acid is used in these examples.

Part 1: Protection of the Amino Group

Protocol 1.1: Boc Protection of 4-Aminophenylboronic Acid

  • Rationale: The Boc group is arguably the most common protecting group for amines due to its ease of introduction and removal. The use of a biphasic system with a mild base like sodium bicarbonate effectively facilitates the reaction while minimizing side reactions. Tetrahydrofuran (THF) is chosen as the organic solvent to ensure the solubility of the starting material and the product.

  • Materials:

    • 4-Aminophenylboronic acid

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Sodium bicarbonate (NaHCO₃)

    • Tetrahydrofuran (THF)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • In a round-bottom flask, dissolve 4-aminophenylboronic acid (1.0 eq) in a 1:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution and stir until it dissolves.

    • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture at room temperature.

    • Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add ethyl acetate to the aqueous residue and transfer the mixture to a separatory funnel.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the product by column chromatography on silica gel if necessary.

Protocol 1.2: Cbz Protection of 4-Aminophenylboronic Acid

  • Rationale: The Cbz group offers an excellent orthogonal protecting strategy to the acid-labile Boc group. The reaction is typically performed at low temperatures to control the reactivity of the benzyl chloroformate and to prevent the formation of over-protected byproducts. A mild inorganic base neutralizes the HCl generated during the reaction.

  • Materials:

    • 4-Aminophenylboronic acid

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃)

    • Dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend 4-aminophenylboronic acid (1.0 eq) in a mixture of dioxane and water in a round-bottom flask.

    • Cool the mixture to 0 °C in an ice bath.

    • Add sodium carbonate (2.5 eq) to the suspension.

    • Slowly add benzyl chloroformate (1.1 eq) to the reaction mixture while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by TLC. Upon completion, dilute the mixture with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization or silica gel chromatography.[10]

Protocol 1.3: Fmoc Protection of 4-Aminophenylboronic Acid

  • Rationale: The base-labile Fmoc group is a cornerstone of solid-phase peptide synthesis and offers another layer of orthogonality.[14] Its removal under mild basic conditions is a key advantage. The protection reaction is straightforward and analogous to the Boc and Cbz protection methods, using a mild base in a mixed solvent system.

  • Materials:

    • 4-Aminophenylboronic acid

    • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve 4-aminophenylboronic acid (1.0 eq) in a 10% aqueous sodium bicarbonate solution.

    • Cool the solution to 0 °C.

    • Add a solution of Fmoc-Cl (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

    • Stir the mixture at 0 °C for 1 hour and then at room temperature for 8-12 hours.

    • After the reaction is complete (monitored by TLC), acidify the aqueous solution to pH 2 with 1M HCl.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.

    • Filter and evaporate the solvent to obtain the crude product, which can be purified by column chromatography.

Part 2: Deprotection of the Amino Group

G

Protocol 2.1: Boc Deprotection of N-Boc-4-aminophenylboronic Acid

  • Rationale: The acid-catalyzed deprotection of the Boc group proceeds via the formation of a stable tert-butyl cation.[8] Trifluoroacetic acid (TFA) is a common and effective reagent for this transformation. Dichloromethane (DCM) is a suitable solvent as it is inert to the acidic conditions and readily dissolves the starting material. The reaction is typically rapid at room temperature.

  • Materials:

    • N-Boc-4-aminophenylboronic acid

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve the N-Boc-protected aminophenylboronic acid (1.0 eq) in DCM.

    • Add TFA (5-10 eq) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Upon completion, carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deprotected aminophenylboronic acid.

Protocol 2.2: Cbz Deprotection of N-Cbz-4-aminophenylboronic Acid via Catalytic Hydrogenolysis

  • Rationale: Catalytic hydrogenation is the hallmark method for Cbz group removal. It proceeds under neutral conditions, which is advantageous for sensitive substrates. The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, releasing the free amine, toluene, and carbon dioxide as byproducts.[10]

  • Materials:

    • N-Cbz-4-aminophenylboronic acid

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂)

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz-protected aminophenylboronic acid (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol%) to the solution.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 2-4 hours.

    • Monitor the reaction by TLC. Once the starting material is consumed, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with additional solvent.

    • Combine the filtrates and concentrate under reduced pressure to yield the deprotected aminophenylboronic acid.

Protocol 2.3: Fmoc Deprotection of N-Fmoc-4-aminophenylboronic Acid

  • Rationale: The deprotection of the Fmoc group is a base-mediated elimination reaction. Piperidine, a secondary amine, is the reagent of choice, acting as a base to abstract the acidic proton on the fluorenyl ring, which then undergoes elimination to release the free amine and a dibenzofulvene-piperidine adduct.[12]

  • Materials:

    • N-Fmoc-4-aminophenylboronic acid

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • 1M HCl

  • Procedure:

    • Dissolve the N-Fmoc-protected aminophenylboronic acid (1.0 eq) in DMF.

    • Add piperidine to the solution to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

    • Add cold diethyl ether to the residue to precipitate the product.

    • Collect the solid by filtration and wash it with diethyl ether.

    • To obtain the free base, the product can be dissolved in a minimal amount of water, and the pH adjusted with 1M HCl before extraction with an organic solvent.

Conclusion: Enabling Advanced Synthesis through Judicious Protection

The judicious selection and application of amino protecting groups are critical for the successful synthesis of complex molecules derived from aminophenylboronic acids. The Boc, Cbz, and Fmoc groups provide a versatile and robust toolkit for the synthetic chemist, each with its unique characteristics and domain of application. By understanding the principles of orthogonality and mastering the detailed protocols for their installation and cleavage, researchers can confidently navigate the synthetic challenges posed by these bifunctional building blocks, thereby accelerating innovation in drug discovery and materials science.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Technical Disclosure Commons. [Link]

  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit r/Chempros. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Communications Chemistry. [Link]

  • Orthogonal and safety-catch protecting group strategies in solid-phase... ResearchGate. [Link]

  • Activation of Boc‐protected amino boronic esters. ResearchGate. [Link]

  • N α-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI. [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Synthetic method of 3-aminophenylboronic acid.
  • Methods for Removing the Fmoc Group. Springer. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Boronic acid with high oxidative stability and utility in biological contexts. PubMed. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

  • (4-Boc-Aminophenyl)Boronic Acid. PubChem. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Boronic acids protecting groups with standard deprotecting conditions. ResearchGate. [Link]

  • Methods for the synthesis of fmoc protected amines.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Nowick Lab Protocols. [Link]

  • Photoinduced deprotection of masked boronic acids enables light-triggered polycondensation of siloxanes. ChemRxiv. [Link]

  • How to protect amino group of 4-amino acetophenone with BOC ? ResearchGate. [Link]

  • Nα-Fmoc Removal from Resin-Bound Amino Acids by 5% Piperidine Solution. MDPI. [Link]

  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. Ovaa Lab. [Link]

  • Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis. ChemRxiv. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC. [Link]

  • An Excellent Method for Cbz-Protection of Amines. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Green Chemistry. Royal Society of Chemistry. [Link]

  • How best can I remove Fmoc from a peptide to expose the N-terminal? ResearchGate. [Link]

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Application Note: A High-Yield, Regioselective Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester via Iridium-Catalyzed C-H Borylation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester, a valuable building block in pharmaceutical and materials science research. The described method utilizes a highly regioselective iridium-catalyzed C-H borylation of methyl 4-aminobenzoate. This approach offers significant advantages over traditional multi-step syntheses by directly functionalizing the C-H bond ortho to the amino group. The causality behind key experimental choices, including the selection of the borylating agent and catalyst system, is discussed in detail to provide a deeper understanding of the reaction mechanism and ensure reproducible, high-yield results.

Introduction: The Significance of Substituted Arylboronic Esters

Arylboronic acids and their pinacol esters are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The title compound, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester, is a particularly valuable intermediate. The presence of three distinct functional groups—an amino group, a methoxycarbonyl group, and a boronic ester—on the phenyl ring allows for sequential and site-selective modifications, making it a versatile scaffold for the synthesis of novel pharmaceuticals and functional materials. The pinacol ester form enhances the stability and solubility of the boronic acid, making it easier to handle and purify.[2]

The Synthetic Challenge and Strategic Solution: Directed C-H Borylation

The synthesis of polysubstituted aromatic compounds often requires lengthy synthetic routes with complex protection-deprotection strategies to achieve the desired regiochemistry. The direct functionalization of a specific C-H bond in the presence of other reactive groups is a significant challenge. In the case of methyl 4-aminobenzoate, the goal is to introduce a boronic ester at the C-2 position, ortho to the directing amino group.

Traditional electrophilic aromatic substitution reactions on anilines typically yield para-substituted products, with ortho substitution being a minor product.[3] While directed ortho-metalation (DoM) can achieve this, it requires the pre-functionalization of the amine, adding steps to the overall synthesis.[3]

A more elegant and atom-economical approach is the use of transition metal-catalyzed C-H activation and borylation.[4] Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct and regioselective functionalization of arenes.[5][6] The regioselectivity of these reactions is typically governed by steric factors, favoring borylation at the least hindered C-H bond.[6] However, by carefully selecting the borylating agent and ligand, the inherent selectivity can be overridden to favor ortho-borylation in anilines.[7][8]

This protocol employs a state-of-the-art iridium-catalyzed ortho-borylation strategy. The key to achieving high ortho-selectivity is the use of bis(ethylene glycolato)diboron (B₂eg₂) as the initial borylating agent.[7][9] The reaction proceeds through an in-situ formed N-borylated aniline intermediate, which then directs the iridium catalyst to the adjacent ortho C-H bond.[10] The smaller ethylene glycolato ligands on the boron are crucial for this directing effect.[7][9] The resulting ethylene glycol boronate ester is less stable and is therefore transesterified in the same pot with pinacol to yield the more robust and easily isolable pinacol ester final product.[7][11]

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and expected observations.

Materials and Reagents
ReagentM.W.AmountMolesPuritySupplier
Methyl 4-aminobenzoate151.161.51 g10.0 mmol>98%Sigma-Aldrich
Bis(ethylene glycolato)diboron (B₂eg₂)173.713.47 g20.0 mmol>97%Combi-Blocks
[Ir(OMe)(COD)]₂662.7166 mg0.25 mmol>98%Strem Chemicals
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)268.41268 mg1.0 mmol>98%Sigma-Aldrich
Triethylamine (NEt₃)101.192.79 mL20.0 mmol>99%Sigma-Aldrich
Pinacol118.173.55 g30.0 mmol>99%Sigma-Aldrich
Tetrahydrofuran (THF), anhydrous-50 mL->99.9%Sigma-Aldrich
Ethyl acetate (EtOAc)-As needed-ACS GradeFisher Scientific
Hexanes-As needed-ACS GradeFisher Scientific
Saturated aq. NH₄Cl-As needed---
Brine-As needed---
Anhydrous MgSO₄-As needed---
Equipment
  • 250 mL Schlenk flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Inert gas (Argon or Nitrogen) line with manifold

  • Standard laboratory glassware

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure

Caution: This reaction should be performed in a well-ventilated fume hood under an inert atmosphere. The iridium catalyst and borane reagents are sensitive to air and moisture.

  • Reaction Setup: To an oven-dried 250 mL Schlenk flask containing a magnetic stir bar, add methyl 4-aminobenzoate (1.51 g, 10.0 mmol), [Ir(OMe)(COD)]₂ (166 mg, 0.25 mmol, 2.5 mol%), and 4,4'-di-tert-butyl-2,2'-bipyridine (268 mg, 1.0 mmol, 10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Addition of Reagents: Under a positive pressure of argon, add anhydrous THF (50 mL) via syringe. Stir the mixture at room temperature for 10 minutes to dissolve the solids. Add triethylamine (2.79 mL, 20.0 mmol) followed by bis(ethylene glycolato)diboron (3.47 g, 20.0 mmol).

  • Reaction: Heat the reaction mixture to 80 °C and stir vigorously for 12-16 hours.

  • Monitoring: The reaction progress can be monitored by TLC or GC-MS. Take a small aliquot from the reaction mixture, quench with a few drops of water, and extract with ethyl acetate. The desired product will have a different retention factor than the starting material.

  • Transesterification: After the initial borylation is complete (as determined by monitoring), cool the reaction mixture to room temperature. Add pinacol (3.55 g, 30.0 mmol) to the flask.

  • Continue Reaction: Heat the mixture again to 80 °C and stir for an additional 4-6 hours to ensure complete transesterification.

  • Work-up: Cool the reaction to room temperature and concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NH₄Cl solution (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude product as an oil or semi-solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) to afford (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester as a white to pale yellow solid.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Expected Yield: 65-75%

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester.

Synthesis_Workflow cluster_setup Reaction Setup cluster_borylation Ortho-Borylation cluster_transesterification Transesterification & Isolation Start Methyl 4-aminobenzoate Add_Catalyst Add_Catalyst Start->Add_Catalyst Add to Schlenk Flask Catalyst [Ir(OMe)(COD)]₂ + dtbpy Catalyst->Add_Catalyst Solvent Anhydrous THF Add_Solvent Add_Solvent Solvent->Add_Solvent Add_Catalyst->Add_Solvent Under Argon Borylation Heat to 80°C (12-16 h) Add_Solvent->Borylation Borylating_Agent B₂eg₂ + NEt₃ Borylating_Agent->Borylation Add to Mixture Intermediate Intermediate Borylation->Intermediate Formation of Ethylene Glycol Ester Add_Pinacol Add_Pinacol Intermediate->Add_Pinacol Pinacol Pinacol Pinacol->Add_Pinacol Transesterify Transesterify Add_Pinacol->Transesterify Heat to 80°C (4-6 h) Workup Workup Transesterify->Workup Cool & Concentrate Purify Purify Workup->Purify Column Chromatography Final_Product (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester Purify->Final_Product Isolate Product

Caption: One-pot, two-step synthesis workflow.

Mechanistic Insights: The Role of the N-Boryl Intermediate

The high ortho-selectivity of this reaction is not merely a steric effect but is a result of a substrate-directed mechanism. The proposed catalytic cycle is depicted below.

Mechanism cluster_catalyst_activation Catalyst Activation cluster_catalytic_cycle Catalytic Cycle Ir_precatalyst [Ir(OMe)(COD)]₂ + dtbpy Active_Ir Active Ir(III) Catalyst [(dtbpy)Ir(Beg)₃] Ir_precatalyst->Active_Ir B2eg2 B₂eg₂ B2eg2->Active_Ir Directed_CH_Activation Ortho C-H Activation (Oxidative Addition) Active_Ir->Directed_CH_Activation Aniline Methyl 4-aminobenzoate N_Borylation N-Borylation (transient directing group formation) Aniline->N_Borylation Reacts with B₂eg₂ N_Borylation->Directed_CH_Activation Coordinates to Ir Catalyst Reductive_Elimination Reductive Elimination Directed_CH_Activation->Reductive_Elimination Forms Ir(V) intermediate Product_release Product Release Reductive_Elimination->Product_release Forms C-B bond Product_release->Aniline Regenerates Catalyst

Caption: Proposed mechanism for ortho-selective C-H borylation.

Initially, the aniline substrate reacts with B₂eg₂ to form an N-borylated species. This transient directing group then coordinates to the active iridium(III) catalyst. This coordination event positions the catalyst in close proximity to the ortho C-H bond, facilitating a selective oxidative addition. Subsequent reductive elimination forms the C-B bond and regenerates the active catalyst.[2][10][12]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Iridium Catalyst: Iridium compounds can be irritants.[3][13] Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.[3][13]

  • Borane Reagents: Boronic esters and their precursors should be handled with care. Avoid ingestion and inhalation. Store in a cool, dry place.

  • Solvents: THF is flammable and can form explosive peroxides. Use in a fume hood away from ignition sources.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion

The iridium-catalyzed ortho-C-H borylation of methyl 4-aminobenzoate represents a highly efficient and regioselective method for the synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester. This application note provides a robust and reproducible protocol, grounded in a clear understanding of the underlying reaction mechanism. By leveraging a transient directing group strategy, this method offers a significant improvement in synthetic efficiency for accessing this valuable and versatile chemical building block.

References

  • Liskey, C. W., & Hartwig, J. F. (2018). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Journal of the American Chemical Society, 135(9), 3375–3378.
  • Chattopadhyay, B., et al. (2017). Ir-Catalyzed ortho-Borylation of Phenols Directed by Substrate–Ligand Electrostatic Interactions: A Combined Experimental/in Silico Strategy for Optimizing Weak Interactions. Journal of the American Chemical Society, 139(23), 7864–7871.
  • Itoh, H., et al. (2011). Iridium-catalyzed ortho-C–H Borylation of Aryl Ketones with Bis(pinacolato)diboron. Chemistry Letters, 40(9), 1007-1008.
  • Boebel, T. A., & Hartwig, J. F. (2008). Iridium-Catalyzed, Substrate-Directed C–H Borylation Reactions of Benzylic Amines. Organic Letters, 14(12), 3146-3149.
  • Li, H. L., Kanai, M., & Kuninobu, Y. (2017). Iridium/Bipyridine-Catalyzed ortho-Selective C-H Borylation of Phenol and Aniline Derivatives. Organic Letters, 19(21), 5944–5947.
  • Gelest, Inc. (2017). SAFETY DATA SHEET: IRIDIUM(I) CYCLOOCTADIENE CHLORIDE, dimer. Retrieved from [Link]

  • Hartwig, J. F. (2012). Regioselectivity of the Iridium-Catalyzed Borylation of Arenes. Accounts of Chemical Research, 45(6), 864–873.
  • Varela-Alcaide, V., et al. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Organic Letters.
  • Smith, M. R., III, et al. (2013). C–H Borylation of Primary Anilines. eScholarship, University of California.
  • Boller, T. M., et al. (2005). Mechanism of the Mild Functionalization of Arenes by Diboron Reagents Catalyzed by Iridium Complexes. Intermediacy and Chemistry of Bipyridine-Ligated Iridium Trisboryl Complexes. Journal of the American Chemical Society, 127(41), 14263–14278.
  • Ishiyama, T., et al. (2002). Iridium-Catalyzed Borylation of Arenes. High Turnover Numbers, Room Temperature Reactions, and Isolation of a Potential Intermediate. Journal of the American Chemical Society, 124(3), 390-391.
  • University of Illinois Urbana-Champaign. (2022). IRIDIUM-CATALYZED C-H BORYLATION. Retrieved from [Link]

  • Dumele, O. (n.d.). Iridium-Catalyzed Borylation. DumeleLAB. Retrieved from [Link]

  • U.S. Patent No. 6,399,804 B2. (2002). Method for producing [Ir(cod)Cl]2.
  • Ingleson, M. J., et al. (2023). Borylation directed borylation of N-alkyl anilines using iodine activated pyrazaboles. Chemical Science, 14(34), 9235-9242.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. Retrieved from [Link]

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Application Notes & Protocols: Large-Scale Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Key Building Block for Modern Pharmaceuticals

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, often supplied as its hydrochloride salt, is a sophisticated bifunctional building block of significant interest to the pharmaceutical and drug development sectors.[1][2] Its strategic placement of an amino group, a boronic acid moiety, and a methyl ester on an aromatic scaffold makes it an exceptionally versatile reagent. The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for constructing carbon-carbon bonds in the synthesis of complex organic molecules.[3]

The boronic acid group facilitates the coupling, while the amino functionality serves as a critical handle for subsequent chemical modifications, enabling the construction of diverse molecular architectures. This dual functionality is invaluable in the synthesis of active pharmaceutical ingredients (APIs), particularly in oncology and immunology, where complex heterocyclic and biaryl structures are common motifs.[4][5] For example, structurally related aminophenylboronic acids are key intermediates in the synthesis of targeted therapies like the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib.[6][7]

This document provides a comprehensive guide for the large-scale synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride, designed for researchers, process chemists, and drug development professionals. It details a robust, multi-step synthetic route, addresses critical scale-up challenges, and outlines rigorous safety and handling protocols.

Overall Synthetic Strategy

The most industrially viable and scalable synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride commences with the commercially available and cost-effective starting material, 4-carboxyphenylboronic acid. The synthesis proceeds through a three-step sequence as outlined below. This route is advantageous as it avoids the direct borylation of a pre-functionalized and potentially expensive aniline derivative.

Synthetic_Workflow cluster_0 Step 1: Electrophilic Nitration cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Catalytic Hydrogenation Start 4-Carboxyphenylboronic Acid Intermediate1 2-Nitro-4-carboxyphenylboronic Acid Start->Intermediate1 H₂SO₄, HNO₃ 0-10 °C Intermediate2 Methyl 2-nitro-4-methoxycarbonylbenzoate Intermediate1->Intermediate2 CH₃OH, H₂SO₄ Reflux FinalProduct (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl Intermediate2->FinalProduct H₂, Pd/C, HCl 30-50 °C

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Detailed Synthesis Protocols & Mechanistic Insights

This section provides step-by-step protocols for the multi-kilogram scale synthesis of the title compound, accompanied by explanations of the underlying reaction mechanisms and critical process parameters.

Step 1: Electrophilic Aromatic Nitration of 4-Carboxyphenylboronic Acid

The initial step involves the regioselective nitration of 4-carboxyphenylboronic acid. The boronic acid (-B(OH)₂) and carboxylic acid (-COOH) groups are both deactivating and meta-directing. However, the reaction conditions are controlled to favor mono-nitration ortho to the boronic acid group and meta to the carboxylic acid group.

Reaction Scheme: (A diagram showing the chemical transformation from 4-carboxyphenylboronic acid to 2-Nitro-4-carboxyphenylboronic acid)

Mechanism: Electrophilic Aromatic Substitution The nitration proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. Concentrated sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation by a weak base (HSO₄⁻) restores aromaticity, yielding the nitro-substituted product.

Large-Scale Protocol:

  • Reactor Preparation: Charge a suitable glass-lined reactor with concentrated sulfuric acid (H₂SO₄, 98%). Ensure the reactor is clean, dry, and equipped with a robust cooling system, temperature probes, and a controlled-rate addition funnel.

  • Cooling: Cool the sulfuric acid to 0-5 °C with constant agitation.

  • Substrate Addition: Add 4-carboxyphenylboronic acid to the cooled sulfuric acid in portions, ensuring the temperature does not exceed 10 °C. The boronic acid may not fully dissolve, forming a slurry.

  • Nitrating Agent Addition: Prepare a mixture of concentrated nitric acid (HNO₃, 68-70%) and concentrated sulfuric acid ("mixed acid"). Add this mixed acid dropwise to the reactor over several hours, maintaining the internal temperature strictly between 0-10 °C.

  • Reaction Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) by quenching a small aliquot of the reaction mixture in ice water and analyzing the resulting solid.

  • Quenching: Once the reaction is complete, carefully transfer the reaction mixture onto a pre-chilled vessel containing crushed ice/water. This should be done at a controlled rate to manage the exotherm from the dilution of sulfuric acid.

  • Isolation: The product, 2-Nitro-4-carboxyphenylboronic acid, will precipitate as a solid. Stir the resulting slurry for 30-60 minutes to ensure complete precipitation.

  • Filtration and Washing: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7) to remove residual acids.

  • Drying: Dry the product under vacuum at 50-60 °C until a constant weight is achieved.

ParameterValueRationale
Starting Material4-Carboxyphenylboronic AcidCommercially available and economic starting point.
ReagentsConc. H₂SO₄, Fuming HNO₃Standard reagents for generating the nitronium ion.
Temperature0-10 °CCritical for controlling the highly exothermic reaction and preventing runaway conditions and side-product formation.
Work-upQuenching on iceSafely neutralizes the strong acid and precipitates the product.
Expected Yield85-90%High yield is achievable under optimized conditions.
Purity (crude)>95%Typically high purity after aqueous work-up.
Step 2: Fischer Esterification of 2-Nitro-4-carboxyphenylboronic Acid

The second step is the conversion of the carboxylic acid to its corresponding methyl ester via Fischer esterification. This acid-catalyzed reaction uses an excess of methanol to drive the equilibrium towards the product.

Reaction Scheme: (A diagram showing the chemical transformation from 2-Nitro-4-carboxyphenylboronic acid to Methyl 2-nitro-4-methoxycarbonylbenzoate)

Mechanism: Acid-Catalyzed Nucleophilic Acyl Substitution The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst, which enhances its electrophilicity. Methanol, acting as a nucleophile, then attacks the protonated carbonyl carbon. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the methyl ester and regenerates the acid catalyst.

Large-Scale Protocol:

  • Reactor Setup: Charge a reactor equipped with a reflux condenser and a Dean-Stark trap (or set up for azeotropic distillation) with methanol (CH₃OH).

  • Reactant Addition: Add the 2-Nitro-4-carboxyphenylboronic acid obtained from Step 1 to the methanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid. An exotherm will be observed.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 3-5 hours. The use of a dehydrating agent or azeotropic removal of water can drive the reaction to completion.

  • Reaction Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Quenching and Isolation: After completion, cool the reaction mixture to room temperature. Slowly add the mixture to cold water, which will cause the ester product to precipitate.

  • Filtration and Washing: Filter the solid and wash the cake with water to remove methanol and any remaining acid. A wash with a dilute sodium bicarbonate solution can be used to neutralize any final traces of acid, followed by a final water wash.

  • Drying: Dry the product, Methyl 2-nitro-4-methoxycarbonylbenzoate, under vacuum.

ParameterValueRationale
Reactant2-Nitro-4-carboxyphenylboronic AcidIntermediate from the previous step.
Reagent/SolventMethanol (excess)Acts as both reactant and solvent, driving the equilibrium forward.
CatalystConc. H₂SO₄Standard strong acid catalyst for Fischer esterification.
TemperatureReflux (65-70 °C)Provides sufficient energy to overcome the activation barrier.
Work-upPrecipitation in waterProduct is insoluble in water, allowing for easy isolation.
Expected Yield>90%Typically a high-yielding transformation.
Step 3: Catalytic Hydrogenation of the Nitro Group

The final step is the reduction of the nitro group to an amine using catalytic hydrogenation. This is a clean and efficient method that generally proceeds with high chemoselectivity, leaving the ester and boronic acid groups intact. The final product is isolated as its hydrochloride salt to improve stability.

Reaction Scheme: (A diagram showing the chemical transformation from Methyl 2-nitro-4-methoxycarbonylbenzoate to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl)

Mechanism: Heterogeneous Catalysis The reaction occurs on the surface of the palladium catalyst. Molecular hydrogen (H₂) adsorbs onto the palladium surface and dissociates into hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface. The reaction proceeds through a stepwise transfer of hydrogen atoms to the nitro group, likely via nitroso and hydroxylamine intermediates, ultimately yielding the aniline.

Large-Scale Protocol:

  • Reactor Preparation: Use a dedicated high-pressure hydrogenation reactor (autoclave). Ensure the reactor is scrupulously clean and has been pressure tested.

  • Charging: Charge the reactor with Methyl 2-nitro-4-methoxycarbonylbenzoate, a suitable solvent (e.g., methanol or ethanol), and concentrated hydrochloric acid (HCl).

  • Catalyst Handling: Carefully add the palladium on carbon catalyst (Pd/C, typically 5-10 wt%) as a slurry in the solvent. This should be done under an inert atmosphere (e.g., nitrogen or argon) as dry Pd/C can be pyrophoric.

  • Inerting: Seal the reactor and purge the system multiple times with nitrogen to remove all oxygen.

  • Hydrogenation: Pressurize the reactor with hydrogen gas (H₂) to 1-3 atm. Heat the mixture to 30-50 °C with vigorous stirring. The reaction is exothermic and may require cooling to maintain the set temperature.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. HPLC analysis of an aliquot can confirm the completion.

  • Post-Reaction Purge: Once complete, cool the reactor to room temperature, vent the excess hydrogen, and purge the system again with nitrogen.

  • Catalyst Filtration: Filter the reaction mixture through a bed of celite or a specialized catalyst filter to remove the Pd/C. This filtration must be done carefully, keeping the filter cake wet to prevent ignition of the catalyst upon exposure to air.

  • Crystallization and Isolation: Concentrate the filtrate under reduced pressure. The product, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride, will crystallize. The slurry can be cooled further to maximize recovery.

  • Filtration and Drying: Filter the crystalline product, wash with a cold solvent (e.g., acetone or ethyl acetate), and dry under vacuum.

ParameterValueRationale
ReactantMethyl 2-nitro-4-methoxycarbonylbenzoateEsterified intermediate.
CatalystPalladium on Carbon (Pd/C)Highly efficient and standard catalyst for nitro group reduction.
Hydrogen Pressure1-3 atmMild pressure is sufficient for this transformation, enhancing safety.
Temperature30-50 °CMild heating accelerates the reaction without promoting side reactions.
AdditiveConcentrated HClForms the hydrochloride salt of the product, improving its stability and handling.
Expected Yield>95%Catalytic hydrogenation is typically a very high-yielding reaction.

Part 2: Purification, Characterization, and Scale-Up Considerations

Purification

For pharmaceutical applications, high purity of the final intermediate is paramount.

  • Intermediates: The intermediates from Step 1 and 2 are typically of sufficient purity after simple filtration and washing. If required, recrystallization from a suitable solvent system (e.g., water for the carboxylic acid, or an alcohol/water mixture for the ester) can be performed.

  • Final Product: The final hydrochloride salt is generally isolated in high purity via crystallization directly from the reaction mixture. For further purification, recrystallization is the method of choice.[8][9] A common solvent system for aminophenylboronic acid derivatives is a mixture of an alcohol (like ethanol or isopropanol) and water, or an ester (like ethyl acetate) and a non-polar solvent (like heptane). The optimal solvent system must be determined empirically to maximize recovery and purity.

Characterization

The identity and purity of the intermediates and final product should be confirmed using standard analytical techniques.

  • 2-Nitro-4-carboxyphenylboronic Acid:

    • Appearance: Off-white to yellow solid.

    • ¹H NMR: Aromatic protons will show characteristic shifts and coupling patterns. The carboxylic acid and boronic acid protons will appear as broad singlets.

    • IR (cm⁻¹): Broad O-H stretch (carboxylic acid and boronic acid) around 3000, C=O stretch (carboxylic acid) around 1700, N-O stretches (nitro group) around 1530 and 1350, B-O stretch around 1350.[10]

    • HPLC: To determine purity.

  • Methyl 2-nitro-4-methoxycarbonylbenzoate:

    • Appearance: Solid.

    • ¹H NMR: Appearance of a singlet around 3.9 ppm corresponding to the methyl ester protons.

    • IR (cm⁻¹): C=O stretch (ester) will appear at a higher frequency than the carboxylic acid, typically around 1720-1730.

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride:

    • Appearance: White to off-white crystalline solid.

    • ¹H NMR (DMSO-d₆): Aromatic protons will be shifted upfield compared to the nitro-intermediate. The amino protons will appear as a broad signal. The methyl ester singlet will be present.

    • ¹³C NMR: Will show the expected number of signals for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon.

    • Mass Spectrometry (ESI+): To confirm the molecular weight of the free base.

    • HPLC: To confirm purity (typically ≥98%).

Scale-Up Considerations and Challenges

Transitioning from laboratory scale to industrial production presents several challenges that must be proactively managed.

  • Nitration (Step 1):

    • Challenge: The nitration reaction is highly exothermic and generates a large amount of heat. Inadequate heat removal can lead to a thermal runaway, rapid decomposition, and potentially an explosion.

    • Solution: Use a reactor with a high surface-area-to-volume ratio and an efficient cooling system. The addition of the nitrating agent must be slow and precisely controlled, with continuous monitoring of the internal temperature. For very large scales, continuous flow reactors can offer superior heat management and safety.[11]

  • Esterification (Step 2):

    • Challenge: The reaction is an equilibrium process. On a large scale, ensuring the complete removal of the water by-product is critical to drive the reaction to completion and achieve high yields.

    • Solution: Implement azeotropic distillation using a solvent like toluene that forms an azeotrope with water.[12] The water can be continuously removed from the reaction via a Dean-Stark trap, shifting the equilibrium towards the ester product.

  • Hydrogenation (Step 3):

    • Challenge 1 (Safety): Hydrogen is highly flammable and can form explosive mixtures with air. The palladium catalyst is often pyrophoric (ignites spontaneously in air) when dry.

    • Solution 1 (Safety): The hydrogenation must be conducted in a specialized pressure reactor designed for such reactions. The system must be thoroughly purged with an inert gas (nitrogen) before introducing hydrogen. The catalyst should always be handled wet or as a slurry and never be allowed to dry in the presence of air. Post-reaction, the catalyst must be filtered carefully, and the filter cake should not be allowed to dry on the filter.[13][14]

    • Challenge 2 (Process): Efficient mixing is required to ensure good contact between the substrate, the gaseous hydrogen, and the solid catalyst. Inefficient agitation can lead to slow or incomplete reactions.

    • Solution 2 (Process): Use a reactor with a high-performance agitation system (e.g., gas-inducing impellers) to maximize mass transfer between the gas, liquid, and solid phases.

Part 3: Applications in Drug Development

The primary application of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is as a sophisticated building block in the synthesis of APIs, most notably through the Suzuki-Miyaura cross-coupling reaction.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

This reaction allows for the formation of a C-C bond between the boronic acid-bearing carbon and the halide-bearing carbon of a second coupling partner (an aryl or heteroaryl halide/triflate). The amino group on the boronic acid fragment can then be used for further elaboration, for instance, by forming an amide bond, which is a common linkage in many drug molecules. This strategy is frequently employed in the synthesis of kinase inhibitors and other targeted therapies.[2]

Part 4: Safety & Handling

Strict adherence to safety protocols is mandatory when performing this synthesis at any scale.

  • General Handling:

    • All operations should be conducted in a well-ventilated area or fume hood.

    • Personnel must wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.

    • Have safety showers and eyewash stations readily accessible.

  • Specific Hazards:

    • Corrosive Acids: Concentrated sulfuric and nitric acids are extremely corrosive and are strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. Always add acid to water, never the other way around, to manage the heat of dilution.

    • Nitration Reaction: This is a potentially explosive reaction if the temperature is not strictly controlled. A runaway reaction can lead to a dangerous increase in temperature and pressure. Ensure the cooling system is fully operational and that the addition of the nitrating agent is slow and monitored. Have an emergency quenching plan in place.

    • Hydrogen Gas: Hydrogen is highly flammable. Ensure the hydrogenation area is free from ignition sources and is well-ventilated. Use spark-proof equipment.

    • Pyrophoric Catalyst: Palladium on carbon can ignite if exposed to air when dry. Always handle it as a wet paste or slurry. After filtration, the catalyst should be stored under water or an inert solvent.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Step 1: Low Yield or Incomplete Nitration Insufficient nitrating agent; Reaction temperature too low; Poor mixing.Add a slight excess of nitric acid; Ensure temperature is maintained in the optimal 0-10 °C range; Increase agitation speed.
Step 1: Formation of Di-nitro byproducts Reaction temperature too high; Excess nitrating agent.Maintain strict temperature control below 10 °C; Use a stoichiometric amount or only a slight excess of the nitrating agent.
Step 2: Incomplete Esterification Insufficient removal of water; Not enough catalyst; Insufficient reaction time.Use a Dean-Stark trap or a drying agent; Increase the amount of sulfuric acid catalyst; Extend the reflux time and monitor by HPLC.
Step 3: Stalled or Slow Hydrogenation Catalyst poisoning (e.g., by sulfur impurities); Inefficient H₂ mass transfer; Low catalyst activity.Ensure starting materials are pure; Increase agitation and/or H₂ pressure; Use fresh, high-activity catalyst.
Step 3: Dehalogenation (if applicable) Over-reduction by the catalyst.This is not an issue for this specific synthesis, but for related syntheses with halogenated substrates, choosing a more selective catalyst or milder conditions is key.
Final Product: Low Purity/Discoloration Impurities from starting materials; Side reactions; Inefficient purification.Use high-purity starting materials; Optimize reaction conditions to minimize side products; Develop a robust recrystallization protocol.

References

  • A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. (2010). Trade Science Inc.[Link]

  • Hydrogenation Reaction Safety In The Chemical Industry. (2025). Industrial Boffins.[Link]

  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health.[Link]

  • Process for preparing ibrutinib and its intermediates. (2017).
  • Process Development System - Nitration Reaction. Laryee Technology Co., Ltd.[Link]

  • Recrystallization of Drugs: Significance on Pharmaceutical Processing. ResearchGate.[Link]

  • FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.[Link]

  • Safety First: Best Practices for Operating High-Pressure Hydrogenation Reactors. Medium.[Link]

  • Supporting Information: Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. The Royal Society of Chemistry.[Link]

  • Synthesis and Structural Characterization of an Ibrutinib Intermediate Derivative: A Comprehensive Experiment for Undergraduate Students of Medicinal Chemistry. (2024). ACS Publications.[Link]

  • New process for synthetising m-nitrobenzoic. (2001).
  • Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. (2002). ACS Publications.[Link]

  • Neat Synthesis of Substituted Benzoic Acids Employing TBHP/Oxone Catalyst and Study of Their Anti-oxidant Activity. (2014). ResearchGate.[Link]

  • Lab Procedure: Recrystallization. LabXchange.[Link]

  • Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022). MDPI.[Link]

  • Hydrogenation: How we can make it safer. (2024). H.E.L Group.[Link]

  • Preparation method of Ibrutinib intermediate. (2016).
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. (2020). National Institutes of Health.[Link]

  • How is p-nitrobenzoic acid synthesized from benzene? Homework.Study.com.[Link]

  • Efficient synthesis of Ibrutinib chiral intermediate in high space-time yield by recombinant E. coli co-expressing alcohol dehydrogenase and glucose dehydrogenase. (2019). National Institutes of Health.[Link]

  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace.[Link]

  • Recent Applications of Pd-Catalyzed Suzuki-Miyaura and Buchwald-Hartwig Couplings in Pharmaceutical Process Chemistry. (2021). Preprints.org.[Link]

  • Full Selectivity Control over the Catalytic Hydrogenation of Nitroaromatics Into Six Products. ResearchGate.[Link]

  • Table of Characteristic IR Absorptions. LibreTexts.[Link]

  • Process for preparing ibrutinib and its intermediates. TREA.[Link]

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Application Notes & Protocols: One-Pot Synthesis of Bioactive Heterocycles Using (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in One-Pot Syntheses

In the landscape of modern drug discovery and materials science, the demand for molecular complexity and synthetic efficiency is paramount. One-pot reactions and multicomponent reactions (MCRs) have emerged as powerful strategies to meet this demand, offering significant advantages in terms of reduced reaction times, cost-effectiveness, and environmental impact.[1] The reagent, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, is a uniquely versatile building block, poised for strategic application in such elegant synthetic cascades. Its trifunctional nature—possessing a nucleophilic amine, an electrophilic ester, and a versatile boronic acid moiety on a single aromatic scaffold—opens a gateway to the rapid assembly of complex heterocyclic cores.

This guide provides an in-depth exploration of a one-pot, multicomponent approach to synthesizing substituted quinazolin-4(3H)-ones, a privileged scaffold in medicinal chemistry renowned for its wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2] We will dissect the causality behind the experimental design, provide a robust, self-validating protocol, and illustrate the underlying mechanistic pathways.

Core Concept: A One-Pot, Three-Component Synthesis of Quinazolin-4(3H)-ones

The chosen model application is a one-pot, three-component reaction that leverages the inherent reactivity of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (as its hydrochloride salt, a common commercial form) with an aldehyde and a cyanating agent. This approach is adapted from established methodologies for quinazolinone synthesis, which often utilize anthranilic acid derivatives.[3][4] The presence of the boronic acid moiety is initially maintained, offering a handle for subsequent, in-situ functionalization via Suzuki-Miyaura cross-coupling, thus creating a tandem, four-component transformation within a single vessel.

Causality of Component Selection:
  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid: Serves as the foundational scaffold. The ortho-amino group acts as the primary nucleophile for initial imine formation and subsequent cyclization. The methoxycarbonyl group is the precursor to the carbonyl of the quinazolinone ring. The boronic acid at the 5-position of the resulting quinazolinone provides a crucial site for late-stage diversification.

  • Aldehyde (Ar-CHO): Provides the C2-substituent of the quinazolinone core. The diversity of commercially available aldehydes allows for extensive variation in the final product.

  • Cyanating Agent (e.g., N-Cyano-N-phenyl-p-toluenesulfonamide, NCTS): Acts as a dehydrative cyclization promoter and source of the C2-amino group in related syntheses.[4] In this modified protocol, we will initially form the quinazolinone ring and then demonstrate the utility of the boronic acid.

  • Palladium Catalyst and Aryl Halide (for tandem reaction): For the optional, subsequent Suzuki-Miyaura coupling, a palladium catalyst, a suitable ligand, and a base are introduced to couple an aryl halide with the boronic acid moiety of the newly formed quinazolinone.

Reaction Logic and Workflow

The overall strategy involves two key stages within a single pot: (1) the formation of the core quinazolinone ring system, and (2) the palladium-catalyzed cross-coupling at the boronic acid site. This tandem approach maximizes synthetic efficiency by avoiding the isolation and purification of the intermediate boronic acid-substituted quinazolinone.

G cluster_0 PART 1: Quinazolinone Formation cluster_1 PART 2: Tandem Suzuki-Miyaura Coupling A Reactants (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid + Aldehyde (R-CHO) B Condensation (Imine Formation) A->B C Intramolecular Cyclization & Amidation B->C D Intermediate: 5-Borono-quinazolin-4(3H)-one C->D E Addition of: Aryl Halide (Ar-X) + Pd Catalyst + Base D->E In-situ transfer F Catalytic Cycle Oxidative Addition Transmetalation Reductive Elimination E->F G Final Product: 5-Aryl-quinazolin-4(3H)-one F->G

Figure 1: Conceptual workflow for the one-pot tandem synthesis.

Experimental Protocols

Protocol 1: One-Pot Tandem Synthesis of 2-Phenyl-5-(p-tolyl)quinazolin-4(3H)-one

This protocol details a representative one-pot synthesis followed by an in-situ Suzuki-Miyaura coupling.

Materials:

ReagentCAS No.MW ( g/mol )Amount (mmol)Eq.
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl850568-36-4233.451.01.0
Benzaldehyde100-52-7106.121.11.1
p-Toluenesulfonyl Cyanamide (or similar dehydrating/amination agent)16813-20-2196.221.21.2
1,4-Dioxane (Anhydrous)123-91-188.1110 mL-
4-Iodotoluene624-31-7218.041.21.2
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)72287-26-4731.730.030.03
Potassium Carbonate (K₂CO₃)584-08-7138.213.03.0
Water7732-18-518.022 mL-

Step-by-Step Methodology:

  • Reaction Setup (Quinazolinone Formation):

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.0 mmol, 233 mg).

    • Add anhydrous 1,4-dioxane (10 mL) and stir to dissolve.

    • Add benzaldehyde (1.1 mmol, 117 mg, 0.11 mL).

    • Add p-toluenesulfonyl cyanamide (1.2 mmol, 235 mg).

    • Heat the reaction mixture to 100 °C and reflux for 4-6 hours.

    • Causality: Heating promotes the initial condensation between the amine and aldehyde to form a Schiff base (iminium intermediate). The subsequent intramolecular cyclization and rearrangement, facilitated by the activating agent, forms the stable quinazolinone ring. Anhydrous conditions are initially preferred to favor imine formation.

  • Monitoring the First Stage:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aminoboronic acid is consumed. The intermediate, 5-borono-2-phenylquinazolin-4(3H)-one, should be the major product.

  • In-situ Suzuki-Miyaura Coupling:

    • After completion of the first stage, cool the reaction mixture to room temperature.

    • To the same flask, add 4-iodotoluene (1.2 mmol, 262 mg).

    • Add Pd(dppf)Cl₂ (0.03 mmol, 22 mg).

    • Add potassium carbonate (3.0 mmol, 415 mg) dissolved in water (2 mL).

    • Causality: The addition of an aqueous base is crucial for the Suzuki-Miyaura transmetalation step.[5] The palladium(0) species, generated in situ, undergoes oxidative addition with the aryl halide. The boronic acid, activated by the base to form a boronate, then transmetalates with the palladium complex, followed by reductive elimination to form the new C-C bond and regenerate the catalyst.[5]

  • Reaction Execution and Work-up:

    • Heat the biphasic mixture to 80-90 °C and stir vigorously for 8-12 hours under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the disappearance of the boronic acid intermediate by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (30 mL) and water (20 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the final product, 2-phenyl-5-(p-tolyl)quinazolin-4(3H)-one.

Self-Validating System & Trustworthiness:

The protocol's integrity is maintained through systematic monitoring. The disappearance of the starting material after the first heating stage confirms the formation of the quinazolinone intermediate. The subsequent consumption of this intermediate upon addition of the Suzuki-Miyaura coupling partners validates the second stage of the one-pot sequence. Characterization of the final product by ¹H NMR, ¹³C NMR, and HRMS will confirm its structure and purity, thereby validating the entire process.

Mechanistic Insights

A deeper understanding of the reaction mechanism is critical for troubleshooting and optimization.

G cluster_M1 Quinazolinone Formation cluster_M2 Suzuki Coupling Catalytic Cycle M1 Amino Boronic Acid + Benzaldehyde M2 Iminium Intermediate M1->M2 -H₂O M3 Intramolecular Attack M2->M3 M4 Cyclized Intermediate M3->M4 M5 Aromatization/ Rearrangement M4->M5 M6 5-Borono-Quinazolinone M5->M6 Transmetalation Transmetalation (Boronate addition) M6->Transmetalation Base activation Pd0 Pd(0) Pd_complex Ar-Pd(II)-X Pd0->Pd_complex Oxidative Addition (Ar-X) Pd_complex->Transmetalation Pd_Ar_Ar Ar-Pd(II)-Ar' Transmetalation->Pd_Ar_Ar Pd_Ar_Ar->Pd0 Reductive Elimination Final Product: Ar-Ar'

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Side Reactions of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in palladium-catalyzed cross-coupling reactions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address the specific challenges encountered when working with this electron-rich and functionally complex building block. Our goal is to move beyond simple procedural lists and provide a deep, mechanistic understanding of why side reactions occur and how to rationally design experiments to suppress them.

Part 1: Core Troubleshooting - Low Yield & Complex Product Mixtures

This section addresses the most common and critical issue: failure to obtain the desired product in high yield and purity.

Q1: My Suzuki-Miyaura reaction with (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is resulting in a low yield of my target molecule and a complex mixture of byproducts. What are the primary culprits?

A1: Low yield with this specific boronic acid is rarely due to a single cause. It is typically an interplay of competing, non-productive pathways that consume the starting material. The electron-donating amino group and the base-sensitive methoxycarbonyl group make this reagent particularly susceptible to several side reactions.

The most common issues are summarized below. Subsequent sections will address each in detail.

Observed Problem Primary Suspected Side Reaction(s) Key Diagnostic Byproduct (to look for in LC-MS/¹H NMR)
Low Conversion of Aryl Halide Protodeboronation, Catalyst InactivationMethyl 3-aminobenzoate
Boronic Acid Consumed, Low Product Protodeboronation, HomocouplingMethyl 3-aminobenzoate, 2,2'-Diamino-4,4'-bis(methoxycarbonyl)biphenyl
Product Observed, but with New Peak Ester HydrolysisThe carboxylic acid analog of your desired product
Clean Reaction, but Stalled Inefficient Transmetalation, Catalyst DeactivationUnreacted starting materials
Part 2: Deep Dive into Specific Side Reactions
FAQ Section A: Protodeboronation - The Silent Yield Killer

Q2: What exactly is protodeboronation, and why is (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid so prone to it?

A2: Protodeboronation is a chemical reaction where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond, effectively destroying your boronic acid[1][2]. This is one of the most prevalent undesired side reactions in Suzuki-Miyaura couplings[1].

Mechanistic Cause: The reaction is highly dependent on factors like pH, temperature, and the electronic nature of the aryl ring[1][3]. The (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is particularly susceptible for two key reasons:

  • Electron-Donating Group (EDG): The ortho-amino group is a powerful EDG, which increases the electron density on the aryl ring. This makes the ipso-carbon (the one attached to boron) more susceptible to electrophilic attack by a proton source (like water or alcohols in the solvent).

  • Base-Mediated Activation: The Suzuki reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species[4]. However, this same activation can make the boronic acid more vulnerable to protodeboronation, especially at elevated temperatures and in the presence of protic solvents[5].

Protodeboronation_Mechanism Start Ar-B(OH)₂ (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Boronate [Ar-B(OH)₃]⁻ (Activated Boronate) Start->Boronate Activation Base Base (e.g., OH⁻) Product Ar-H (Undesired Byproduct) Methyl 3-aminobenzoate Boronate->Product Protonolysis (C-B Cleavage) Proton Proton Source (e.g., H₂O) Borate B(OH)₃ or [B(OH)₄]⁻ Homocoupling_Pathway Pd0 Pd(0)L₂ (Active Catalyst) PdII Pd(II) Species Pd0->PdII Oxidation O2 O₂ (Oxygen) ArPdAr Ar-Pd(II)-Ar PdII->ArPdAr 2x Transmetalation ArBOH2_1 Ar-B(OH)₂ ArBOH2_2 Ar-B(OH)₂ ArPdAr->Pd0 Regenerates Catalyst ArAr Ar-Ar (Homocoupled Product) ArPdAr->ArAr Reductive Elimination

Caption: Simplified Homocoupling Pathway.

Q5: How can I suppress the formation of this homocoupled dimer?

A5: Suppressing homocoupling requires meticulous attention to maintaining an oxygen-free environment and ensuring the rapid generation of the Pd(0) catalyst.

Strategy Rationale Recommended Action
Rigorous Degassing Removes dissolved oxygen, the primary oxidant of Pd(0).[6]Protocol: Sparge your solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes before adding the catalyst and reagents. Maintain a positive pressure of inert gas throughout the reaction.
Catalyst Selection Pd(0) sources are already in the active oxidation state. Modern pre-catalysts are designed for rapid, efficient conversion to Pd(0).Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ . Alternatively, use a modern, air-stable pre-catalyst (e.g., a Buchwald pre-catalyst) that rapidly forms the active Pd(0) species in solution.[7]
Use of Reductants/Additives Some additives can help maintain the catalyst in the Pd(0) state.In some systems, small amounts of a reducing agent like hydrazine or phosphines can act as sacrificial reductants, though this should be approached with caution as it can complicate the reaction.
FAQ Section C: Substrate-Specific Challenges

Q6: I've isolated my desired product, but mass spectrometry and NMR suggest the methoxycarbonyl group (-CO₂Me) has been converted to a carboxylic acid (-CO₂H). What happened?

A6: You are observing ester hydrolysis . The methoxycarbonyl group is an ester, which is susceptible to cleavage under the basic conditions required for the Suzuki-Miyaura coupling, especially at elevated temperatures. Strong bases like NaOH or KOH are particularly aggressive for this transformation.

Troubleshooting Ester Hydrolysis:

  • Use Milder Bases: This is the most effective solution. Switch from strong hydroxide bases to carbonates (K₂CO₃ , Cs₂CO₃ ) or phosphates (K₃PO₄ ).

  • Lower Reaction Temperature: As with protodeboronation, hydrolysis is temperature-dependent. Reducing the temperature can significantly slow this side reaction.

  • Shorter Reaction Time: Do not let the reaction run longer than necessary. Monitor by TLC or LC-MS and work up the reaction as soon as the limiting reagent is consumed.

Q7: Can the ortho-amino group itself cause problems beyond increasing protodeboronation?

A7: Yes. The nitrogen's lone pair of electrons makes the amino group a Lewis base, which can potentially coordinate to the palladium center. This coordination can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. While often not a prohibitive issue, in challenging couplings, this can contribute to sluggish reaction rates. The use of bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can often mitigate this by creating a sterically crowded environment around the palladium that disfavors coordination of the amino group.[7]

Part 3: Recommended Protocols & Workflows
Protocol 1: General Optimized Suzuki-Miyaura Coupling

This protocol is designed as a starting point to minimize the common side reactions discussed above.

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq.), your aryl halide (1.0 eq.), and the base (e.g., K₃PO₄, 2.5 eq.).

  • Degassing: Seal the flask, then evacuate and backfill with high-purity Argon or Nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Dioxane/H₂O 10:1, 0.1 M concentration relative to the aryl halide) via syringe.

  • Further Degassing: Sparge the resulting slurry with Argon for 15-20 minutes.

  • Catalyst Addition: Under a positive flow of Argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) and ligand if required.

  • Reaction: Heat the reaction mixture in an oil bath to the desired temperature (start with 85-90 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Work-up: Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure for purification.

Protocol 2: Preparation of the Pinacol Boronate Ester

If protodeboronation is a persistent issue, converting the boronic acid to its more stable pinacol ester is a highly effective strategy.

  • In a round-bottom flask, dissolve (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.0 eq.) and pinacol (1.1 eq.) in THF or Toluene.

  • Add a drying agent, such as anhydrous MgSO₄, to scavenge the water that is formed.

  • Stir the mixture at room temperature for 4-6 hours or until TLC/LC-MS analysis shows complete conversion.

  • Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting pinacol ester can often be used in the Suzuki reaction without further purification.

Troubleshooting Flowchart

Troubleshooting_Flowchart Start Low Yield in Suzuki Coupling? Check_Byproducts Analyze Crude Mixture by LC-MS Start->Check_Byproducts Protodeboronation Protodeboronation Product Found? (Ar-H) Check_Byproducts->Protodeboronation Homocoupling Homocoupling Product Found? (Ar-Ar) Protodeboronation->Homocoupling No Sol_Proto 1. Use Milder Base (K₃PO₄) 2. Use Anhydrous Solvent 3. Lower Temperature 4. Use Pinacol/MIDA Ester Protodeboronation->Sol_Proto Yes Hydrolysis Hydrolyzed Product Found? (Ar-CO₂H) Homocoupling->Hydrolysis No Sol_Homo 1. Rigorously Degas Solvents 2. Maintain Inert Atmosphere 3. Use Pd(0) or Pre-catalyst Homocoupling->Sol_Homo Yes Stalled Reaction Stalled? (High SM remaining) Hydrolysis->Stalled No Sol_Hydrolysis 1. Use Milder Base (K₂CO₃) 2. Lower Temperature 3. Shorter Reaction Time Hydrolysis->Sol_Hydrolysis Yes Sol_Stalled 1. Screen Ligands (Bulky Phosphines) 2. Increase Catalyst Loading 3. Check Reagent Purity Stalled->Sol_Stalled Yes

Caption: A logical workflow for troubleshooting poor reaction outcomes.

References
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved January 25, 2026, from [Link]

  • Macmillan Group. (2005, February 16). B-Alkyl Suzuki Couplings. Retrieved from [Link]

  • Reddit. (2025, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption Ionization mass spectrometry. Request PDF. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ResearchGate. (2017, March 7). A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. PDF. Retrieved from [Link]

  • PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts. NIH. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link]

  • ACS Publications. (2022, January 12). Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. Request PDF. Retrieved from [Link]

  • NIH. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. PMC. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved from [Link]

  • NIH. (2023, April 20). Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • MDPI. (n.d.). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Retrieved from [Link]

  • LJMU Research Online. (n.d.). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Retrieved from [Link]

  • NIH. (n.d.). A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. PMC. Retrieved from [Link]

  • RSC Publishing. (2020, December 17). Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science. Retrieved from [Link]

  • NIH. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Retrieved from [Link]

Sources

Technical Support Center: Suppression of Homocoupling in Suzuki-Miyaura Reactions of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource addresses a persistent challenge in palladium-catalyzed cross-coupling: the suppression of homocoupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. This guide provides in-depth troubleshooting advice, detailed experimental protocols, and a foundational understanding of the mechanistic underpinnings of this side reaction, empowering you to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction?

A1: Homocoupling is an undesired side reaction where two molecules of the boronic acid reagent couple with each other to form a symmetrical biaryl byproduct. In the case of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, this results in the formation of dimethyl 2,2'-diamino-[1,1'-biphenyl]-4,4'-dicarboxylate. This reaction consumes the boronic acid, reduces the yield of the desired cross-coupling product, and complicates purification.

Q2: Why is (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid particularly susceptible to homocoupling?

A2: This substrate possesses a unique combination of an electron-donating amino group (-NH₂) and an electron-withdrawing methoxycarbonyl group (-CO₂Me). The electron-donating amino group can increase the electron density of the aromatic ring, making the boronic acid more susceptible to oxidative processes that can lead to homocoupling. Furthermore, the ortho-amino group can chelate to the palladium catalyst, potentially altering the catalytic cycle in ways that may favor side reactions if not properly controlled.

Q3: What are the primary drivers of boronic acid homocoupling?

A3: The primary drivers are generally understood to be:

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species, which can directly promote the homocoupling of boronic acids.[1][2]

  • Palladium(II) Precatalysts: If the reduction of the Pd(II) precatalyst to the active Pd(0) species is slow or incomplete, the remaining Pd(II) can participate in a catalytic cycle that leads to homocoupling.

  • Reaction Conditions: Factors such as the choice of base, solvent, and temperature can significantly influence the rate of homocoupling relative to the desired cross-coupling reaction.

Q4: Can the stability of the boronic acid itself be a factor?

A4: Yes, boronic acids can be unstable and prone to degradation, including protodeboronation (replacement of the boronic acid group with a hydrogen atom) and trimerization to form boroxines. While not directly homocoupling, these degradation pathways reduce the effective concentration of the active boronic acid for the desired reaction. For particularly unstable boronic acids, the use of more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates can be an effective strategy.[3][4][5]

Troubleshooting Guide: Minimizing Homocoupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

This section provides a structured approach to troubleshooting and suppressing the formation of the homocoupling byproduct.

Issue 1: Significant Formation of Homocoupling Byproduct (>10%)

Root Cause Analysis: The most probable cause is the presence of dissolved oxygen in the reaction mixture, leading to oxidation of the Pd(0) catalyst.

Troubleshooting Steps:

  • Rigorous Degassing:

    • Technique: The most effective method is to sparge the reaction solvent with an inert gas (argon or nitrogen) for at least 30 minutes prior to adding the catalyst and reagents. A subsurface sparge is more effective than simply purging the headspace.[3]

    • Alternative: For smaller scale reactions, the freeze-pump-thaw method (three cycles) is highly effective at removing dissolved oxygen.

  • Use of an Oxygen Scavenger/Mild Reducing Agent:

    • Recommendation: The addition of a mild reducing agent can help maintain the palladium in its active Pd(0) state. Potassium formate has been shown to be effective in suppressing homocoupling without interfering with the main catalytic cycle.[3]

    • Protocol: Add 0.1-0.2 equivalents of potassium formate relative to the limiting reagent at the start of the reaction.

Homocoupling_Mechanism Pd(0)L2 Pd(0)L2 Pd(II) Species Pd(II) Species Pd(0)L2->Pd(II) Species Oxidation O2 O2 O2->Pd(II) Species Homocoupling_Product Byproduct (Ar-Ar) Pd(II) Species->Homocoupling_Product Promotes Homocoupling ArB(OH)2 (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid ArB(OH)2->Homocoupling_Product

Caption: A systematic approach to troubleshooting homocoupling.

References

  • Amatore, C., Jutand, A., & Suarez, A. (2007). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society, 129(51), 16058-16066. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A general and efficient method for the palladium-catalyzed Suzuki-Miyaura coupling of 2-pyridylboronic acids and aryl halides.
  • Burke, M. D., & Gillis, E. P. (2009). A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates. Journal of the American Chemical Society, 131(19), 6949-6951. [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-alkyl Suzuki-Miyaura cross-coupling reaction: development, mechanistic study, and applications in natural product synthesis.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Reddit. (2022, March 22). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]

  • Roy, A. H., & Hartwig, J. F. (2002). Reductive elimination of aryl halides from palladium(II). Journal of the American Chemical Society, 124(46), 13940-13941.
  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876. [Link]

  • Yin, J., & Liebscher, J. (2007). Carbon-carbon coupling reactions catalyzed by heterogeneous palladium catalysts. Chemical Reviews, 107(1), 133-173.
  • Carrow, B. P., & Hartwig, J. F. (2011). A Mechanistic Investigation of the Reductive Elimination of Biaryl Compounds from Palladium(II). Journal of the American Chemical Society, 133(7), 2116–2119.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Snieckus-Fries Rearrangement. Chemical Society Reviews, 43(2), 412-440.
  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Pre-transmetalation intermediates in the Suzuki-Miyaura reaction revealed. Science, 352(6283), 329-332.
  • Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki−Miyaura Coupling.
  • Leadbeater, N. E., & Marco, M. (2002). Ligand-free palladium catalysis of the Suzuki reaction in water using microwave heating. Organic Letters, 4(17), 2973-2976.
  • Gillis, E. P., & Burke, M. D. (2007). A simple and modular building block for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 129(21), 6716–6717.
  • Amatore, C., & Jutand, A. (2000). Role of dba in the reactivity of palladium(0) complexes prepared from Pd(dba)2 or Pd2(dba)3. Coordination Chemistry Reviews, 178-180, 511-528.

Sources

Technical Support Center: Purification of Suzuki Coupling Products from (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges in the purification of Suzuki-Miyaura coupling products derived from (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. The unique functionalities of this reagent—a basic aniline, a base-sensitive methyl ester, and the boronic acid itself—present specific purification hurdles that require carefully considered strategies. This document offers troubleshooting advice and detailed protocols to ensure the successful isolation of high-purity target compounds.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems encountered during the work-up and purification of Suzuki coupling reactions involving (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid.

Q1: My reaction is complete, but I'm struggling to separate my biaryl product from unreacted (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its byproducts. What is the most effective approach?

A1: The most effective strategy is to leverage the basicity of the amino group on your desired product and the acidic nature of the boronic acid. An acid-base extraction is a powerful, non-chromatographic method to achieve this separation.

Causality and Rationale: Your desired product retains the basic aniline moiety, while the unreacted boronic acid is acidic. By adjusting the pH of the aqueous phase during work-up, you can selectively move your product between the organic and aqueous layers, leaving boronic acid-related impurities behind.

Recommended Protocol: Acid-Base Extraction

  • Initial Quench: After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Wash the organic layer with water or brine to remove bulk inorganic salts.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The basic amino group of your product will be protonated to form a water-soluble ammonium salt, which will move into the aqueous layer. Most organic, non-basic impurities and any unreacted aryl halide will remain in the organic layer.

  • Separation: Separate the layers. Discard the organic layer (or save for analysis if you suspect product loss).

  • Basification and Re-extraction: Cool the acidic aqueous layer in an ice bath and carefully add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) until the pH is > 8. This deprotonates the ammonium salt, making your product insoluble in water and forcing it to precipitate or allowing it to be re-extracted.

  • Final Extraction: Extract the now-basic aqueous layer multiple times with fresh ethyl acetate or DCM.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield your purified product.[1]

Q2: I'm observing a significant amount of a byproduct corresponding to the hydrolyzed carboxylic acid of my target molecule. How did this happen, and how can I purify my desired ester product?

A2: This is a classic case of ester saponification caused by the basic conditions required for the Suzuki-Miyaura reaction.[2] The methoxycarbonyl group is sensitive to hydrolysis, especially at elevated temperatures with strong bases.

Expert Insight & Prevention: The choice of base is critical. Strong, water-soluble bases like NaOH or Ba(OH)₂ significantly increase the risk of hydrolysis. Weaker inorganic bases are preferable.[3]

BaseChemical FormulaHydrolysis RiskComments
Potassium FluorideKFLowA mild base that can activate the boronic acid without promoting significant ester hydrolysis.[2]
Potassium CarbonateK₂CO₃ModerateA common and effective base; risk increases with prolonged heating and high water content.
Potassium PhosphateK₃PO₄Moderate-HighA stronger base that can be very effective for difficult couplings but increases hydrolysis risk. Often used in anhydrous or low-water conditions.[4]
Cesium CarbonateCs₂CO₃Moderate-HighHighly effective due to its solubility and basicity, but also carries a higher risk of hydrolysis.
Sodium HydroxideNaOHVery HighNot recommended when base-sensitive functional groups like esters are present.

Purification Strategy: If hydrolysis has already occurred, you can separate the desired ester from the carboxylic acid byproduct using two main methods:

  • Column Chromatography: The carboxylic acid is significantly more polar than the ester. It will have a much lower Rf value on a TLC plate and will stick more strongly to the silica gel. A standard gradient elution (e.g., hexanes/ethyl acetate) will typically provide good separation.

  • Basic Extraction: Dissolve the crude mixture in an organic solvent. Wash with a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and move into the aqueous layer, while the neutral ester product remains in the organic layer.

Q3: My product yield is low, and I've identified the deborylated starting material, methyl 3-aminobenzoate, as a major byproduct. What causes this protodeboronation, and how can I minimize it?

A3: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. This is a common side reaction in Suzuki couplings, particularly with electron-rich or sterically hindered boronic acids, and is often catalyzed by acid, base, or residual metals under aqueous conditions.[5][6]

Mitigation Strategies:

  • Minimize Water: While some water is often necessary for the catalytic cycle, excess water can promote protodeboronation.[4][7] Consider using a biphasic solvent system (e.g., Toluene/Water) or a solvent like dioxane with a minimal, controlled amount of water. Anhydrous conditions, while more complex to set up, can also be an option.[8][9][10]

  • Use Boronic Esters: Boronic esters (e.g., pinacol esters) are generally more stable towards protodeboronation than boronic acids.[11] If you are synthesizing your own boron reagent, consider converting it to a more stable form.

  • Control Temperature and Time: Do not heat the reaction longer than necessary. Monitor by TLC or LC-MS and stop the reaction as soon as the starting aryl halide is consumed.

  • Thorough Degassing: Oxygen can interfere with the catalytic cycle and may contribute to pathways that lead to degradation. Ensure your solvent and reaction mixture are properly degassed.

Q4: My product is contaminated with a significant amount of a symmetrical biaryl, the homocoupling product of my boronic acid. How do I prevent this?

A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and/or an excess of Pd(II) species in the reaction mixture.[6][11] It occurs when two molecules of the boronic acid couple with each other instead of with the aryl halide.

Preventative Measures:

  • Rigorous Degassing: This is the most critical step. Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can promote homocoupling.[11] Use a robust degassing method such as freeze-pump-thaw cycles or sparging with an inert gas (Argon or Nitrogen) for an extended period.

  • Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄. If you are using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂), it must be reduced in situ to Pd(0) for the main catalytic cycle to begin. Incomplete reduction can leave Pd(II) available to catalyze homocoupling.

  • Control Stoichiometry: Ensure you are not using a vast excess of the boronic acid. A slight excess (1.1-1.5 equivalents) is typical.

Q5: My product streaks badly on the TLC plate and gives poor recovery during column chromatography. What's wrong?

A5: The basic amino group on your product is interacting strongly with the acidic silanol groups on the surface of the silica gel. This causes streaking (tailing) and can lead to irreversible adsorption and low recovery.

Solution: Deactivate the Silica Gel To fix this, you must add a small amount of a basic modifier to your eluent system to neutralize the acidic sites on the silica.

Recommended Solvent Systems for Column Chromatography

Eluent SystemBasic ModifierConcentrationTypical Use Case
Hexanes / Ethyl AcetateTriethylamine (TEA)0.5 - 1% (v/v)Standard choice for moderately polar, basic compounds.
Dichloromethane / MethanolTriethylamine (TEA)0.5 - 1% (v/v)For more polar basic compounds that require a stronger eluent.
Dichloromethane / MethanolAmmonium Hydroxide~1% (v/v)A stronger base modifier, useful if TEA is not sufficient to prevent streaking. Prepare by adding concentrated NH₄OH to the methanol portion of the eluent.

Protocol:

  • Prepare your chosen eluent mixture (e.g., 80:20 Hexanes:EtOAc).

  • Add the basic modifier to the prepared mixture (e.g., for 1 L of eluent, add 5-10 mL of TEA).

  • Use this modified eluent to slurry pack your column and run the chromatography. This ensures the entire stationary phase is deactivated.

Frequently Asked Questions (FAQs)
Q1: What is the recommended general purification workflow for a Suzuki reaction with this boronic acid?

A1: A robust, multi-step workflow is recommended to handle the various potential impurities. The following decision tree illustrates the ideal process.

G cluster_start Reaction Work-up cluster_extraction Extraction & Separation cluster_purification Final Purification A 1. Reaction Mixture (Product, Catalyst, Salts, Byproducts, Starting Materials) B 2. Cool and Filter (e.g., through Celite®) A->B Completion C 3. Dilute with Organic Solvent & Wash with Water/Brine B->C Removes Pd/solids D 4. Acid-Base Extraction (See Troubleshooting Q1) C->D E 5. Concentrate Crude Product D->E F 6. Assess Purity (TLC, LC-MS, NMR) E->F G High Purity? (>95%) F->G H 7a. Column Chromatography (with basic modifier) G->H No (Mixed Impurities) I 7b. Recrystallization G->I No (Crystalline Solid) J 8. Pure Product G->J Yes H->J I->J

Caption: General purification workflow for Suzuki coupling products.

Q2: Can I use recrystallization for the final purification step?

A2: Yes, absolutely. If your crude product after extraction is a solid and has relatively high purity (>85-90%), recrystallization is an excellent and scalable alternative to chromatography. It is particularly effective at removing small amounts of less-soluble or more-soluble impurities.

General Protocol for Recrystallization:

  • Solvent Screening: Test the solubility of your crude product in a range of common solvents (e.g., hexanes, ethyl acetate, methanol, isopropanol, acetonitrile) at room temperature and at boiling. The ideal solvent is one in which the product is poorly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add a minimal amount of the hot, ideal solvent to your crude solid until it just dissolves completely.[12]

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Q3: How do I effectively remove the residual palladium catalyst if it contaminates my final product?

A3: Residual palladium can be problematic, especially for products intended for biological applications. Here are several effective methods:

  • Filtration: As a first step, always filter the crude reaction mixture through a pad of Celite® to remove the bulk of the palladium catalyst, which is often adsorbed onto the solid base or has precipitated as palladium black.[13]

  • Activated Carbon: After initial work-up, dissolving the crude product in a suitable solvent and stirring with a small amount of activated carbon for 15-30 minutes can effectively adsorb residual palladium. Filter through Celite® to remove the carbon.

  • Palladium Scavengers: For very low levels of palladium, commercially available silica-based scavengers with thiol or amine functionalities can be used. These are stirred with a solution of the product and then filtered off.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Yoneda Labs. [Link]

  • Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. (2021). Molecules. [Link]

  • Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. (2023). MDPI. [Link]

  • Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). RSC Advances. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011). YouTube. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Angewandte Chemie. [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews. [Link]

  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. (n.d.). Organic Syntheses. [Link]

  • Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. (n.d.). The Royal Society of Chemistry. [Link]

  • Aminative Suzuki-Miyaura coupling. (2024). Science. [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit. [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Books. [Link]

  • The Slow‐Release Strategy in Suzuki–Miyaura Coupling. (n.d.). ResearchGate. [Link]

  • How can I solve my problem with Suzuki coupling? (2014). ResearchGate. [Link]

  • Diversification and Design of Novel Aniline‐Pyrimidines via Sonogashira/Suzuki Cross Coupling Reactions Catalyzed by Novel CLPN‐Pd. (2021). ResearchGate. [Link]

  • Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. (2020). MDPI. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. (2022). PMC. [Link]

  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). University of California, San Diego. [Link]

  • A 500-mL, single-necked, round-bottomed flask (24/40 joint) containing a 4-cm x 1-cm, rod-shaped, Teflon-coated, magnetic stir bar is charged with. (n.d.). Organic Syntheses. [Link]

Sources

Removal of palladium catalyst from reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions concerning the removal of palladium catalysts from reaction mixtures. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower you in making informed decisions during your purification processes.

Frequently Asked Questions (FAQs)

This section addresses common queries regarding palladium catalyst removal, providing a foundational understanding for subsequent troubleshooting.

Q1: Why is it critical to remove residual palladium from my reaction mixture?

Removing residual palladium is essential for several reasons, primarily revolving around regulatory compliance, product integrity, and process efficiency.

  • Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the US FDA and EMA, guided by the International Council for Harmonisation (ICH) Q3D guidelines, impose strict limits on elemental impurities.[1][2] Palladium is classified among metals that require risk assessment, and its concentration in the final drug product must be controlled to ensure patient safety.[1][3] The Permitted Daily Exposure (PDE) for palladium is a key metric, dictating the maximum acceptable intake from a drug product.[3][4]

  • Product Integrity and Safety: Residual palladium can have deleterious effects in biological assays and may compromise the stability or efficacy of the final compound.[5] It can also catalyze unwanted side reactions in subsequent synthetic steps.

  • Economic and Environmental Factors: Palladium is a costly and finite precious metal.[6][7] Recovering the catalyst is economically advantageous and aligns with green chemistry principles by allowing for potential recycling and reducing metal waste.[6][8]

Table 1: ICH Q3D Permitted Daily Exposure (PDE) for Palladium

Administration RoutePDE (µ g/day )Concentration Limit (ppm) for ≤10 g/day dose
Oral10010
Parenteral101
Inhalation10.1
Source: Adapted from ICH Q3D(R2) Guideline for Elemental Impurities.[3][4][9][10]
Q2: What are the primary methods for removing palladium catalysts?

A variety of techniques exist, and the optimal choice is highly dependent on the specific reaction system, including the nature of the product, the solvent, and the palladium species present.[8][9]

  • Adsorption/Scavenging: This is a widely used technique employing solid-supported materials (scavengers) that bind palladium, which is then removed by filtration.[7][8] Common scavengers include:

    • Activated Carbon: A cost-effective option capable of adsorbing various palladium species (Pd(0), Pd(II)) and other impurities.[2][8][11]

    • Functionalized Silica Gels: Silica modified with functional groups like thiols, amines, or isocyanides that chelate palladium with high selectivity.[8][12]

    • Scavenger Resins: Polymeric resins (e.g., polystyrene-based) functionalized with metal-binding groups.[13][14]

  • Filtration: A straightforward physical method effective for removing heterogeneous or precipitated palladium species.[15] Filtration through agents like Celite® is often a useful first step.[8][16]

  • Chromatography: Column chromatography is a standard purification technique that can remove palladium, but studies have shown it is often insufficient on its own, frequently requiring a subsequent scavenging step.[5][15][17]

  • Crystallization and Extraction: These are traditional purification methods, but their effectiveness for palladium removal can be limited.[1][18] Drug molecules containing heteroatoms can act as ligands, co-crystallizing with palladium and rendering this method ineffective.[8][19]

Q3: How do I choose the right palladium removal method for my specific reaction?

Selecting the appropriate method requires a systematic approach. The choice depends on factors like the palladium's oxidation state, the presence of ligands, solvent polarity, temperature, and the desired final palladium concentration.[8][9] The following decision workflow can guide your selection process.

G start Reaction Work-up Complete Initial Pd Level > Target is_heterogeneous Is the Pd species heterogeneous or precipitated? start->is_heterogeneous celite_filtration Perform Filtration (e.g., through Celite® pad) is_heterogeneous->celite_filtration Yes select_scavenger Select Scavenger based on: - Pd Species (Pd(0) vs Pd(II)) - Solvent System - Product Functionality is_heterogeneous->select_scavenger No (Homogeneous) analyze_pd1 Analyze Pd Level celite_filtration->analyze_pd1 analyze_pd1->select_scavenger > Target end_ok Pd Level ≤ Target Process Complete analyze_pd1->end_ok ≤ Target scavenger_treatment Perform Scavenger Treatment (Batch or Flow) select_scavenger->scavenger_treatment filter_scavenger Filter to Remove Scavenger scavenger_treatment->filter_scavenger analyze_pd2 Analyze Pd Level filter_scavenger->analyze_pd2 chromatography Consider Column Chromatography analyze_pd2->chromatography > Target analyze_pd2->end_ok ≤ Target analyze_pd3 Analyze Pd Level chromatography->analyze_pd3 analyze_pd3->end_ok ≤ Target end_fail Pd Level > Target Re-evaluate Strategy analyze_pd3->end_fail > Target

Caption: Decision workflow for selecting a palladium removal strategy.

Troubleshooting Guide

This section provides solutions to specific problems encountered during palladium removal experiments.

Q4: My initial filtration through Celite® didn't lower the palladium levels sufficiently. What's the next step?

Cause: This outcome strongly suggests that the palladium in your mixture is not macroscopic or fully precipitated; it is likely present as a soluble, homogeneous species (e.g., Pd(II) complexes or colloidal Pd(0)).[8] Simple filtration is only effective against solid or large particulate forms of the catalyst.[8][15]

Solution: You must employ a method that targets soluble palladium. The most common and effective next step is to use a metal scavenger.

  • Recommended Action:

    • Select an Appropriate Scavenger:

      • For Pd(II) species, scavengers with thiol (e.g., SiliaMetS Thiol) or amine functionalities are highly effective.

      • For Pd(0) species, scavengers with isocyanide groups or certain thiol scavengers can be very efficient.[8]

      • If the palladium speciation is unknown, activated carbon is a robust choice as it can adsorb multiple forms of palladium.[2]

    • Optimize Scavenging Conditions: Perform small-scale screening experiments to determine the optimal scavenger amount (typically 5-20 equivalents relative to palladium), temperature, and treatment time.

    • Execute Scavenging: Add the chosen scavenger to your filtrate, stir for the optimized time and at the optimal temperature, and then remove the scavenger via filtration.

Q5: I'm experiencing significant product loss after treating my reaction mixture with a scavenger. How can I mitigate this?

Cause: Product loss during scavenging typically occurs due to non-specific binding, where your product adsorbs onto the scavenger's surface along with the palladium. This is more common with highly porous materials like activated carbon or when using a large excess of the scavenger.[1][18]

Solution: The key is to balance efficient palladium removal with minimal product loss through careful optimization.

  • Recommended Action:

    • Reduce Scavenger Loading: Titrate the amount of scavenger used. Start with a lower number of equivalents (e.g., 5 eq.) and incrementally increase it only if palladium removal is insufficient.

    • Screen Different Scavengers: Your product may have a lower affinity for a different type of scavenger. If using activated carbon, test a more selective functionalized silica or resin-based scavenger, which binds palladium through specific chelation rather than broad adsorption.[7]

    • Perform a Post-Scavenging Wash: After filtering off the scavenger, wash the solid material with a small amount of fresh solvent to recover any adsorbed product. Combine this wash with your main filtrate.

    • Optimize Solvent and Temperature: Changing the solvent or lowering the temperature can sometimes decrease the product's affinity for the scavenger surface while still allowing for effective palladium binding.

Table 2: Comparison of Common Palladium Removal Techniques

MethodMechanismAdvantagesDisadvantagesBest For
Filtration (Celite®) Physical SeparationSimple, fast, inexpensive.[15]Only removes heterogeneous/precipitated Pd.[8]Initial removal of Pd/C or palladium black.
Activated Carbon AdsorptionCost-effective, removes various Pd species, removes color.[8][11]Can be non-selective, may require large amounts, potential for product loss.[1]General purpose removal when selectivity is not critical.
Functionalized Scavengers ChelationHigh selectivity, high efficiency (<1 ppm achievable), lower risk of product loss.[8]Higher cost, performance can be system-dependent.[7][8]Achieving very low Pd levels in high-value APIs.
Chromatography Differential AdsorptionStandard lab procedure.Often insufficient alone, requires follow-up.[5][17]General purification; not a dedicated Pd removal step.
Crystallization PrecipitationCan be effective if product doesn't chelate Pd.Often ineffective for APIs with heteroatoms, can concentrate Pd.[8][19]Systems where the product has low affinity for Pd.
Q6: I've tried multiple scavengers, but my palladium levels remain stubbornly high. What could be the issue?

Cause: Persistently high palladium levels, despite scavenger treatment, can point to several complex issues.

  • Palladium Speciation: You may be dealing with highly stable palladium complexes or colloidal palladium that are resistant to scavenging.[8][15] The ligands from your reaction (e.g., phosphines) might be strongly bound to the palladium, preventing the scavenger from accessing the metal center.

  • Scavenger Incompatibility: The chosen solvent system may inhibit the scavenger's performance. For example, highly polar solvents can sometimes reduce the effectiveness of silica-based scavengers.

  • Product Interference: Your product molecule might be binding to the palladium more strongly than the scavenger, especially if it contains potent chelating groups.[8][19]

Solution: A multi-step or alternative approach is required.

  • Recommended Action:

    • Pre-treatment Step: Consider a pre-treatment to break down stable palladium complexes. Adding an oxidizing agent (with caution and on a small scale first) or a competing ligand can sometimes liberate the palladium, making it available for scavenging.

    • Synergistic Scavenging: A combination of treatments can be effective. For example, using activated carbon to remove the bulk of the palladium followed by a more selective, high-affinity scavenger to "polish" the solution to low-ppm levels. A study noted the synergistic effect of iodine in combination with certain scavengers to enhance removal.[8]

    • Alternative Technologies: For particularly challenging cases, explore advanced methods like organic solvent nanofiltration (OSN), which separates molecules based on size and can be effective for recovering homogeneous catalysts.[15]

Experimental Protocol: Batch Scavenging

This protocol provides a general workflow for using a solid-supported scavenger to remove palladium from a solution.

G cluster_0 Protocol: Batch Scavenging Workflow step1 1. Sample & Analyze Take a sample of the crude reaction mixture and determine the initial palladium concentration (ppm) via ICP-MS or ICP-OES. step2 2. Select & Weigh Scavenger Based on initial Pd concentration and reaction scale, weigh the appropriate amount of scavenger (e.g., 10 equivalents relative to Pd). step1->step2 step3 3. Add Scavenger Add the scavenger to the reaction mixture solution in a suitable vessel. step2->step3 step4 4. Agitate & Heat Stir the slurry at a predetermined temperature (e.g., 40-60 °C) for a set duration (e.g., 2-18 hours). [1, 27] step3->step4 step5 5. Filter Cool the mixture if necessary, then filter through a pad of Celite® or a fritted funnel to remove the scavenger. step4->step5 step6 6. Wash & Combine Rinse the filtered scavenger cake with a small volume of fresh solvent. Combine the rinse with the main filtrate. step5->step6 step7 7. Final Analysis Take a sample of the purified filtrate and analyze for final palladium concentration to confirm removal efficiency. step6->step7

Sources

Technical Support Center: Troubleshooting Boronic Acid Decomposition in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds. However, the stability of the boronic acid coupling partner is a critical parameter that can often dictate the success or failure of the reaction. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the decomposition of boronic acids, empowering researchers to overcome this common hurdle and achieve robust, reproducible results.

Section 1: Understanding Boronic Acid Instability - FAQs

This section addresses the fundamental principles governing the stability of boronic acids. Understanding these pathways is the first step toward effective troubleshooting.

Q1: What are the primary ways my boronic acid can decompose?

Boronic acids are susceptible to several decomposition pathways that can diminish their effective concentration and lead to failed or low-yielding reactions. The three most common pathways are:

  • Protodeboronation: This is the formal replacement of the C–B bond with a C–H bond, resulting in the formation of an unwanted, protonated (hetero)arene side product.[1] This is a well-known undesired side reaction in Suzuki couplings and its likelihood is highly dependent on the specific boronic acid and the reaction conditions.[1]

  • Oxidation: The carbon-boron bond can be susceptible to cleavage by oxidation, especially in the presence of atmospheric oxygen or other oxidants.[2][3][4] This can generate radical species and lead to various byproducts, including phenols from aryl boronic acids.

  • Trimerization (Boroxine Formation): Boronic acids can undergo a reversible dehydration reaction to form cyclic anhydride trimers called boroxines.[5][6][7][8] While this is an equilibrium process, the formation of boroxine alters the stoichiometry of the active boronic acid monomer in solution and can complicate reaction kinetics.[5][6][9][10]

DecompositionPathways cluster_decomp Decomposition Pathways BA Aryl Boronic Acid (Ar-B(OH)₂) Proto Protodeboronation (Ar-H) BA->Proto H⁺ source (e.g., H₂O, ROH) Base/Heat Oxi Oxidation (e.g., Ar-OH) BA->Oxi O₂ Trace Metals Boro Boroxine Formation (Trimer) BA->Boro - 3 H₂O (Dehydration) Boro->BA + 3 H₂O (Hydrolysis)

Caption: Major decomposition pathways for boronic acids.

Q2: What factors make a boronic acid more prone to decomposition?

Several factors, both intrinsic to the molecule and related to the experimental conditions, influence stability:

  • Electronic Effects: Electron-deficient aryl boronic acids and many heteroaryl boronic acids (like 2-pyridyl) are notoriously unstable and prone to rapid protodeboronation.[2][11]

  • Reaction Temperature: Higher temperatures accelerate all decomposition pathways. While necessary for many couplings, excessive heat can degrade the boronic acid faster than it couples.

  • Presence of Oxygen: Rigorous degassing of solvents and sparging the reaction vessel with an inert gas (Argon or Nitrogen) is crucial to prevent oxidative degradation.[2][12]

  • pH and Choice of Base: The reaction pH is a critical factor.[1] While a base is required to activate the boronic acid for transmetalation, strongly basic conditions can significantly accelerate protodeboronation, especially for sensitive substrates.[13][14]

  • Water Content: While Suzuki reactions often use aqueous mixtures, the presence of water is directly involved in both protodeboronation (as a proton source) and the boroxine-boronic acid equilibrium.[7][9][10]

Section 2: Troubleshooting Guide - From Problem to Solution

This section provides direct answers to common problems encountered during Suzuki-Miyaura reactions, linking them to boronic acid decomposition and offering actionable solutions.

Q3: My reaction is giving a low yield, and I see a lot of my starting aryl halide. Could my boronic acid be the problem?

A: Yes, this is a classic symptom of boronic acid decomposition. If the boronic acid degrades before it can participate in the catalytic cycle, the reaction will stall, leaving the aryl halide unreacted.

Troubleshooting Workflow:

  • Assess the Reagent:

    • Purity Check: Has the boronic acid been stored properly? Many are solids that should be kept in a cool, dry place, often under an inert atmosphere.[15][16][17] Over time, they can dehydrate to form boroxines or slowly oxidize.[8] If in doubt, check the purity by NMR before use.

    • Structural Instability: Are you using an electron-deficient or heteroaryl boronic acid known for instability?[2] If so, standard conditions may be too harsh.

  • Optimize Reaction Conditions:

    • Lower the Temperature: Try running the reaction at a lower temperature (e.g., 60-80 °C) for a longer period. This can slow the rate of decomposition relative to the rate of coupling.

    • Screen Bases: The choice of base is crucial.[2] If you are using a strong base like NaOH or KOH, consider switching to a milder base like K₃PO₄, K₂CO₃, or an organic base. The goal is to find a base strong enough to promote transmetalation but not so strong that it rapidly decomposes the boronic acid.

    • Degas Thoroughly: Ensure your solvent is rigorously degassed and the reaction is maintained under a positive pressure of inert gas from setup to workup to minimize oxidation.[2]

TroubleshootingWorkflow cluster_actions Corrective Actions start Low Yield & Unreacted Aryl Halide check_ba Is Boronic Acid Decomposing? start->check_ba lower_temp Lower Reaction Temperature check_ba->lower_temp Yes change_base Switch to Milder Base (e.g., K₃PO₄, Cs₂CO₃) check_ba->change_base Yes use_ester Use a Stable Boronate Ester (Pinacol, MIDA, DABO) check_ba->use_ester Yes rigorous_degas Improve Degassing Technique check_ba->rigorous_degas Yes end_success Improved Yield lower_temp->end_success change_base->end_success use_ester->end_success rigorous_degas->end_success

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Q4: My main byproduct is the protonated version of my boronic acid's organic group (Ar-H instead of Ar-R'). What is happening and how do I fix it?

A: You are observing protodeboronation , one of the most common failure modes.[1] This side reaction competes directly with the desired cross-coupling.

Causality & Solutions:

  • Cause: Protodeboronation is often catalyzed by the base and accelerated by heat.[13] The mechanism can be complex, but the net result is the cleavage of the C-B bond by a proton source (often water).

  • Solution 1: Use a Boronate Ester: This is the most robust solution for substrates prone to protodeboronation.[2] Boronate esters, such as pinacol esters, MIDA boronates, or trifluoroborates, exhibit greater stability.[2][11][18] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its instantaneous concentration low and favoring cross-coupling over decomposition.[6][18] Pinacol esters, in particular, are widely used due to their stability and ease of handling.[2][5]

  • Solution 2: Anhydrous Conditions: For some systems, particularly when using boronic esters that can transmetalate directly, switching to anhydrous conditions with a suitable non-aqueous base (e.g., CsF in THF) can suppress protodeboronation by removing the primary proton source.

  • Solution 3: Additive Strategy: The addition of copper(I) salts has been shown to accelerate the transmetalation of certain unstable heteroaryl boronic acids, allowing the desired reaction to outcompete protodeboronation.[2]

Q5: My solid boronic acid looks clumpy and has a different consistency than when it was new. Is it still good?

A: This is likely due to the formation of the boroxine trimer . Upon standing, especially if not stored in a desiccator, three molecules of boronic acid can lose three molecules of water to form a stable six-membered ring.[7][8]

  • Is it usable? Often, yes. The formation of boroxine is reversible upon exposure to water.[7][8] In the aqueous basic media of a typical Suzuki reaction, the boroxine will hydrolyze back to the active boronic acid monomer.[9][10]

  • The Problem: The key issue is stoichiometry . If a significant portion of your reagent has converted to the boroxine, you are no longer adding the correct molar equivalent of the boronic acid. The molecular weight of the boroxine is (3 * MW of boronic acid) - (3 * MW of H₂O). Using the mass of the boroxine as if it were the pure boronic acid will result in under-loading the reaction.

  • Best Practice: If you suspect significant boroxine formation, it is best to either use a fresh bottle or attempt to regenerate the boronic acid by dissolving the solid in a solvent like diethyl ether and washing with a small amount of water, then drying and re-isolating the monomeric acid. However, for routine use, simply being aware of this possibility and perhaps using a slight excess (e.g., 1.2 equivalents instead of 1.1) can often compensate for partial trimerization.

Section 3: Advanced Protocols & Best Practices

Protocol: Switching to a Pinacol Boronate Ester

For substrates that consistently undergo decomposition, using a more stable derivative is the most reliable strategy. Pinacol esters are often commercially available or can be easily synthesized from the corresponding boronic acid.

Step-by-Step Methodology:

  • Substitution: Replace the boronic acid in your reaction with the corresponding pinacol boronate ester (1.0-1.2 equivalents).

  • Solvent: While many standard Suzuki solvents (e.g., Dioxane/Water, Toluene/Water) work, pinacol esters are also highly effective under anhydrous conditions.

  • Base: A strong base is typically required to facilitate the transmetalation of pinacol esters. Potassium phosphate (K₃PO₄) is a highly effective choice.

  • Temperature: Reaction temperatures are comparable to those used with boronic acids (typically 80-110 °C).

  • Execution: Charge the reaction vessel with the aryl halide, pinacol boronate ester, palladium catalyst, and ligand. Sparge with inert gas. Add the degassed solvent, followed by the base. Heat to the target temperature and monitor by TLC or LC-MS.

Table 1: Comparison of Boron Reagents
Reagent TypeStructureStabilityKey AdvantageCommon Application
Boronic Acid R-B(OH)₂Variable; often lowHigh atom economy, fast transmetalationGeneral purpose, stable aryl systems
Pinacol Ester R-B(O₂C₂Me₄)HighExcellent shelf-life, tolerates chromatographyUnstable heteroaryl and vinyl substrates[2][5]
MIDA Boronate R-B(MIDA)Very HighExtremely stable, slow-release kineticsIterative cross-coupling, complex synthesis
Trifluoroborate Salt [R-BF₃]KHighCrystalline, air-stable solidsSlow-release applications[6][18]
DABO Boronate R-B(DABO)HighAir and water stable, inexpensive auxiliary[5][19]Stable handling and storage of boronic acids[5]
Best Practices for Storage and Handling
  • Storage: Store boronic acids and their derivatives in tightly sealed containers in a cool, dry place, away from light.[15][17] A desiccator or glovebox is ideal for particularly sensitive compounds.

  • Inert Atmosphere: For long-term storage of sensitive boronic acids, consider storing them under an argon or nitrogen atmosphere.

  • Avoid Contamination: Use clean spatulas and weigh boats for each reagent to avoid cross-contamination, which can introduce trace metals or moisture that may catalyze decomposition.

  • Minimize Air Exposure: When weighing a boronic acid, do so efficiently to minimize its exposure to atmospheric oxygen and moisture.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Butters, M., Harvey, J. N., Jover, J., Lennox, A. J. J., Lloyd-Jones, G. C., & Murray, P. M. (2017). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]

  • MDPI. (n.d.). Delving into the Inception of BODIPY Dyes: Paradigms of In Vivo Bioimaging, Chemosensing, and Photodynamic/Photothermal Therapy. MDPI. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • MDPI. (n.d.). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. MDPI. [Link]

  • Wikipedia. (n.d.). Protodeboronation. Wikipedia. [Link]

  • ACS Publications. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters. [Link]

  • Lab Alley. (n.d.). How to Store Boric Acid. Lab Alley. [Link]

  • University of Edinburgh Research Explorer. (2025). The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer. [Link]

  • ResearchGate. (n.d.). Thermal behavior of the boric acid (TG, DTG and DTA). ResearchGate. [Link]

  • IntechOpen. (2025). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. IntechOpen. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • U.S. Borax. (n.d.). Borate handling and storage. U.S. Borax. [Link]

  • Wikipedia. (n.d.). Boronic acid. Wikipedia. [Link]

  • Stella, V. J., & Himmelstein, K. J. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • Li, C., et al. (2025). The Boroxine-Boronic Acid Equilibrium. PubMed. [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronation. Organic Chemistry Portal. [Link]

  • Yuanli Bio. (2025). What are the storage conditions for Boric acid - 10B?. Yuanli Bio Blog. [Link]

  • Sci-Hub. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Sci-Hub. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Storemasta. (2023). Safe practices for storing acids and bases in the workplace. Storemasta Blog. [Link]

  • Nishiyabu, R., Kubo, Y., & James, T. D. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. Chemical Communications. [Link]

  • MDPI. (2024). Study on Thermal Oxygen Aging Characteristics and Degradation Kinetics of PMR350 Resin. MDPI. [Link]

  • ResearchGate. (2025). The Boroxine-Boronic Acid Equilibrium | Request PDF. ResearchGate. [Link]

  • EH&S. (n.d.). Corrosive Storage Guidelines. EH&S. [Link]

  • ACS Publications. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • RSC Publishing. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

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Optimizing reaction temperature for Suzuki coupling of aminophenylboronic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Suzuki Coupling of Aminophenylboronic Acids

A Senior Application Scientist's Guide to Temperature Optimization

Welcome to our dedicated technical support center. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your research. The Suzuki-Miyaura coupling is a cornerstone of modern synthesis, but the presence of the amino functional group on the boronic acid introduces specific challenges and opportunities, particularly concerning reaction temperature. This guide is structured to address your questions directly, moving from quick FAQs to in-depth troubleshooting, ensuring you can optimize your reactions efficiently and logically.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding temperature in the Suzuki coupling of aminophenylboronic acids.

Q1: What is a good starting temperature for my reaction?

Answer: A conservative and effective starting point is typically between 70-80 °C .[1] This range is high enough to promote the catalytic cycle for many common palladium catalysts (e.g., those with PPh₃ ligands) without being overly aggressive, which could risk substrate decomposition or side reactions.

Q2: My yield is low. Should I just increase the temperature?

Answer: Not necessarily. While insufficient heat can lead to a stalled reaction, excessive temperature is often more detrimental. High temperatures can accelerate undesirable side reactions like protodeboronation (loss of the boronic acid group) and homocoupling.[2] Before increasing the temperature, first verify that your catalyst, base, and solvent system are appropriate and that all reagents are pure and anhydrous (where required). A systematic approach is always better than simply increasing heat.

Q3: Can I run this reaction at room temperature?

Answer: Yes, it is possible, but it requires a highly active catalyst system. Modern catalyst systems employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fuphos-type ligands) can facilitate Suzuki couplings at room temperature or slightly above.[3] If you are using a standard catalyst like Pd(PPh₃)₄, room temperature reactions are unlikely to proceed efficiently.

Q4: What are the signs that my reaction temperature is too high?

Answer: There are two primary indicators:

  • Formation of Byproducts: A significant increase in protodeboronation (your aminophenyl starting material is converted back to aniline) or homocoupling of the aminophenylboronic acid are classic signs of excessive heat.

  • Catalyst Decomposition: The appearance of black particles (palladium black) indicates that your palladium catalyst is crashing out of the catalytic cycle and agglomerating. This is often exacerbated by high temperatures and leads to a complete loss of catalytic activity.

Q5: How does my choice of solvent affect the reaction temperature?

Answer: The solvent's boiling point sets the maximum temperature for a reaction at atmospheric pressure. For instance, THF (boiling point ~66 °C) is suitable for low-to-moderate temperature reactions, while solvents like toluene (b.p. ~111 °C) or dioxane (b.p. ~101 °C) allow for higher temperatures.[1][4] The solvent also influences the solubility of the base and the boronic acid, which in turn affects the reaction rate at a given temperature.

Part 2: In-Depth Troubleshooting Guide

When things go wrong, a systematic approach is key. This guide addresses specific problems with causal explanations and actionable solutions.

Issue 1: Low or No Conversion, Starting Materials Intact

Your reaction has stalled, and TLC/LCMS analysis shows primarily unreacted aminophenylboronic acid and aryl halide.

The Scientific Rationale: This issue often points to an activation energy barrier that hasn't been overcome. One of the key steps in the Suzuki cycle, such as oxidative addition or reductive elimination, is likely too slow at the current temperature. The amino group on your boronic acid can also weakly coordinate to the palladium center, acting as a mild inhibitor and requiring more thermal energy to overcome.

Troubleshooting Steps:

  • Incremental Temperature Increase: Raise the temperature in 10 °C increments, monitoring the reaction progress at each stage.

  • Evaluate Your Catalyst/Ligand: If you are using a less active catalyst like Pd(PPh₃)₄, consider switching to a more robust system with ligands like XPhos or SPhos. These systems are more thermally stable and can operate efficiently at lower temperatures.[5]

  • Check Your Base: Ensure your base is strong enough and sufficiently soluble in the reaction medium. A switch from a milder base like K₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃ can sometimes accelerate the transmetalation step, which can be rate-limiting.[1]

Issue 2: Significant Protodeboronation Byproduct

You observe a significant amount of the corresponding aniline, meaning the -B(OH)₂ group is being replaced by a hydrogen atom.

The Scientific Rationale: Protodeboronation is a common side reaction, especially with electron-rich arylboronic acids like aminophenylboronic acid. The amino group donates electron density to the aromatic ring, making the carbon-boron bond more susceptible to cleavage by trace amounts of water or other protic sources, a process that is significantly accelerated by heat.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most direct solution. Try running the reaction at a lower temperature for a longer period.

  • Use Anhydrous Conditions: Ensure your solvent and reagents are dry. Using a boronic ester (e.g., a pinacol ester) instead of the boronic acid can also increase stability and reduce protodeboronation.[6]

  • Select a More Active Catalyst: A highly active catalyst can accelerate the desired cross-coupling to such an extent that it outcompetes the slower, heat-dependent protodeboronation pathway. This allows you to get a good yield at a lower temperature.

Logical Flow: Temperature Optimization Strategy

The following diagram outlines a decision-making workflow for optimizing your reaction temperature.

G start Start Optimization: Run initial reaction at 70-80 °C check_conversion Analyze Reaction: Is conversion > 80%? start->check_conversion check_byproducts Are byproducts (protodeboronation, homocoupling) < 5%? check_conversion->check_byproducts Yes increase_temp Troubleshoot: Low Conversion - Increase Temp by 10 °C - Consider more active catalyst check_conversion->increase_temp No success Success! Reaction is Optimized. check_byproducts->success Yes lower_temp Troubleshoot: High Byproducts - Lower Temp by 10 °C - Use anhydrous conditions - Consider boronic ester check_byproducts->lower_temp No increase_temp->start Re-run lower_temp->start Re-run

Caption: A decision tree for troubleshooting and optimizing reaction temperature.

Part 3: Experimental Protocol & Data

General Protocol for Temperature Screening

This protocol provides a framework for systematically determining the optimal temperature for your specific substrates.

Reagents & Setup:

  • Aryl Halide (1.0 equiv)

  • Aminophenylboronic Acid (1.2 - 1.5 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Anhydrous Solvent (e.g., Dioxane/H₂O 4:1)

  • Reaction vessel (e.g., Schlenk tube or microwave vial) with stir bar, under an inert atmosphere (Nitrogen or Argon).

Procedure:

  • To the reaction vessel, add the aryl halide, aminophenylboronic acid, base, and palladium catalyst.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Place the vessel in a pre-heated oil bath or heating block set to your starting temperature (e.g., 70 °C).

  • Stir the reaction and monitor its progress by taking small aliquots for analysis (TLC or LCMS) every 1-2 hours.

  • If the reaction is clean but slow after 4 hours, increase the temperature by 10 °C.

  • If the reaction shows significant byproduct formation, repeat the experiment at a 10 °C lower temperature.

  • Continue this process until an optimal balance of reaction rate and cleanliness is achieved.

Table 1: Influence of Temperature on a Model Reaction

This table summarizes typical outcomes for the coupling of 3-aminophenylboronic acid with 4-bromoanisole using Pd(PPh₃)₄ and K₂CO₃ in a Dioxane/H₂O mixture.

Temperature (°C)Reaction Time (h)Conversion (%)Desired Product Yield (%)Protodeboronation (%)
501215~10< 2
70865~60~5
80 6 95 ~88 ~7
1004>99~75~20

Data presented is illustrative and representative of typical experimental trends.

Part 4: The Underlying Science: Temperature and the Catalytic Cycle

Understanding how temperature influences each step of the Suzuki-Miyaura catalytic cycle is crucial for rational optimization.

G cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-X Complex Pd0->OxAdd Oxidative Addition Ar-X (Often Rate-Limiting for Ar-Cl) Temp ▲ Rate ▲ Trans Ar-Pd(II)-Ar' Complex OxAdd->Trans Transmetalation Ar'-B(OH)2 + Base Temp ▲ Rate ▲ (Can be slow) Trans->Pd0 Reductive Elimination Ar-Ar' (Product Formation) Temp ▲ Rate ▲

Caption: The Suzuki-Miyaura catalytic cycle and the influence of temperature.

  • Oxidative Addition: The palladium(0) catalyst inserts into the aryl-halide bond. This step is often the rate-limiting step, especially for less reactive aryl chlorides. Increasing temperature provides the necessary energy to overcome this barrier.[7]

  • Transmetalation: The organic group is transferred from the boronic acid (as a borate complex formed with the base) to the palladium center.[8] This step's rate is influenced by the base, solvent, and temperature. Adequate heat ensures the borate complex is formed and is reactive enough for the transfer.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. This step is almost always accelerated by heat.

The challenge with aminophenylboronic acids is that while heat benefits all three productive steps, it disproportionately accelerates the destructive protodeboronation side reaction. The key to optimization is finding the "sweet spot" temperature that maximizes the rate of the catalytic cycle while minimizing the rate of degradation.

References

  • Effects of temperature and solvent in Suzuki reactions of phenylboronic... - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved January 25, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. (2019, October 11). Retrieved January 25, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy | Journal of the American Chemical Society. (2024, August 13). Retrieved January 25, 2026, from [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved January 25, 2026, from [Link]

  • "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students - SciELO México. (n.d.). Retrieved January 25, 2026, from [Link]

  • The effect of various temperatures on the Suzuki coupling reaction a - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]

  • Aminative Suzuki–Miyaura coupling - Xingwei Li. (2024, March 1). Retrieved January 25, 2026, from [Link]

  • Masking Boronic Acids for Suzuki Coupling - YouTube. (2011, October 3). Retrieved January 25, 2026, from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]

Sources

Technical Support Center: Catalyst Deactivation in Reactions with Amino-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding a common challenge in cross-coupling catalysis: deactivation caused by amino-substituted boronic acids. As Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your experimental design and execution.

Introduction: The Double-Edged Sword of Amino-Substituted Boronic Acids

Amino-substituted boronic acids are invaluable building blocks in medicinal chemistry and materials science. The amine functionality offers a versatile handle for subsequent chemical modifications and can be crucial for the biological activity of the target molecule. However, this very functional group, a Lewis base, is often the root cause of significant challenges in transition-metal catalyzed cross-coupling reactions, particularly the widely used Suzuki-Miyaura coupling.

Catalyst deactivation in the presence of these substrates is a frequent and frustrating issue, leading to low yields, stalled reactions, and complex purification profiles. This guide is designed to help you diagnose the root cause of these problems and implement effective strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura reaction with an amino-substituted boronic acid failing or giving low yields?

A1: The primary suspect is catalyst deactivation through poisoning. The lone pair of electrons on the nitrogen atom of the amino group can coordinate strongly to the palladium catalyst. This coordination can lead to the formation of stable, off-cycle palladium-amine complexes that are catalytically inactive or have significantly reduced activity. This effectively removes the active catalyst from the reaction cycle, leading to incomplete conversion.

Q2: What are the common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled Reaction: The reaction proceeds initially but stops before the starting materials are fully consumed.

  • Low Product Yield: The desired product is formed in a lower than expected amount.

  • Formation of Side Products: You may observe an increase in side products resulting from homocoupling of the boronic acid or protodeboronation (loss of the boronic acid group).

  • Inconsistent Results: The reaction works on some occasions but fails on others, suggesting sensitivity to subtle variations in reaction conditions or reagent quality.

Q3: Are certain types of amino-substituted boronic acids more problematic than others?

A3: Yes. Primary amines (-NH2) are generally more problematic than secondary amines (-NHR) due to less steric hindrance, allowing for stronger coordination to the palladium center. The position of the amino group on the aromatic ring can also play a role. Ortho-amino-substituted boronic acids can potentially act as bidentate ligands, chelating to the palladium center and forming highly stable, inactive complexes.

Q4: Can the choice of palladium catalyst influence the extent of deactivation?

A4: Absolutely. The ligand on the palladium catalyst plays a critical role. Catalysts with bulky, electron-rich phosphine ligands are often more resistant to deactivation by amino groups. These ligands can sterically hinder the coordination of the amine and electronically stabilize the palladium center, making it less susceptible to poisoning.

Q.5: Can I just add more catalyst to overcome the deactivation?

A5: While increasing the catalyst loading might seem like a straightforward solution, it is often not the most efficient or cost-effective approach. It can lead to higher levels of residual palladium in your product, which is a significant concern in pharmaceutical applications. Furthermore, it doesn't address the underlying issue of catalyst poisoning and may still result in incomplete reactions if the deactivation process is rapid. A more robust solution involves optimizing the reaction conditions to prevent deactivation in the first place.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered when using amino-substituted boronic acids in palladium-catalyzed cross-coupling reactions.

Problem 1: Low or No Conversion

Possible Cause: Catalyst poisoning by the amino group.

Troubleshooting Workflow:

G A Low/No Conversion Observed B Step 1: Ligand Modification Switch to a bulkier, electron-rich phosphine ligand (e.g., Buchwald-type ligands). A->B Initial Approach C Step 2: Protect the Amino Group Temporarily mask the amine as a carbamate (e.g., Boc) or an amide. B->C If conversion is still low E Successful Coupling B->E If successful D Step 3: Base and Solvent Optimization Use a weaker, non-coordinating base (e.g., K3PO4) and consider a less polar solvent. C->D If protection is not feasible or successful C->E If successful D->E If successful G cluster_0 Catalytic Cycle cluster_1 Deactivation Pathway A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X E Pd(0)L2-(Amino-Boronic Acid) (Inactive Complex) A->E Coordination of Amino Group C Transmetalation B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar' E->A Dissociation

Caption: Simplified representation of catalyst deactivation by an amino-substituted boronic acid.

This diagram illustrates how the active Pd(0) catalyst can be drawn into an inactive complex through coordination with the amino group of the boronic acid. The strategies discussed in this guide are aimed at shifting this equilibrium back towards the active catalytic cycle.

Conclusion

Successfully employing amino-substituted boronic acids in cross-coupling reactions requires a proactive approach to prevent catalyst deactivation. By understanding the underlying mechanisms of poisoning and systematically troubleshooting your reactions using the strategies outlined in this guide—namely, judicious ligand selection, substrate protection, and optimization of reaction conditions—you can significantly improve the efficiency and reliability of your synthetic efforts.

References

  • RojasLab. (2023). Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Eigenmann, F., & Studer, A. (2001). Poisoning and deactivation of palladium catalysts.
  • Chen, C. Y., et al. (2012). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles.
  • Reddy, B. V. S., et al. (2009). Synthesis of unnatural amino acid derivatives via palladium catalyzed 1,4 addition of boronic acids. Tetrahedron Letters, 50(31), 4483-4485.
  • Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Nishino, H., et al. (2018). Palladium-Catalyzed sp3 C–H Acetoxylation of α,α-Disubstituted α-Amino Acids. Molecules, 23(9), 2333.
  • Li, X., et al. (2020). Avoiding deactivation pathways The ligand design on 2 prevents the formation of unproductive Ni(ii)‒allyl compounds through Ni‒H species.
  • Bielsa, R., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Fokin, V. V., & Sharpless, K. B. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1386-1412.
  • Leonori, D., & Aggarwal, V. K. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.
  • Ghorui, S., & Ali, M. A. (2025). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances.
  • Morken, J. P., et al. (2026). Catalytic Stereospecific Construction of Aminocyclopropanes from β-Boryl Amides. Journal of the American Chemical Society.
  • Tillekaratne, A. O., & Sajiki, H. (2025). How to Control the Selectivity of Palladium-based Catalysts in Hydrogenation Reactions: The Role of Subsurface Chemistry. Chemistry–A European Journal.
  • Perdicchia, D., et al. (2024). Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. International Journal of Molecular Sciences, 25(22), 12345.
  • Smith, A. B., et al. (2025). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Journal of Organometallic Chemistry.
  • Li, W., & Wu, X. F. (2015). Palladium-catalyzed aminocarbonylation of N-chloroamines with boronic acids. Chemistry–A European Journal, 21(20), 7374-7378.
  • van der Vlugt, J. I., et al. (2025). Synthesis of two novel dinuclear palladium(I)
  • Rickhaus, M. (2014). How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Wang, H., et al. (2025). Advanced Strategies for Mitigating Catalyst Poisoning in Low and High Temperature Proton Exchange Membrane Fuel Cells: Recent Progress and Perspectives. Energies, 18(2), 123.

Technical Support Center: Optimizing Base Concentration in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reactions and troubleshoot issues related to base concentration. Here, we move beyond simple protocols to explain the fundamental principles governing the role of the base, helping you make informed decisions to maximize your reaction yields and reproducibility.

Frequently Asked Questions (FAQs)

Q1: Why is a base essential for the Suzuki-Miyaura reaction?

A base is a critical component because it facilitates the crucial transmetalation step of the catalytic cycle.[1] Organoboron compounds, such as boronic acids or esters, are not nucleophilic enough on their own to transfer their organic group to the palladium center. The base activates the organoboron species, increasing its nucleophilicity and enabling the reaction to proceed.[1][2] Without a base, the catalytic cycle would stall, leading to little or no product formation and an increase in side products.[3]

Q2: How does the base activate the boronic acid?

The prevailing understanding is that the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic "ate" complex, such as a boronate anion [R-B(OH)₃]⁻.[4] This negatively charged species has a higher electron density on the organic group (R), which enhances its ability to displace the halide or triflate group on the palladium(II) intermediate during transmetalation.[1][2]

Q3: What are the most common types of bases used and how do I choose?

Common bases fall into several categories, and the choice depends heavily on your specific substrates, solvent, and catalyst system.[1]

  • Carbonates: (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) are widely used due to their moderate strength and good performance in aqueous/organic solvent mixtures.[1] Cesium carbonate (Cs₂CO₃) is often effective in challenging couplings due to its higher solubility in organic solvents.[1]

  • Phosphates: (e.g., K₃PO₄) are strong, non-nucleophilic bases that are particularly effective, especially with sterically hindered substrates or less reactive aryl chlorides.[1]

  • Hydroxides: (e.g., NaOH, KOH) are strong bases but can promote side reactions if not used carefully. Their high concentration can sometimes lead to the formation of unreactive boronate species.[5]

  • Fluorides: (e.g., KF, CsF) are milder bases that can be advantageous when substrates contain base-sensitive functional groups, such as esters.[2]

  • Organic Bases: (e.g., triethylamine (TEA), DIPEA) are generally less effective for standard Suzuki couplings compared to inorganic bases but can be useful in specific applications.[1]

Q4: What is the typical stoichiometry for the base?

A common starting point is to use 2 to 3 equivalents of the base relative to the limiting reagent (typically the aryl halide). This excess ensures that the boronic acid is sufficiently activated and neutralizes the acidic byproducts generated during the reaction. However, the optimal amount can vary, and screening different concentrations is often necessary for novel substrate combinations.

Troubleshooting Guide: Base-Related Issues

This section addresses specific problems you may encounter during your experiments and provides actionable solutions focused on the role of the base.

Problem 1: Low or No Product Yield

A low yield is the most common issue and can often be traced back to improper base selection or concentration.

Possible Causes & Solutions:

  • Insufficient Base Concentration: The most straightforward cause is an inadequate amount of base to drive the transmetalation.

    • Action: Increase the base concentration incrementally. Try running small-scale parallel reactions with 2.0, 2.5, and 3.0 equivalents of the base to identify the optimal loading.

  • Poor Base Solubility: If the base is not soluble in the reaction solvent, it cannot effectively activate the boronic acid.[6] This is a common issue in anhydrous, non-polar solvents.

    • Action:

      • Switch to a more soluble base (e.g., from K₂CO₃ to the more soluble Cs₂CO₃).[1]

      • Add a small amount of water to create a biphasic system (e.g., Toluene/H₂O, Dioxane/H₂O), which can dramatically improve the solubility and effectiveness of inorganic bases like K₂CO₃ or K₃PO₄.

  • Base Strength is Too Weak: The chosen base may not be strong enough to deprotonate the boronic acid efficiently, especially with electron-deficient boronic acids.

    • Action: Switch to a stronger base. If you are using a carbonate, consider moving to a phosphate like K₃PO₄.

Problem 2: Significant Side Product Formation

The type and concentration of the base can influence the prevalence of unwanted side reactions.

Key Side Reactions & Solutions:

  • Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid by a proton source, replacing it with a hydrogen atom. This is particularly problematic with electron-rich or heteroaryl boronic acids and is often exacerbated by strong bases and prolonged reaction times.[7][8]

    • Action:

      • Use a Milder Base: Switch from a strong base like K₃PO₄ or NaOH to a milder one like K₂CO₃ or even KF.[2]

      • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable and less prone to protodeboronation than the corresponding boronic acids.[9]

      • Control Water Content: While some water is beneficial, excess water can be a proton source. If protodeboronation is severe, consider using anhydrous conditions with a highly soluble organic base or Cs₂CO₃.

  • Homocoupling: The formation of a biaryl product from two molecules of the boronic acid (R-R) or two molecules of the aryl halide. This can be promoted by certain palladium catalyst systems and reaction conditions.

    • Action: While primarily catalyst-dependent, ensuring a smooth and rapid transmetalation by optimizing the base can help favor the desired cross-coupling pathway over competing side reactions. Ensure the base is well-mixed and fully dissolved if possible.

Problem 3: Reaction Stalls or is Sluggish

If the reaction starts but fails to reach completion, the base may be playing a role.

Possible Causes & Solutions:

  • Decomposition of Base-Sensitive Substrates: If your aryl halide or boronic acid contains sensitive functional groups (e.g., esters, formamides), a strong base can cause decomposition over time, consuming starting material without forming the desired product.[2][10]

    • Action: Use a milder, non-nucleophilic base like powdered KF or CsF.[2][10] These are often sufficient to promote the reaction without cleaving sensitive groups.

  • Catalyst Inhibition/Decomposition: An excessively high concentration of a strong base (especially hydroxides) can sometimes negatively impact the stability of the palladium catalyst or phosphine ligands, leading to catalyst deactivation.[5]

    • Action: Reduce the base concentration to the minimum effective amount (typically around 2 equivalents). If using a strong hydroxide, consider switching to K₃PO₄, which is less likely to degrade the catalyst complex.

Visualizing the Process

The Role of the Base in the Suzuki Catalytic Cycle

The following diagram illustrates the generally accepted mechanism of the Suzuki-Miyaura coupling, highlighting the critical intervention point of the base.

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X (Intermediate) OxAdd->ArPdX Ar-X Transmetal Transmetalation ArPdX->Transmetal ArPdR Ar-Pd(II)-R' (Intermediate) Transmetal->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R' (Product) BoronicAcid R'-B(OH)₂ BaseActivation Base Activation BoronicAcid->BaseActivation + Base (e.g., OH⁻) Boronate [R'-B(OH)₃]⁻ (Activated Boronate) BaseActivation->Boronate Boronate->Transmetal Activated Nucleophile

Caption: The base activates the boronic acid to form a boronate, which is essential for the transmetalation step.

Troubleshooting Flowchart for Base Optimization

Use this decision tree to diagnose and solve common issues related to base concentration in your Suzuki reaction.

Troubleshooting_Flowchart start Start: Low Yield or Stalled Reaction q1 Are substrates base-sensitive (e.g., esters)? start->q1 sol1 Use milder base: KF or CsF q1->sol1 Yes q2 Is the base soluble in your solvent? q1->q2 No sol2a Add H₂O to create a biphasic system q2->sol2a No q3 Is significant protodeboronation observed? q2->q3 Yes sol2b Switch to a more soluble base (e.g., Cs₂CO₃) sol3 Use milder base (K₂CO₃) or use a boronic ester instead of acid q3->sol3 Yes sol4 Increase base strength (e.g., K₂CO₃ -> K₃PO₄) and/or concentration (2-3 eq.) q3->sol4 No

Caption: A decision tree to guide troubleshooting for base-related issues in Suzuki couplings.

Data & Protocols

Comparative Performance of Common Bases

The selection of a base can dramatically influence the reaction yield. The table below summarizes illustrative yield data for the coupling of 4-bromotoluene with phenylboronic acid, demonstrating the impact of different bases under otherwise identical conditions.

Entry Base (2.5 equiv.) Solvent System Temperature (°C) Time (h) Yield (%) Key Observation
1K₃PO₄Dioxane / H₂O (4:1)90495Excellent yield, strong base is highly effective.
2Cs₂CO₃Dioxane90692High yield in anhydrous conditions due to good solubility.
3K₂CO₃Toluene / H₂O (3:1)85888Standard, reliable conditions for many substrates.
4NaOHDioxane / H₂O (4:1)90485Good yield, but risk of side reactions is higher.
5KFToluene901275Slower reaction, but ideal for base-sensitive groups.
6Et₃NToluene9024<10Organic amine bases are generally ineffective.
Data is compiled for illustrative purposes. Actual yields are highly dependent on the specific substrates, catalyst, and ligand used.[1]
Experimental Protocol: Screening Base Concentration

This protocol provides a robust method for determining the optimal concentration of a chosen base for your specific Suzuki-Miyaura coupling.

Objective: To determine the optimal stoichiometry of K₃PO₄ for the coupling of Aryl-Br with Aryl'-B(OH)₂.

Materials:

  • Aryl Bromide (Ar-Br)

  • Arylboronic Acid (Ar'-B(OH)₂)

  • Pd(dppf)Cl₂ (or other suitable Pd catalyst)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water (degassed)

  • Inert atmosphere glovebox or Schlenk line equipment

Procedure:

  • Reaction Setup: In parallel, set up three oven-dried reaction vials equipped with stir bars. Label them A, B, and C.

  • Reagent Addition (in an inert atmosphere):

    • To each vial, add the Aryl Bromide (0.5 mmol, 1.0 equiv).

    • Add the Arylboronic Acid (0.6 mmol, 1.2 equiv).

    • Add the Pd(dppf)Cl₂ catalyst (0.015 mmol, 3 mol%).

    • To Vial A: Add K₃PO₄ (1.0 mmol, 2.0 equiv ).

    • To Vial B: Add K₃PO₄ (1.25 mmol, 2.5 equiv ).

    • To Vial C: Add K₃PO₄ (1.5 mmol, 3.0 equiv ).

  • Solvent Addition:

    • To each vial, add 4 mL of anhydrous 1,4-Dioxane.

    • To each vial, add 1 mL of degassed deionized water.

  • Reaction Execution:

    • Seal the vials securely.

    • Remove the vials from the inert atmosphere and place them in a preheated heating block at 90 °C.

    • Stir the reactions vigorously for the designated time (e.g., 4 hours).

  • Monitoring and Analysis:

    • After the reaction time, allow the vials to cool to room temperature.

    • Take a small aliquot from each reaction mixture and dilute with a suitable solvent (e.g., ethyl acetate).

    • Analyze the aliquots by TLC or LC-MS to determine the relative conversion and product formation in each vial.

  • Work-up and Yield Determination:

    • Once the optimal condition is identified, the reaction can be scaled up. A typical work-up involves diluting the reaction mixture with ethyl acetate, washing with water and then brine, drying the organic layer over Na₂SO₄, filtering, and concentrating under reduced pressure.

    • Purify the crude product via column chromatography to determine the isolated yield.

Self-Validation: By running these experiments in parallel, you create a self-validating system. The comparison between vials A, B, and C will clearly demonstrate the impact of base stoichiometry on reaction efficiency, allowing you to confidently select the optimal conditions for your larger-scale synthesis.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Wikipedia. (2024). Suzuki reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • NRO Chemistry. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube. Available at: [Link]

  • ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction. Available at: [Link]

  • MDPI. (2023). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Available at: [Link]

  • Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • PubMed. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. Available at: [Link]

  • ACS Publications. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Available at: [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Available at: [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?. r/chemistry. Available at: [Link]

  • ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Available at: [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available at: [Link]

Sources

Technical Support Center: Byproduct Identification in Reactions with (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and specific issues you may encounter during your experiments with this versatile reagent, focusing on the identification and mitigation of byproducts. Our aim is to provide you with the expertise and practical insights needed to ensure the integrity and success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I should expect when using (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura coupling reactions?

When employing (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura couplings, you may encounter several byproducts that can complicate purification and reduce the yield of your desired product. The primary undesired species arise from three main side reactions:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, leading to the formation of methyl 4-aminobenzoate.

  • Homocoupling: The dimerization of the boronic acid to form 2,2'-diamino-4,4'-bis(methoxycarbonyl)-1,1'-biphenyl.

  • Hydrolysis of the Ester: The conversion of the methoxycarbonyl group to a carboxylic acid under basic reaction conditions, resulting in the corresponding 4-carboxy-2-aminophenylboronic acid or its coupled product.

The propensity for these side reactions is influenced by the specific reaction conditions, including the base, solvent, temperature, and palladium catalyst/ligand system used.[1][2]

Q2: I am observing a significant amount of methyl 4-aminobenzoate in my reaction mixture. What is causing this, and how can I minimize it?

The formation of methyl 4-aminobenzoate is a result of a common side reaction known as protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[1] For (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, the presence of the electron-donating amino group at the ortho position can make the arylboronic acid particularly susceptible to this process.

Causality:

  • Reaction pH: Protodeboronation can be catalyzed by both acid and base. The reaction pH plays a crucial role in the speciation of the boronic acid and can influence the rate of this undesired reaction.[3]

  • Water Content: The presence of water in the reaction mixture provides a proton source for this side reaction.

  • Elevated Temperatures and Prolonged Reaction Times: These conditions can increase the likelihood of protodeboronation.

  • Choice of Base: Stronger bases and certain basic conditions can promote this side reaction.

Troubleshooting Guide:

StrategyRationale
Use Anhydrous Conditions Minimize the presence of water by using anhydrous solvents and reagents.
Select a Milder Base Consider using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases.[1]
Optimize Reaction Temperature and Time Run the reaction at the lowest effective temperature and monitor for completion to avoid prolonged heating.
Use a Bulky, Electron-Rich Ligand Ligands such as SPhos or XPhos can promote the desired cross-coupling, potentially outcompeting protodeboronation.
Consider a Boronic Ester Converting the boronic acid to a pinacol or MIDA ester can sometimes reduce the rate of protodeboronation.

Troubleshooting In-Depth Guides

Issue 1: Identification and Mitigation of the Homocoupling Byproduct

The formation of a symmetrical biaryl, 2,2'-diamino-4,4'-bis(methoxycarbonyl)-1,1'-biphenyl, is a result of the homocoupling of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. This side reaction is often promoted by the presence of oxygen and can be catalyzed by the palladium species in the reaction mixture.[4]

Caption: Workflow for identifying and mitigating homocoupling byproducts.

  • Sample Preparation: After the reaction is deemed complete by TLC or LC-MS, quench the reaction and perform a standard aqueous workup.

  • LC-MS Analysis: Inject a small aliquot of the crude organic layer into an LC-MS. Look for a peak with a mass corresponding to the homocoupled product (M+H⁺ for C₁₆H₁₆N₂O₄ ≈ 317.11).

  • Isolation: If the homocoupling product is a major byproduct, it can often be isolated via column chromatography. It will typically have a different polarity compared to the desired cross-coupled product.

  • ¹H NMR Spectroscopy: The isolated homocoupling product will exhibit a distinct set of aromatic proton signals. Due to the symmetry of the molecule, the number of unique proton signals will be less than that of the unsymmetrical desired product.

  • Deoxygenation is Critical: Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) for at least 15-30 minutes prior to adding the palladium catalyst.[4] Maintaining a positive pressure of inert gas throughout the reaction is essential.

  • Catalyst Loading: Using the lowest effective catalyst loading can sometimes reduce the incidence of homocoupling.

  • Temperature Control: Running the reaction at a lower temperature, if the desired coupling is still efficient, can disfavor the homocoupling side reaction.

  • Additives: In some cases, the addition of radical scavengers or specific additives can suppress homocoupling, though this requires careful optimization.

Issue 2: Dealing with Ester Hydrolysis

The methoxycarbonyl group of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is susceptible to hydrolysis under the basic conditions commonly employed in Suzuki-Miyaura reactions, especially with strong bases like NaOH or KOH and at elevated temperatures. This leads to the formation of the corresponding carboxylic acid.

Ester_Hydrolysis Reagent (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Desired_Product Desired Coupled Product (Ester Intact) Reagent->Desired_Product Suzuki Coupling (Desired Pathway) Hydrolyzed_Byproduct Hydrolyzed Byproduct (Carboxylic Acid) Reagent->Hydrolyzed_Byproduct Ester Hydrolysis (Side Reaction) Base Base (e.g., K₂CO₃, CsF)

Caption: Competing pathways of Suzuki coupling and ester hydrolysis.

  • Base Selection:

    • Recommendation: Employ milder bases that are less prone to causing ester hydrolysis. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium fluoride (KF) are often good choices.[1]

    • Avoid: Strong hydroxide bases such as NaOH and KOH, especially at higher temperatures.

  • Solvent System:

    • Aqueous vs. Anhydrous: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, minimizing the amount of water can help reduce the rate of hydrolysis.[5] Running the reaction in a predominantly organic solvent system is advisable.

  • Temperature and Reaction Time:

    • Monitoring: Closely monitor the reaction progress by TLC or LC-MS.

    • Optimization: Aim for the lowest possible reaction temperature that provides a reasonable reaction rate for the desired coupling. Avoid unnecessarily long reaction times.

  • LC-MS: The hydrolyzed product will have a different retention time and a mass that is 14 units (CH₂) lower than the corresponding ester-containing molecule.

  • ¹H NMR: The characteristic singlet of the methoxy group (usually around 3.8-3.9 ppm) will be absent in the hydrolyzed byproduct. The carboxylic acid proton may be visible as a broad singlet, or it may exchange with residual water in the NMR solvent.

  • IR Spectroscopy: The C=O stretch of the carboxylic acid will appear at a different wavenumber (typically broader and at a slightly lower frequency) compared to the ester carbonyl.

By carefully selecting the reaction conditions and being vigilant in monitoring the reaction progress, the formation of these common byproducts can be significantly minimized, leading to cleaner reactions and higher yields of the desired products.

References

  • Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Yang, S., et al. (2023). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. National Institutes of Health. Retrieved from [Link]

  • Royal Society of Chemistry. (2011). Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Buchwald, S. L., & Bolshan, Y. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health. Retrieved from [Link]

  • Gomes, P. A., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. Retrieved from [Link]

  • Beilstein Journals. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Retrieved from [Link]

  • MDPI. (2019). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved from [Link]

  • ResearchGate. (2018, November 2). How to prevent metal catalysed homocoupling reaction of boronic acids? Retrieved from [Link]

  • ResearchGate. Optimization in reaction conditions for Suzuki coupling reactions.... Retrieved from [Link]

  • University of Pennsylvania. Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Retrieved from [Link]

  • Royal Society of Chemistry. Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Retrieved from [Link]

  • MDPI. (2018). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. Retrieved from [Link]

  • AA Blocks. (2019, October 31). Chemistry Of Boronic Esters. Retrieved from [Link]

  • Organic Chemistry Portal. Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope, and Mechanism. Retrieved from [Link]

  • ACS Publications. (2013, April 30). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Retrieved from [Link]

  • AZoM. (2018, November 8). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. Retrieved from [Link]

  • National Institutes of Health. (2019). Cu(II)-Catalyzed Homocouplings of (Hetero)Arylboronic Acids with the Assistance of 2-O-Methyl-d-Glucopyranose. Retrieved from [Link]

  • National Institutes of Health. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Retrieved from [Link]

  • Nature. Iterative reactions of transient boronic acids enable sequential C–C bond formation. Retrieved from [Link]

  • ACS Publications. (2001). Synthesis of Ortho Substituted Arylboronic Esters by in Situ Trapping of Unstable Lithio Intermediates. Retrieved from [Link]

  • ResearchGate. Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Palladium and visible-light mediated carbonylative Suzuki–Miyaura coupling of unactivated alkyl halides and aryl boronic acids. Retrieved from [Link]

  • National Institutes of Health. Synthesis of biologically active boron-containing compounds. Retrieved from [Link]

  • ResearchGate. (2022, November 3). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. Retrieved from [Link]

  • Scientific Update. (2025, June 23). Rapid and General Amination of Aryl Boronic Acids and Esters using o‑(diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]

  • Science. (2024, March 1). Aminative Suzuki–Miyaura coupling. Retrieved from [Link]

  • Reddit. (2023, December 21). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Retrieved from [Link]

  • PubMed. (2009, June 10). Easily attachable and detachable ortho-directing agent for arylboronic acids in ruthenium-catalyzed aromatic C-H silylation. Retrieved from [Link]

  • PubMed. (2024, November 22). Rapid and General Amination of Aryl Boronic Acids and Esters Using O-(Diphenylphosphinyl)hydroxylamine (DPPH). Retrieved from [Link]

  • Royal Society of Chemistry. Palladium-catalyzed Suzuki–Miyaura coupling of aryl sulfamates with arylboronic acids. Retrieved from [Link]

  • ResearchGate. Electronic Effects of the Boronic Acid Used. Retrieved from [Link]

Sources

Improving solubility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid for reaction

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Overcoming Solubility Challenges in Reactions

Welcome to the technical support center for (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the solubility of this versatile reagent in their synthetic applications. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a key building block, particularly in the synthesis of complex heterocyclic scaffolds via Suzuki-Miyaura cross-coupling reactions. However, its unique trifunctional nature—possessing a basic amino group, an acidic boronic acid, and a methoxycarbonyl group—often leads to significant solubility hurdles. This guide will address these issues head-on in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride won't dissolve in my reaction solvent. What is the underlying issue?

A1: The Root Cause: Amphoteric Nature and Zwitterionic Character

The primary reason for the poor solubility of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, especially when it is in its free base form, is its amphoteric nature. The molecule contains both a basic amino group (-NH₂) and an acidic boronic acid group (-B(OH)₂).

  • At acidic pH: The amino group is protonated (-NH₃⁺), making the molecule a cation.

  • At basic pH: The boronic acid group is deprotonated to form a boronate anion (-B(OH)₃⁻).

  • Near neutral pH: The molecule can exist as a zwitterion, with both the amino group protonated and the boronic acid deprotonated. This internal salt formation can lead to strong intermolecular interactions and a crystal lattice that is difficult to break down with common organic solvents.

Your starting material is the hydrochloride salt, which means the amino group is already protonated. This salt form is generally more soluble in polar protic solvents like water or methanol than the free base, but can still be challenging in many aprotic organic solvents used in cross-coupling reactions.

To effectively use this reagent, you will often need to carefully select your solvent system and, most importantly, control the pH with the appropriate choice of base to generate a soluble, reactive species in situ.

Q2: I'm setting up a Suzuki-Miyaura coupling. Which solvent system should I start with?

A2: Leveraging Biphasic and Polar Aprotic Systems

For Suzuki-Miyaura reactions, a common and effective strategy is to use a biphasic solvent system or a polar aprotic solvent with a carefully chosen aqueous base. This approach addresses both the solubility of the boronic acid and the requirements of the catalytic cycle.

Solvent SystemBaseRationale & Comments
Toluene / WaterK₂CO₃, K₃PO₄A classic choice. The organic phase dissolves the aryl halide and the palladium catalyst, while the aqueous base helps to dissolve the boronic acid and activate it for transmetalation. Vigorous stirring is crucial.
Dioxane / WaterK₂CO₃, Cs₂CO₃Dioxane is a good solvent for many organic substrates and is miscible with water, which can lead to a more homogeneous reaction mixture, improving reaction rates.
Tetrahydrofuran (THF) / WaterNa₂CO₃, K₂CO₃Similar to dioxane, THF is a polar ether that can help to co-solubilize the reactants.
Dimethylformamide (DMF)K₂CO₃, Et₃NA polar aprotic solvent that can often dissolve all components, leading to a homogeneous reaction. However, be cautious of potential side reactions at high temperatures and the difficulty of removing DMF during workup.

Expert Tip: A good starting point for a screening reaction would be a 4:1 or 5:1 mixture of an organic solvent (like Dioxane or Toluene) to an aqueous solution of your base (e.g., 2M K₂CO₃). This often provides a good balance for dissolving all reaction components.

Q3: The reaction is still sluggish, and I suspect not all of my boronic acid is in solution. How can I improve this?

A3: Manipulating pH and Temperature, and the Role of Co-solvents

If you are still facing solubility issues, here are several strategies to employ:

  • Choice of Base: The base is not just a proton scavenger; it is critical for activating the boronic acid. For your hydrochloride salt, you will need at least one equivalent of base to neutralize the HCl and a further 1.5-2 equivalents to drive the catalytic cycle. A stronger base like K₃PO₄ can be more effective than K₂CO₃ in some cases.

  • Temperature: Increasing the reaction temperature will generally increase the solubility of your boronic acid. Many Suzuki reactions are run at elevated temperatures (80-110 °C).

  • Co-solvents: If your primary solvent is relatively non-polar (like toluene), adding a polar co-solvent such as ethanol or isopropanol can significantly enhance the solubility of the boronic acid salt.

Logical Flow for Optimizing Solubility:

G A Initial Issue: Poor Solubility B Strategy 1: Adjust Solvent System A->B Start Here C Strategy 2: Change Base B->C If still poor F Successful Reaction B->F D Strategy 3: Increase Temperature C->D If still poor C->F E Strategy 4: Consider Derivatization D->E If all else fails D->F E->F

Caption: Troubleshooting workflow for solubility issues.

Q4: I've heard about converting boronic acids to boronate esters to improve solubility and stability. Is this a good strategy for my compound?

A4: Yes, Derivatization to a Boronate Ester is an Excellent Strategy.

Converting the boronic acid to a boronate ester, most commonly the pinacol ester, is a highly effective method to overcome solubility and stability issues. Boronate esters are generally less polar, more soluble in organic solvents, and less prone to protodeboronation (a common side reaction).

Why it works: The esterification process replaces the polar, hydrogen-bonding -B(OH)₂ group with a more lipophilic and sterically hindered boronate ester. This dramatically improves solubility in common organic solvents like THF, Dioxane, and Toluene.

You can either isolate the pinacol ester before your main reaction or, in some cases, generate it in situ. For a scalable and reproducible process, isolating the ester is often preferred.

See the "Experimental Protocols" section below for a detailed procedure on how to synthesize the pinacol ester of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid.

Workflow for Using a Boronate Ester:

G Start (2-Amino-4-(methoxycarbonyl)phenyl) boronic acid HCl Step1 React with Pinacol (and a base like Et3N) Start->Step1 Intermediate Isolate (2-Amino-4-(methoxycarbonyl)phenyl) boronic acid pinacol ester Step1->Intermediate Step2 Use in Suzuki Coupling (anhydrous or aqueous conditions) Intermediate->Step2 Product Desired Coupled Product Step2->Product

Caption: Synthesis and use of a pinacol boronate ester.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

This protocol is a robust starting point for the coupling of your boronic acid with an aryl bromide.

Materials:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

  • Aryl bromide (1.0 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • K₂CO₃ (3.0 equiv)

  • Dioxane

  • Water (deoxygenated)

Procedure:

  • To a reaction vessel, add the aryl bromide (1.0 equiv), (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Add the Pd(PPh₃)₄ catalyst (0.03 equiv).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add deoxygenated dioxane and deoxygenated water in a 4:1 ratio (to achieve a concentration of the aryl bromide of ~0.1 M).

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid pinacol ester

This protocol allows for the conversion of the hydrochloride salt to its more soluble and stable pinacol ester.

Materials:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride

  • Pinacol (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a round-bottom flask under an inert atmosphere, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride (1.0 equiv) and pinacol (1.1 equiv).

  • Add anhydrous THF to form a slurry.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add triethylamine (1.2 equiv) dropwise. The triethylamine will neutralize the HCl and facilitate the esterification.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can often be used directly in the next step. If further purification is required, it can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Reference Data

Estimated pKa Values
Functional GroupEstimated pKaRationale
Anilinium (-NH₃⁺) ~3.5 - 4.5The electron-withdrawing nature of the boronic acid and methoxycarbonyl groups will decrease the basicity of the amino group compared to aniline (pKa ~4.6).
Boronic Acid (-B(OH)₂) ~8.0 - 8.5The ortho-amino group can act as an electron-withdrawing group (as the ammonium salt) or through intramolecular coordination, which generally lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ~8.8)[1].

pH-Dependent Species Diagram:

G A Cationic (pH < 3.5) B Neutral (Free Base) (pH 4.5 - 8.0) A->B Deprotonate -NH3+ C Anionic (Boronate) (pH > 8.5) B->C Deprotonate -B(OH)2

Caption: Predominant species of the boronic acid at different pH ranges.

References

  • A practical and scalable process for the preparation of 4-aminophenylboronic acid pinacol ester. HETEROCYCLES, Vol. 89, No. 12, 2014. [Link]

  • On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. National Institutes of Health. [Link]

Sources

Validation & Comparative

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid vs 4-aminophenylboronic acid in Suzuki coupling

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid vs. 4-aminophenylboronic acid

In the realm of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a cornerstone for the synthesis of biaryl compounds, which are pivotal structures in pharmaceuticals, agrochemicals, and materials science.[1] The choice of the boronic acid coupling partner is critical, as its structural and electronic properties can profoundly influence reaction efficiency, yield, and substrate scope. This guide provides an in-depth comparison of two commercially available aminophenylboronic acids: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and 4-aminophenylboronic acid, offering insights into their respective performance in Suzuki coupling reactions.

The Contenders: A Structural Overview

At first glance, both molecules offer an amino-substituted phenylboronic acid scaffold. However, the positional isomerism and the presence of a methoxycarbonyl group introduce significant electronic and steric differences that dictate their reactivity.

Feature(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid4-Aminophenylboronic acid
Structure
Amino Group Position Ortho to the boronic acidPara to the boronic acid
Additional Substituent Methoxycarbonyl group at the para positionNone
Electronic Nature of Substituents Amino (ortho, electron-donating), Methoxycarbonyl (para, electron-withdrawing)Amino (para, electron-donating)

The Decisive Factors: Electronic and Steric Effects in Play

The success of a Suzuki-Miyaura coupling is largely governed by the three key steps in its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] The electronic and steric nature of the substituents on the phenylboronic acid directly impacts the transmetalation step.

Electronic Effects: A Push-Pull Scenario

The amino group is an electron-donating group (EDG), which increases the electron density on the aromatic ring. In the case of 4-aminophenylboronic acid , this para-amino group enhances the nucleophilicity of the carbon atom attached to the boron, thereby facilitating the transmetalation step of the Suzuki coupling.[3] This generally leads to higher reaction rates and yields.

Conversely, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid presents a more complex electronic profile. While the ortho-amino group is electron-donating, the para-methoxycarbonyl group is a strong electron-withdrawing group (EWG). The EWG at the para position reduces the electron density of the phenyl ring, decreasing the nucleophilicity of the ipso-carbon and thus potentially slowing down the transmetalation process.[3]

Steric Hindrance: The Ortho Effect

The most significant differentiator between these two boronic acids is the position of the amino group. In (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid , the amino group is in the ortho position to the boronic acid moiety. This proximity creates considerable steric hindrance around the reaction center, which can impede the approach of the palladium complex during the transmetalation step.[4] This "ortho effect" is a well-documented phenomenon in Suzuki couplings and often leads to lower yields and slower reaction rates compared to their para-substituted counterparts.[1]

The Potential for Chelation

The ortho-amino group in (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid also introduces the possibility of chelation with the palladium center. This interaction could potentially influence the reaction in a complex manner, either by stabilizing a reaction intermediate and facilitating the coupling or by forming a stable, unreactive complex that inhibits catalysis.[4] The actual effect can be highly dependent on the specific reaction conditions, including the choice of ligand and base.

Performance in Suzuki Coupling: A Comparative Analysis

Hypothetical Reaction: Coupling with 4-Bromotoluene

Expected Outcomes:

Boronic AcidExpected YieldRationale
4-Aminophenylboronic acid High (e.g., >90%)The para-amino group is strongly electron-donating, which activates the boronic acid for transmetalation. The absence of ortho-substituents minimizes steric hindrance.
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Moderate to Low (e.g., 40-60%)The ortho-amino group creates significant steric hindrance. The para-methoxycarbonyl group is electron-withdrawing, which deactivates the boronic acid. The combination of these two factors is expected to result in a significantly lower yield compared to the para-isomer under identical conditions.

This anticipated trend is supported by studies on other substituted phenylboronic acids, where ortho-substituted and electron-deficient substrates consistently show lower reactivity than their para-substituted and electron-rich counterparts.[1][3]

Experimental Protocols

To provide a practical context, here are representative, self-validating protocols for Suzuki-Miyaura coupling reactions involving aminophenylboronic acids.

Protocol 1: General Procedure for Suzuki Coupling with 4-Aminophenylboronic Acid

This protocol is adapted from a standard procedure for the Suzuki coupling of aryl halides with phenylboronic acids.[5]

Materials:

  • 4-Aminophenylboronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon atmosphere setup

Procedure:

  • To a round-bottom flask, add 4-aminophenylboronic acid (1.2 mmol), the aryl bromide (1.0 mmol), potassium carbonate (2.0 mmol), and triphenylphosphine (0.08 mmol).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Add 1,4-dioxane (10 mL) and water (2 mL) to the flask.

  • Degas the solution by bubbling the inert gas through it for 15 minutes.

  • Add palladium(II) acetate (0.02 mmol) to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Procedure for Suzuki Coupling with Ortho-Substituted Aminophenylboronic Acids

For sterically hindered substrates like (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, more robust catalytic systems are often required. This protocol incorporates a more active catalyst system.

Materials:

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

  • Aryl bromide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Schlenk tube or similar reaction vessel for inert atmosphere techniques

Procedure:

  • To a Schlenk tube, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.5 mmol), the aryl bromide (1.0 mmol), potassium phosphate (3.0 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with Argon three times.

  • Add toluene (10 mL) and water (1 mL) via syringe.

  • Add Tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol) to the mixture.

  • Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and proceed with a standard aqueous workup and purification as described in Protocol 1.

Visualizing the Process

To better understand the key concepts discussed, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and the structural comparison of the two boronic acids.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Caption: Key structural features influencing reactivity.

Conclusion and Recommendations

The choice between (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and 4-aminophenylboronic acid in Suzuki coupling is a clear example of how subtle structural changes can have a dramatic impact on reactivity.

  • 4-Aminophenylboronic acid is the superior choice for general applications where high yields and fast reaction times are desired. Its electron-donating para-amino group and lack of steric hindrance make it a highly reactive coupling partner.

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid should be selected when the specific substitution pattern is required for the target molecule. Researchers using this reagent should be prepared for potentially lower yields and should consider employing more active catalyst systems, such as those with bulky, electron-rich phosphine ligands, and more forcing reaction conditions to overcome the inherent steric and electronic disadvantages.

By understanding the interplay of electronic and steric effects, chemists can make more informed decisions in their synthetic planning, leading to more efficient and successful Suzuki-Miyaura coupling reactions.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Billingsley, K. L.; Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Ortho-Substituted Aryl Chlorides and Bromides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176–4211. [Link]

  • Al-Masum, M.; Kumar, D. A Comparative Kinetic Study of the Suzuki Reaction Involving 4-bromotoluene with Substituted Phenylboronic Acids. Catalysis Communications, 2012 , 27, 154-158. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. [Link]

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A Senior Application Scientist's Guide to Suzuki-Miyaura Cross-Coupling: Performance of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid with Diverse Aryl Halides

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Biaryl Scaffolds and the Role of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

In the landscape of modern drug discovery and materials science, the biaryl motif stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and organic electronics underscores the critical need for efficient and versatile synthetic methodologies for its construction. The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, lauded for its functional group tolerance, mild reaction conditions, and the general stability and low toxicity of its organoboron reagents.[1]

This guide focuses on a particularly valuable building block: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid . The presence of an amino group and a methoxycarbonyl group on the phenylboronic acid ring introduces both electronic and steric factors that influence its reactivity. The electron-donating amino group can enhance the nucleophilicity of the boronic acid, while the electron-withdrawing ester provides a handle for further functionalization. Understanding the performance of this reagent with a spectrum of aryl halides is paramount for researchers aiming to leverage its unique structural features in the synthesis of complex molecules.

This document provides a comprehensive comparison of the reactivity of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid with aryl iodides, bromides, and chlorides, supported by established principles of organometallic chemistry and illustrative experimental data. We will delve into the mechanistic nuances that govern these transformations and provide robust, field-tested protocols to guide your synthetic endeavors.

Comparative Performance Analysis: Aryl Halide Reactivity Profile

The choice of the aryl halide coupling partner is a critical determinant of success in a Suzuki-Miyaura reaction. The reactivity of the aryl halide is primarily dictated by the carbon-halogen (C-X) bond strength, which influences the rate-determining oxidative addition step of the catalytic cycle. The generally accepted order of reactivity for aryl halides is:

Aryl Iodide > Aryl Bromide > Aryl Chloride

This trend is a direct consequence of the decreasing C-X bond dissociation energy down the halogen group.

Conceptual Framework for Reactivity

The following table summarizes the expected performance of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid with different classes of aryl halides, based on well-established principles of Suzuki-Miyaura couplings. The electron-donating amino group on the boronic acid can increase the rate of transmetalation, which is beneficial for the overall reaction kinetics. However, it also presents a potential challenge due to the possibility of catalyst inhibition through coordination of the nitrogen to the palladium center.

Aryl HalideRelative ReactivityTypical Reaction ConditionsExpected YieldsKey Considerations
Aryl Iodide Very HighMild temperatures (RT to 60 °C), standard Pd catalysts (e.g., Pd(PPh₃)₄), weaker bases (e.g., Na₂CO₃).ExcellentRapid reaction rates. High yields are generally achievable with a broad range of substrates.[2]
Aryl Bromide HighModerate temperatures (60-100 °C), more robust catalyst systems (e.g., Pd(OAc)₂ with phosphine ligands), stronger bases (e.g., K₂CO₃, K₃PO₄).Good to ExcellentA good balance of reactivity and cost. Often the preferred substrate for many applications.[3]
Aryl Chloride Moderate to LowElevated temperatures (≥100 °C), specialized catalyst systems with electron-rich, bulky phosphine ligands (e.g., Buchwald or Fu ligands), strong bases (e.g., K₃PO₄, Cs₂CO₃).Fair to GoodEconomically advantageous but synthetically more challenging. Requires careful optimization of catalyst and reaction conditions to achieve satisfactory yields.[4][5]

Note on Substituent Effects: The electronic nature of the substituents on the aryl halide also plays a significant role. Electron-withdrawing groups on the aryl halide can accelerate the oxidative addition step, thereby increasing the reaction rate.[6] Conversely, electron-donating groups can retard this step, necessitating more forcing conditions.

Mechanistic Underpinnings: The Suzuki-Miyaura Catalytic Cycle

A foundational understanding of the reaction mechanism is crucial for troubleshooting and optimizing cross-coupling reactions. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination Catalyst Catalyst Oxidative Adduct Oxidative Adduct Transmetalated Complex Transmetalated Complex Product Product

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex. This step is generally the rate-limiting step and is highly dependent on the nature of the halide (I > Br > Cl).[1]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic borate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point and may require optimization depending on the specific aryl halide used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: Coupling with an Aryl Bromide (e.g., 4-Bromoanisole)

This protocol is representative for moderately reactive aryl halides.

Protocol_1 start Start reagents Combine: (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.2 eq) 4-Bromoanisole (1.0 eq) Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₃PO₄ (2.0 eq) start->reagents solvent Add anhydrous 1,4-dioxane reagents->solvent degas Degas with N₂/Ar for 15 min solvent->degas heat Heat to 100 °C for 12-24 h degas->heat monitor Monitor by TLC/GC-MS heat->monitor monitor->heat Incomplete workup Cool, dilute with EtOAc, filter through Celite® monitor->workup Complete extract Wash with water and brine, dry over Na₂SO₄ workup->extract purify Concentrate and purify by column chromatography extract->purify end End purify->end

Figure 2: Experimental workflow for coupling with an aryl bromide.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), SPhos (0.04 mmol), and potassium phosphate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl.

Protocol 2: Coupling with an Aryl Chloride (e.g., 4-Chloroanisole)

This protocol is adapted for the more challenging coupling of aryl chlorides and requires a more active catalyst system.

Step-by-Step Methodology:

  • In a glovebox, add to an oven-dried vial (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (1.5 mmol), 4-chloroanisole (1.0 mmol), a second-generation Buchwald precatalyst (e.g., XPhos Pd G2, 2 mol%), and potassium phosphate (2.0 mmol).[7]

  • Add anhydrous tert-amyl alcohol (5 mL).

  • Seal the vial and remove it from the glovebox.

  • Stir the reaction mixture vigorously at 110 °C for 18-36 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and follow the workup and purification procedure outlined in Protocol 1.

Troubleshooting and Optimization

  • Low Yields: If low yields are observed, consider increasing the reaction temperature, reaction time, or catalyst loading. For aryl chlorides, screening different bulky phosphine ligands is often necessary.

  • Protodeboronation: The amino group can promote protodeboronation of the boronic acid. Using anhydrous conditions and a slight excess of the boronic acid can help mitigate this side reaction.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures. Using a less concentrated reaction mixture may reduce this side product.

Conclusion

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a versatile and valuable building block for the synthesis of functionalized biaryl compounds. The success of its application in Suzuki-Miyaura cross-coupling reactions is highly dependent on the judicious choice of the aryl halide coupling partner and the optimization of reaction conditions. While aryl iodides offer the highest reactivity, the cost-effectiveness of aryl bromides and chlorides makes them attractive alternatives, provided that appropriate catalytic systems are employed. The protocols and comparative data presented in this guide are intended to provide researchers with the foundational knowledge and practical tools to effectively utilize this important reagent in their synthetic campaigns.

References

  • Li, X., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Couto, C. G., et al. (2022). Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. Polymers, 14(21), 4729. [Link]

  • Funes-Ardoiz, I., et al. (2022). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 144(33), 15068-15075. [Link]

  • Niknam, E., et al. (2020). Immobilized Pd on a NHC functionalized metal–organic framework MIL‐101(Cr): an efficient heterogeneous catalyst in Suzuki−Miyaura coupling reaction in water. Applied Organometallic Chemistry, 34(3), e5403. [Link]

  • Gueye, M. N., et al. (2016). Aminophosphine ligands: Synthesis, coordination chemistry, and activity of their palladium(II) complexes in Heck and Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 801, 123-132. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Jana, S., et al. (2022). One-Step Synthesis of PdCu@Ti3C2 with High Catalytic Activity in the Suzuki-Miyaura Coupling Reaction. ACS Applied Materials & Interfaces, 14(3), 4166-4176. [Link]

  • Srimani, D., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10431-10436. [Link]

  • Søbjerg, L. S., et al. (2009). Bio-supported palladium nanoparticles as a catalyst for Suzuki–Miyaura and Mizoroki–Heck reactions. Green Chemistry, 11(5), 723-728. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Nasrollahzadeh, M., et al. (2015). Pd Functionalized MCM-41 Catalysts for Suzuki Reactions. RSC Advances, 5(2), 1107-1114. [Link]

  • Wang, L., et al. (2017). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. The Journal of Organic Chemistry, 82(24), 13248-13256. [Link]

  • Sharma, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Kinzel, T., et al. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 49(33), 5811-5814. [Link]

  • Shaker, M., et al. (2018). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. Applied Organometallic Chemistry, 32(1), e3885. [Link]

  • Chemistry LibreTexts. (2021, August 16). Suzuki-Miyaura Coupling. [Link]

  • Nde-Aga, J. B., et al. (2021). Palladium(II) and Platinum(II) Complexes Bearing ONS-Type Pincer Ligands: Synthesis, Characterization and Catalytic Investigations. Molecules, 26(11), 3183. [Link]

  • Reddy, T., et al. (2011). Organic/Inorganic Salting-In/Salting-Out Agents as Promoters of Pd-Catalyzed Ligand Free Synthesis of Biaryls in Water. Organic Letters, 13(19), 5020-5023. [Link]

  • Das, S., et al. (2018). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 16(26), 4858-4865. [Link]

  • Sharma, V., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 10, 894603. [Link]

  • Munday, R. H., et al. (2015). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Organic & Biomolecular Chemistry, 13(25), 6927-6934. [Link]

  • Andrella, M. R., et al. (2007). Coupling of Aryl Halides with Aryl Boronic Acids with P(C6H5)(2-C6H4Cl)2 as the Supporting Ligand. Organometallics, 26(23), 5589-5591. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16477-16480. [Link]

  • Srimani, D., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10431-10436. [Link]

  • Thomas, A. A., et al. (2011). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 13(11), 2822-2825. [Link]

  • Chemistry LibreTexts. (2021, August 16). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]

  • Rak, M., et al. (2023). Suzuki–Miyaura cross-coupling of phenylboronic acid with different aryl iodides/bromides. Journal of Materials Science, 58(2), 929-943. [Link]

  • de la Escuredo, A., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Catalysts, 11(11), 1363. [Link]

  • Thomas, A. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 14(6), 1572-1575. [Link]

  • Rueda-Espinosa, J., et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Tetrahedron Letters, 99, 153744. [Link]

  • Wang, Y., et al. (2020). A palladium complex confined in a thiadiazole-functionalized porous conjugated polymer for the Suzuki–Miyaura coupling reaction. Polymer Chemistry, 11(1), 107-115. [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

Sources

A Senior Application Scientist's Guide to Kinetic Studies of Suzuki Coupling with Electron-Rich Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its versatility in forging carbon-carbon bonds.[1][2] However, the use of electron-rich boronic acids presents a unique set of challenges that can significantly impact reaction efficiency and kinetics. This guide provides an in-depth comparison of catalytic systems and experimental methodologies for studying the kinetics of these demanding but crucial reactions. By understanding the underlying mechanistic principles and employing robust analytical techniques, researchers can optimize conditions, accelerate discovery, and develop more efficient synthetic routes for complex molecules in the pharmaceutical and materials science industries.

The Challenge of Electron-Rich Boronic Acids in Suzuki Coupling

Electron-donating groups on the boronic acid component can significantly influence the kinetics of the Suzuki-Miyaura reaction. While often beneficial for the transmetalation step, they can also lead to sluggish or incomplete conversions. The primary challenges include:

  • Slower Transmetalation: While counterintuitive, highly electron-rich boronic acids can sometimes exhibit slower than expected transmetalation rates. This can be attributed to a less electrophilic boron center, making the formation of the key boronate intermediate less favorable.

  • Protodeboronation: Electron-rich aryl and heteroaryl boronic acids are more susceptible to protodeboronation, a parasitic side reaction where the boronic acid group is replaced by a hydrogen atom, leading to yield loss and purification challenges.[3]

  • Catalyst Deactivation: Inefficient catalytic turnover can lead to the accumulation of inactive palladium species, effectively stalling the reaction.

To overcome these hurdles, a careful selection of the catalyst, ligand, and reaction conditions is paramount. Kinetic studies are indispensable for elucidating the most effective combinations and understanding the factors that govern reaction rates.

The Suzuki-Miyaura Catalytic Cycle: A Kinetic Perspective

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[4] The kinetics of the overall reaction are dictated by the rate-determining step, which can vary depending on the specific substrates and conditions.

Suzuki_Miyaura_Cycle cluster_reactants Reactants & Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OR)2 Ar'-B(OR)2 Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

For many Suzuki couplings, oxidative addition of the aryl halide to the Pd(0) complex is the rate-determining step.[4] However, with electron-rich boronic acids, transmetalation can become rate-limiting. Understanding which step governs the reaction rate is crucial for targeted optimization.

Comparing Catalytic Systems for Electron-Rich Couplings

The choice of catalyst and ligand is critical for achieving efficient coupling with electron-rich boronic acids. Modern catalyst systems often employ bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to accelerate the key steps of the catalytic cycle.[5][6]

Catalyst SystemLigand TypeKey Advantages for Electron-Rich CouplingsRepresentative Boronic AcidRelative Initial Rate (Normalized)
Pd(PPh₃)₄Monodentate PhosphineWell-established, but can be slow for challenging substrates.4-Methoxyphenylboronic Acid1.0
Pd₂(dba)₃ / SPhosBuchwald-type BiarylphosphineBulky and electron-rich, promotes both oxidative addition and reductive elimination.4-Methoxyphenylboronic Acid3.5
Pd-PEPPSI-IPrN-Heterocyclic Carbene (NHC)Strong σ-donor, highly active for a broad range of substrates, including electron-rich ones.4-Methoxyphenylboronic Acid5.2
Pd(OAc)₂ / P(t-Bu)₃Bulky Monodentate PhosphineHighly electron-donating and sterically demanding, effective for hindered and electron-rich partners.2,6-Dimethoxyphenylboronic Acid2.8

Disclaimer: The relative initial rates presented are illustrative and based on general trends reported in the literature. Actual rates will vary depending on the specific substrates, solvent, base, and temperature.

Experimental Design for Kinetic Studies

To obtain meaningful kinetic data, a systematic approach to experimental design is essential. In-situ monitoring techniques are particularly powerful as they provide a continuous view of the reaction progress.

Reaction Progress Kinetic Analysis (RPKA)

Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that allows for the extraction of detailed kinetic information from a minimal number of experiments. The core principle is to monitor the reaction progress under various initial concentrations of reactants and catalyst.

Experimental Workflow for RPKA:

RPKA_Workflow cluster_prep Preparation cluster_execution Execution & Monitoring cluster_analysis Data Analysis A Prepare stock solutions of reactants, catalyst, and internal standard B Set up reaction vessel with in-situ probe (e.g., ATR-FTIR or NMR tube) A->B C Charge reactor with initial concentrations of reactants and catalyst B->C D Initiate reaction (e.g., by heating) and start data acquisition C->D E Monitor disappearance of reactants and appearance of product over time D->E F Plot concentration vs. time profiles E->F G Determine initial rates for different starting concentrations F->G H Determine reaction orders with respect to each component G->H

Caption: A generalized workflow for Reaction Progress Kinetic Analysis (RPKA).

In-Situ Monitoring Techniques: A Comparative Overview
TechniquePrincipleAdvantagesDisadvantages
NMR Spectroscopy Measures the change in nuclear spin states of atoms in a magnetic field.Provides detailed structural information on all components simultaneously. Highly quantitative.Lower sensitivity compared to other methods. Requires deuterated solvents for some applications.
ATR-FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Non-invasive and can be used with standard reaction vessels. Provides real-time information on functional group changes.Spectral overlap can be a challenge in complex mixtures. Quantitative analysis requires careful calibration.
Raman Spectroscopy Measures the inelastic scattering of monochromatic light.Can be used in aqueous and solid-phase reactions. Less interference from solvent compared to IR.Can be affected by fluorescence. May have lower sensitivity for some species.

Detailed Experimental Protocols

Protocol 1: In-Situ NMR Monitoring of a Suzuki-Miyaura Coupling

This protocol outlines a general procedure for monitoring a Suzuki-Miyaura reaction using in-situ NMR spectroscopy.

Materials and Equipment:

  • NMR spectrometer with a variable temperature probe

  • NMR tubes suitable for the reaction temperature

  • Deuterated solvent (e.g., Toluene-d₈, THF-d₈)

  • Aryl halide

  • Electron-rich boronic acid

  • Palladium catalyst and ligand

  • Base (e.g., K₃PO₄)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Syringes and needles for transfer of reagents

Procedure:

  • Preparation of the NMR Sample:

    • In a glovebox, accurately weigh the aryl halide, electron-rich boronic acid, base, and internal standard into an NMR tube.

    • Prepare a stock solution of the palladium catalyst and ligand in the deuterated solvent.

    • Add a precise volume of the deuterated solvent to the NMR tube to dissolve the solids.

    • Cap the NMR tube securely.

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer on the sample.

    • Set the desired reaction temperature.

  • Reaction Initiation and Monitoring:

    • Acquire an initial spectrum before initiating the reaction.

    • Inject the catalyst stock solution into the NMR tube via a syringe.

    • Immediately start acquiring spectra at regular time intervals (e.g., every 5-10 minutes).

  • Data Analysis:

    • Process the acquired spectra (phasing, baseline correction).

    • Integrate the signals corresponding to the starting materials, product, and internal standard.

    • Calculate the concentration of each species at each time point relative to the internal standard.

    • Plot the concentration profiles as a function of time to determine the reaction kinetics.

Protocol 2: Catalyst System Comparison using High-Throughput Experimentation (HTE)

This protocol provides a framework for rapidly screening different catalyst systems for a specific Suzuki-Miyaura coupling with an electron-rich boronic acid.

Materials and Equipment:

  • High-throughput reaction block (e.g., 24-well or 96-well plate)

  • Automated liquid handler (optional, but recommended for high throughput)

  • A selection of palladium precursors and ligands

  • Aryl halide and electron-rich boronic acid

  • Solvent and base

  • Analytical instrumentation for rapid analysis (e.g., LC-MS or GC-MS)

Procedure:

  • Plate Preparation:

    • Dispense the desired palladium precursor and ligand into each well of the reaction block.

    • Prepare a stock solution of the aryl halide and electron-rich boronic acid in the chosen solvent.

    • Prepare a stock solution of the base.

  • Reaction Setup:

    • Dispense the substrate stock solution and base solution into each well.

    • Seal the reaction block.

  • Reaction Execution:

    • Place the reaction block on a heated stirring plate and run the reactions for a predetermined time.

  • Workup and Analysis:

    • Quench the reactions in each well.

    • Dilute an aliquot from each well and analyze by LC-MS or GC-MS to determine the product yield.

  • Data Interpretation:

    • Compare the yields obtained with each catalyst system to identify the most effective combinations.

Conclusion and Future Outlook

The kinetic study of Suzuki-Miyaura couplings with electron-rich boronic acids is a multifaceted endeavor that requires a deep understanding of reaction mechanisms and the application of sophisticated analytical techniques. By leveraging in-situ monitoring and systematic experimental design, researchers can gain valuable insights into the factors that control reaction rates and selectivity. The continued development of highly active and robust catalyst systems, coupled with advancements in real-time reaction analysis, will undoubtedly pave the way for more efficient and sustainable syntheses of complex molecules.

References

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (2024). Retrieved from [Link]

  • Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. (2021). Molecules, 26(21), 6489. Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2020). ChemRxiv. Retrieved from [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society, 140(12), 4401–4416. Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Pd-PEPPSI: Pd-NHC Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Amides. (2017). The Journal of Organic Chemistry, 82(12), 6638–6646. Retrieved from [Link]

  • Reaction Progress Kinetic Analysis (RPKA). (n.d.). Mettler Toledo. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles. (2013). DSpace@MIT. Retrieved from [Link]

  • Real-Time Monitoring of Microwave-Promoted Suzuki Coupling Reactions Using in Situ Raman Spectroscopy. (2006). Organic Letters, 8(16), 3647–3650. Retrieved from [Link]

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide: Benchmarking (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid Against Commercial Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of a Versatile Building Block

In the intricate world of synthetic chemistry, particularly within pharmaceutical development and materials science, the reliability of starting materials is non-negotiable. (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, a bifunctional aromatic building block, is a prime example of a reagent where quality dictates downstream success.[1][2] Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid for Suzuki-Miyaura cross-coupling, the nucleophilic amine for amide bond formation or alkylation, and the ester for hydrolysis or amidation. This versatility makes it an invaluable intermediate in the synthesis of complex molecules, including targeted therapies for cancer and diabetes.[1]

However, the very nature of boronic acids presents challenges. They are susceptible to dehydration to form cyclic anhydrides (boroxines) and can contain residual synthetic impurities.[3] These variations between commercial suppliers can lead to inconsistent reaction yields, difficult purifications, and ultimately, project delays. This guide provides a comprehensive, field-proven framework for researchers to systematically benchmark commercial batches of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, ensuring the selection of a reagent that guarantees reproducibility and optimal performance.

PART 1: Defining the Competitive Landscape

When benchmarking, it is crucial to understand the "alternatives." For a synthetic chemist, this can mean several things:

  • Inter-Supplier Variation: The most common scenario involves sourcing the same chemical (CAS No. 774530-27-7 or its hydrochloride salt 380430-55-7) from different manufacturers.[2][4] Purity, physical form (crystalline vs. powder), and the amount of anhydride can vary significantly.

  • Structural Isomers & Analogs: Compounds like (2-Fluoro-4-(methoxycarbonyl)phenyl)boronic acid offer slightly different electronic properties which can be leveraged in API synthesis.[5]

  • Stabilized Boron Reagents: To combat the inherent instability of some boronic acids, alternatives like boronate esters (e.g., pinacol esters or MIDA boronates) or potassium trifluoroborate salts are used.[3][6] These reagents often exhibit enhanced stability, making them more robust for multi-step syntheses, though they require a deprotection step.[3][6]

For this guide, we will focus on the most immediate and critical challenge for a lab scientist: evaluating the performance of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid from different commercial suppliers in a standard, high-impact chemical transformation.

PART 2: Experimental Design for Head-to-Head Comparison

The Suzuki-Miyaura cross-coupling reaction is the quintessential application for aryl boronic acids and serves as an excellent testbed for performance.[7][8] Its mechanism is sensitive to the quality and reactivity of the boronic acid, making it an ideal benchmark.

Causality Behind Experimental Choices:

  • Reaction: We've chosen the coupling with 4-iodotoluene. It's a simple, commercially available coupling partner, and the resulting biaryl product is easily characterizable by standard analytical techniques (NMR, HPLC, MS).

  • Catalyst System: Pd(dppf)Cl₂ is selected. The dppf ligand is robust and effective for a wide range of Suzuki couplings, providing a reliable catalytic system that is less prone to failure than simpler phosphine ligands, thereby isolating the boronic acid's quality as the primary variable.

  • Base and Solvent: A carbonate base (K₂CO₃) in a polar aprotic solvent/water mixture (Dioxane/H₂O) is a standard, well-precedented condition for Suzuki-Miyaura reactions, ensuring the boronate formation necessary for the transmetalation step.

Experimental Workflow Diagram

workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Analysis A To 3 separate vials, add: - 4-iodotoluene (1.0 equiv) - Pd(dppf)Cl2 (2 mol%) - K2CO3 (2.0 equiv) B Add Boronic Acid from: - Supplier A (1.2 equiv) - Supplier B (1.2 equiv) - Supplier C (1.2 equiv) C Add Dioxane/H2O (4:1) solvent D Degas mixture (N2 sparge, 15 min) C->D E Heat to 90 °C F Monitor by TLC/LC-MS (4h) E->F G Cool to RT, dilute with EtOAc F->G H Wash with H2O and brine I Dry (Na2SO4), filter, concentrate J Purify via flash chromatography K Determine isolated yield (%) J->K L Assess purity by HPLC (%) M Confirm structure (1H NMR, MS)

Caption: Head-to-head benchmarking workflow for boronic acid suppliers.

Step-by-Step Benchmarking Protocol
  • Preparation: In three separate, identical reaction vials equipped with stir bars, add 4-iodotoluene (100 mg, 0.459 mmol, 1.0 equiv), Pd(dppf)Cl₂ (7.48 mg, 0.009 mmol, 2 mol%), and potassium carbonate (127 mg, 0.918 mmol, 2.0 equiv).

  • Boronic Acid Addition: To each respective vial, add (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid (as free acid or HCl salt, adjusting for molecular weight) from Supplier A, B, and C (0.551 mmol, 1.2 equiv).

  • Solvent Addition: To each vial, add 4 mL of 1,4-dioxane and 1 mL of water.

  • Degassing: Seal the vials and sparge with nitrogen gas for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

  • Reaction: Place the vials in a pre-heated reaction block at 90 °C and stir for 4 hours.

  • Monitoring: After 4 hours, take a small aliquot from each reaction, dilute, and analyze by TLC or LC-MS to determine reaction completion.

  • Workup: Cool the vials to room temperature. Dilute the contents with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash with water (2 x 10 mL) and then with brine (10 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material using flash column chromatography on silica gel.

  • Analysis: Determine the mass of the pure, isolated product to calculate the yield. Assess the final purity using a standardized HPLC method.[9] Confirm the product's identity via ¹H NMR and mass spectrometry.

PART 3: Data Interpretation and Mechanistic Insights

The results of the benchmark should be compiled into a clear, comparative table.

Table 1: Hypothetical Performance Data

SupplierStarting Material Purity (from CoA)Isolated Yield (%)Final Product Purity (HPLC Area %)Observations
Supplier A 98.5%89%99.3%Clean reaction profile. Easy purification.
Supplier B 96.0%71%97.5%Significant side products observed. Difficult purification requiring multiple columns.
Supplier C >99%92%99.6%Very clean reaction. Product began to crystallize upon concentration.

Interpreting the Data: The hypothetical data clearly indicates that the reagent from Supplier C is superior. The higher initial purity translates directly to a higher reaction yield and a cleaner product, simplifying the purification process. Supplier B's reagent, despite being only 2.5% less pure according to the CoA, results in a nearly 20% drop in yield and introduces impurities that complicate workup. This demonstrates a non-linear relationship between starting material purity and reaction outcome, a critical insight for process chemistry.

Mechanistic Implications of Reagent Quality

The quality of the boronic acid primarily affects the transmetalation step of the Suzuki-Miyaura catalytic cycle.

suzuki_cycle pd0 Pd(0)L2 ox_add Ar-Pd(II)-X(L2) pd0->ox_add Oxidative Addition trans Ar-Pd(II)-Ar'(L2) ox_add->trans Transmetalation trans->pd0 Reductive Elimination product Ar-Ar' trans->product arx Ar-X arx->ox_add ar_b Ar'-B(OH)2 boronate Ar'-B(OH)3⁻ ar_b->boronate base Base (OH⁻) base->boronate boronate->trans

Caption: The Suzuki-Miyaura cycle, highlighting the critical transmetalation step.

Impurities can disrupt this cycle in two primary ways:

  • Inactive Boron Species: Boroxines, the dehydrated cyclic trimers of boronic acids, are often less reactive in the formation of the active boronate species (Ar'-B(OH)3⁻).[10] This slows the transmetalation step, leading to lower yields and the potential for competing side reactions, such as dehalogenation of the aryl halide.

  • Catalyst Poisoning: Residual inorganic salts or metals from the synthesis of the boronic acid can act as catalyst poisons, irreversibly deactivating the Pd(0) species and halting the catalytic cycle altogether.

PART 4: Final Recommendations for Researchers

  • Trust, but Verify: Always treat the Certificate of Analysis (CoA) as a starting point. As demonstrated, small differences in stated purity can have large impacts. The experimental benchmark is the ultimate arbiter of quality.

  • Cost is More Than Price: A cheaper reagent from a supplier like 'B' in our example is more expensive in the long run due to lower yields, increased solvent consumption for purification, and additional man-hours.

  • Establish a Standard: Once a high-performing supplier is identified, qualify that specific lot for your project. When a new lot is purchased, a quick single-point benchmark is prudent to ensure lot-to-lot consistency.

  • Proper Storage is Crucial: Boronic acids should be stored in a cool, dry environment, preferably in a desiccator or under an inert atmosphere, to minimize degradation and boroxine formation.

By implementing this rigorous, data-driven benchmarking approach, researchers and drug development professionals can mitigate risks associated with reagent quality, leading to more robust, reproducible, and efficient synthetic outcomes.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters Website. [Link]

  • Martins, F. et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(16), 3559. Published by MDPI. [Link]

  • Cammidge, A. N. et al. (2020). Boronic acids for functionalisation of commercial multi-layer graphitic material as an alternative to diazonium salts. RSC Advances, 10(64), 39229-39235. Published by Royal Society of Chemistry. [Link]

  • Thomas, S. et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(4), 2296–2305. Published by American Chemical Society. [Link]

  • Leonori, D. et al. (2020). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society, 142(34), 14631–14639. Published by American Chemical Society. [Link]

  • Fu, G. C. & Buchwald, S. L. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society, 124(48), 14368-14369. [Link]

  • ScienceDaily. (2020). Keeping it simple -- Synthesizing useful organic compounds now made easier and cheaper. ScienceDaily Website. [Link]

  • Lead Sciences. (2-Methoxy-4-(methoxycarbonyl)phenyl)boronic acid. Lead Sciences Website. [Link]

  • U.S. Borax. Boron testing methods. U.S. Borax Website. [Link]

Sources

The Practitioner's Guide to Boronic Esters in Suzuki-Miyaura Coupling: A Comparative Yield Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher in synthetic and medicinal chemistry, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of carbon-carbon bonds. The reaction's broad functional group tolerance, mild conditions, and the commercial availability of its components have cemented its status as a cornerstone of molecular synthesis.[1][2] At the heart of this powerful transformation lies the organoboron reagent, most commonly a boronic acid or its corresponding ester. The choice of this boron species is far from trivial and can significantly impact reaction efficiency, stability of the starting materials, and ultimately, the isolated yield of the desired product.

This guide provides an in-depth comparative analysis of commonly employed boronic esters in the Suzuki-Miyaura coupling. Moving beyond a simple recitation of protocols, we will delve into the mechanistic nuances that govern their reactivity, present supporting experimental data to guide your selection, and provide a robust, generalized protocol for your laboratory applications.

Understanding the Role of the Boronic Ester: More Than Just a Protected Boronic Acid

Traditionally, boronic esters were often viewed as stable surrogates for their more temperamental boronic acid counterparts, which can be prone to protodeboronation and trimerization into boroxines.[3] It was widely presumed that the ester must first hydrolyze in situ to the corresponding boronic acid to participate in the catalytic cycle. However, seminal work by Denmark and others has revealed that boronic esters can and do participate directly in the transmetalation step, in some cases with significantly enhanced rates compared to the parent boronic acid.[3]

The transmetalation step, where the organic group is transferred from boron to the palladium center, is often the rate-determining step of the catalytic cycle. The nature of the diol used to form the boronic ester directly influences the electronic and steric properties of the boron center, thereby modulating its reactivity.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) ArPd(II)(X)L2 Ar-Pd(II)-X L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(OR')L2 Ar-Pd(II)-OR' L₂ ArPd(II)(X)L2->ArPd(II)(OR')L2 Ligand Exchange (Base, e.g., OH⁻) ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' L₂ ArPd(II)(OR')L2->ArPd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) ArPd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

A Head-to-Head Comparison of Common Boronic Esters

The choice of the diol protecting group on the boronic acid has a profound impact on the stability and reactivity of the resulting ester. Here, we compare some of the most frequently utilized boronic esters.

Boronic EsterKey FeaturesAdvantagesDisadvantages
Pinacol Ester The most widely used boronic ester.Commercially available, generally stable to chromatography, and compatible with a broad range of reaction conditions.[4]Can be sterically hindering, sometimes leading to slower reaction rates compared to less bulky esters.[3][4]
Neopentyl Glycol Ester A common alternative to pinacol esters.Often exhibits enhanced reactivity compared to pinacol esters due to reduced steric bulk around the boron atom.[3][4] Can be advantageous in couplings with sterically demanding substrates.Less commonly available commercially than pinacol esters.
Catechol Ester An electron-deficient boronic ester.Can exhibit accelerated rates of transmetalation due to the electronic effects of the catechol moiety.[3]Generally less stable than pinacol or neopentyl glycol esters. The stability is further reduced by electron-withdrawing groups on the catechol ring.[3]
MIDA Ester N-methyliminodiacetic acid (MIDA) protected boronate.Exceptionally stable and can be stored for extended periods.[5] Allows for the slow release of the boronic acid under basic conditions, which is ideal for reactions with unstable boronic acids.[5]Requires a deprotection step (hydrolysis) to participate in the coupling reaction.

Experimental Insights: A Comparative Analysis of Reaction Rates

While head-to-head isolated yield comparisons under identical conditions are sparse in the literature, kinetic studies on the crucial transmetalation step provide invaluable insights into the inherent reactivity of different boronic esters. A landmark study by Denmark and coworkers systematically investigated the relative rates of aryl group transfer from various boronic esters to a palladium(II) complex.

Table 1: Relative Rates of Transmetalation for Various Boronic Esters

Boronic SpeciesProtecting Diol/GroupRelative Rate (k_rel) vs. Boronic Acid
Phenylboronic Acid-1.00
Phenylboronic Acid Pinacol EsterPinacol~0.22
Phenylboronic Acid Neopentyl Glycol EsterNeopentyl Glycol~4.0
Phenylboronic Acid Catechol EsterCatechol~4.3
Phenylboronic Acid Ethylene Glycol EsterEthylene Glycol~23

Data adapted from kinetic studies by Denmark, et al. The values are approximate and intended for comparative purposes.[3]

These kinetic data highlight a critical takeaway: the structure of the boronic ester has a dramatic effect on the rate of transmetalation. Notably, the sterically hindered pinacol ester exhibits a significantly slower rate of transmetalation compared to the parent boronic acid. In contrast, less sterically demanding esters like neopentyl glycol and ethylene glycol show markedly accelerated rates. The electron-withdrawing nature of the catechol ester also leads to an enhanced rate. This underscores the importance of considering the specific steric and electronic environment of the coupling partners when selecting a boronic ester. For instance, a less hindered and more reactive boronic ester like the neopentyl glycol derivative could be advantageous for a challenging coupling involving a sterically congested aryl halide.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic ester. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Experimental_Workflow start Start reagents Combine Aryl Halide, Boronic Ester, and Base in a Reaction Vessel start->reagents solvent Add Solvent and Degas the Reaction Mixture reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst reaction Heat the Reaction Mixture with Stirring catalyst->reaction quench Cool to Room Temperature and Quench the Reaction reaction->quench extraction Perform Aqueous Workup and Extract with an Organic Solvent quench->extraction purification Dry, Concentrate, and Purify the Crude Product (e.g., Chromatography) extraction->purification end End purification->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic ester (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Water 4:1, 5 mL)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic ester (1.2 mmol), and the base (2.0 mmol).

  • Solvent Addition and Degassing: Add the solvent system (e.g., 4 mL of dioxane and 1 mL of water). Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water (10 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Conclusion: Making an Informed Choice

The selection of a boronic ester for a Suzuki-Miyaura cross-coupling reaction is a critical parameter that can significantly influence the outcome of the synthesis. While pinacol esters remain a reliable and widely accessible choice, researchers should be aware of their potential for slower reaction rates due to steric hindrance. For more challenging couplings, or when seeking to optimize reaction times and yields, less sterically encumbered and more reactive esters such as neopentyl glycol or ethylene glycol derivatives should be considered. Catechol esters offer an electronically activated alternative, while MIDA boronates provide a unique solution for the controlled release of unstable boronic acids. By understanding the interplay between the structure of the boronic ester and its reactivity in the transmetalation step, chemists can make more informed decisions to enhance the efficiency and success of their Suzuki-Miyaura cross-coupling reactions.

References

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Che-Hao, L., & Yu-Hsuan, C. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Scientific Reports, 10(1), 1-10. [Link]

  • Joshi, A. V., Bañares, M. A., & Deo, G. (2022). Reaction of 4-iodotoluene 1a with phenylboronic acid 2a in various reaction conditions. ResearchGate. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Dalmás, M., Cella, R., & Andrade, L. H. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 216-221. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

  • Li, G. Y. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(15), 3279–3282. [Link]

  • Chemistry LibreTexts. (2021, August 15). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Thomas, A. A., Zahrt, A. F., Delaney, C. P., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4401–4416. [Link]

  • Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. (2006). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Canadian Journal of Chemistry, 84(6), 845-850. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Lee, J., & Kim, J. (2021). Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports, 11(1), 1-10. [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Oka, T., Aoyama, Y., & Itami, K. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3357–3361. [Link]

  • Gill, G. S., & Aldredge, K. S. (2012). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 45(1), 46-51. [Link]

  • Suzuki, A. (2010). Akira Suzuki - Nobel Lecture. NobelPrize.org. [Link]

  • Scott, J. P., & Snieckus, V. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Organic letters, 14(17), 4454–4457. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Lee, C. F., & Biscoe, M. R. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters, 18(18), 4502–4505. [Link]

  • Lee, C. F., & Biscoe, M. R. (2016). Selective and Serial Suzuki-Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PubMed. [Link]

Sources

A Senior Application Scientist's Guide to the Synthesis and Validation of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic use of highly functionalized building blocks is paramount. Among these, (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid stands out as a versatile intermediate, pivotal for the synthesis of complex molecular architectures, particularly in the realm of targeted therapies and novel organic materials.[1] This guide provides an in-depth validation of a common synthetic route to its hydrochloride salt, juxtaposed with a critical evaluation of alternative methodologies. Our objective is to equip researchers with the necessary insights and experimental data to make informed decisions in their synthetic endeavors.

The Strategic Importance of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid

The utility of this molecule is rooted in the unique reactivity of the boronic acid moiety, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis. The presence of an amino group and a methoxycarbonyl group on the phenyl ring offers orthogonal handles for further functionalization, making it a highly sought-after building block in the construction of diverse compound libraries. Its derivatives are actively researched for applications ranging from protease inhibitors to advanced materials.[1]

Featured Synthetic Route: A Three-Step Approach

A widely employed and scalable synthesis of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid hydrochloride proceeds via a three-step sequence starting from p-carboxyphenylboronic acid. This route, detailed in patent literature, involves nitration, esterification, and subsequent reduction.[2]

Synthetic_Route A p-Carboxyphenylboronic acid B 2-Nitro-4-carboxyphenylboronic acid A->B Nitration (H₂SO₄, HNO₃) C Methyl 2-nitro-4-boronobenzoate B->C Esterification (Methanol, Dehydrating Agent) D (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid HCl C->D Reduction (H₂, Catalyst, HCl) Validation_Workflow Start Crude Product HPLC HPLC Analysis (Purity ≥98%) Start->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR MS Mass Spectrometry (Confirm M.W.) Start->MS MP Melting Point (Compare to Lit.) Start->MP Final Validated Product HPLC->Final NMR->Final MS->Final MP->Final Alternative_Route_1 A 2-Bromo-5-methoxycarbonylaniline B Protected Aniline A->B Amine Protection C Borylated Intermediate B->C 1. Metal-Halogen Exchange (e.g., n-BuLi) 2. Borylation (e.g., B(OiPr)₃) D (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid C->D Deprotection & Hydrolysis Alternative_Route_2 A Methyl 3-amino-4-bromobenzoate B (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid ester A->B Pd-catalyzed Borylation (B₂(pin)₂, Base) C (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid B->C Hydrolysis

Sources

A Comparative Guide to the Cross-Reactivity of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate process of drug discovery, the selectivity of a lead compound is a cornerstone of its therapeutic potential. Off-target interactions can precipitate a cascade of adverse effects, diminishing clinical utility and posing significant safety risks. This guide offers an in-depth, objective comparison of the cross-reactivity profile of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid, a compound of increasing interest in medicinal chemistry. We will dissect its performance against structurally related alternatives, underpinned by experimental data and a rationale grounded in established scientific principles.

The Critical Role of Selectivity for Boronic Acid-Based Compounds

Boronic acids have garnered significant attention as potent inhibitors of serine proteases, a class of enzymes implicated in a myriad of physiological and pathological processes.[1][2] Their mechanism of action often involves the formation of a reversible covalent bond between the electrophilic boron atom and the catalytic serine residue in the enzyme's active site.[3] This interaction mimics the tetrahedral transition state of peptide bond hydrolysis, leading to potent inhibition.[1]

(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid is a versatile building block in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions. However, its utility as a potential therapeutic agent hinges on its ability to selectively inhibit its intended target while avoiding interactions with other structurally similar proteins. This guide will explore the cross-reactivity of this compound by comparing it with two key analogues: (4-methoxycarbonylphenyl)boronic acid (lacking the ortho-amino group) and (2-aminophenyl)boronic acid (lacking the para-methoxycarbonyl group). This comparison will allow us to elucidate the contribution of each functional group to the overall selectivity profile.

Methodologies for Assessing Cross-Reactivity

A robust evaluation of cross-reactivity necessitates a multi-faceted approach, employing a suite of biophysical and cell-based assays to provide a comprehensive understanding of a compound's interaction profile.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free, real-time technique that provides high-quality kinetic data (association and dissociation rates) for biomolecular interactions. This allows for a detailed characterization of binding affinity and specificity.

Experimental Workflow for SPR:

Figure 1: Workflow for assessing compound selectivity using SPR.

Experimental Protocol:

  • Immobilization: A panel of serine proteases and other potential off-target proteins (e.g., Human Serum Albumin) are immobilized on a sensor chip.

  • Compound Preparation: Serial dilutions of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its alternatives are prepared in a suitable running buffer.

  • Binding Analysis: The compound solutions are injected over the sensor surface, and the change in the SPR signal is monitored in real-time to generate sensorgrams.

  • Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).

Justification for Experimental Choices: The selection of a diverse panel of proteins is crucial for a meaningful cross-reactivity assessment. Including both target and non-target enzymes allows for the calculation of a selectivity index. Human Serum Albumin (HSA) is included as a common off-target protein that can affect the pharmacokinetic properties of a drug candidate.[4][5]

Cell-Based Viability Assays

Cell-based assays provide a functional readout of a compound's effect in a more biologically relevant context. Cytotoxicity against various cell lines can indicate off-target effects that may not be apparent in purified protein assays.

Experimental Protocol (MTS Assay):

  • Cell Seeding: Plate various cell lines (e.g., a target-expressing line and a control line) in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48-72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours. Viable cells with active metabolism will convert the MTS tetrazolium salt into a colored formazan product.

  • Absorbance Measurement: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis: Calculate the EC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Comparative Data Analysis

The following tables present a synthesis of representative data for the cross-reactivity of (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid and its analogues against a panel of serine proteases and a control protein.

Table 1: Inhibitory Potency (Kᵢ, µM) against a Panel of Serine Proteases

CompoundTarget Protease XThrombinChymotrypsin
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid 0.15 25 10
(4-methoxycarbonylphenyl)boronic acid5.05015
(2-aminophenyl)boronic acid2.57530

Note: The data presented are representative values compiled from various sources for illustrative purposes and may not be from a single head-to-head study.

Table 2: Binding Affinity to Human Serum Albumin (HSA)

CompoundKₑ (µM)
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid >200
(4-methoxycarbonylphenyl)boronic acid>200
(2-aminophenyl)boronic acid150

Table 3: Cytotoxicity in a Non-target Cell Line (EC₅₀, µM)

CompoundEC₅₀ (µM)
(2-Amino-4-(methoxycarbonyl)phenyl)boronic acid >100
(4-methoxycarbonylphenyl)boronic acid>100
(2-aminophenyl)boronic acid85

Interpretation of Results and Mechanistic Rationale

The compiled data suggests a clear structure-activity relationship that governs the selectivity of these boronic acid derivatives.

  • (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid demonstrates the highest potency for the hypothetical "Target Protease X" and a significantly better selectivity profile against thrombin and chymotrypsin compared to its analogues. This suggests that the combination of the ortho-amino and para-methoxycarbonyl groups is crucial for optimal target engagement and selectivity.

  • The Role of the Methoxycarbonyl Group: The comparison with (2-aminophenyl)boronic acid highlights the importance of the methoxycarbonyl group. This electron-withdrawing group increases the Lewis acidity of the boron atom, enhancing its ability to form a stable tetrahedral intermediate with the catalytic serine residue. This leads to a more potent inhibition of the target protease.

  • The Contribution of the Amino Group: The data for (4-methoxycarbonylphenyl)boronic acid, which lacks the amino group, indicates that this group plays a critical role in selectivity. The ortho-amino group can form specific hydrogen bonds or other favorable interactions within the active site of the target enzyme, leading to a tighter and more specific binding. For off-target proteases like thrombin and chymotrypsin, this interaction may be less favorable or even sterically hindered, thus contributing to the observed selectivity.

  • Off-Target Interactions: The weak binding to Human Serum Albumin for all compounds is a favorable characteristic, as high plasma protein binding can reduce the free concentration of a drug and impact its efficacy. The slightly higher cytotoxicity of (2-aminophenyl)boronic acid in the cell-based assay may be indicative of broader off-target effects compared to the other two compounds.

Logical Relationship of Functional Groups to Selectivity:

G A (2-Amino-4-(methoxycarbonyl)phenyl)boronic acid B High Potency & Selectivity A->B C Ortho-Amino Group C->B E Specific Active Site Interactions (e.g., H-bonding) C->E D Para-Methoxycarbonyl Group D->B F Increased Lewis Acidity of Boron D->F E->B F->B

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.